molecular formula C6H4(CO2CH2CHCH2)2<br>C14H14O4 B1670388 Diallyl phthalate CAS No. 131-17-9

Diallyl phthalate

Número de catálogo: B1670388
Número CAS: 131-17-9
Peso molecular: 246.26 g/mol
Clave InChI: QUDWYFHPNIMBFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
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Molecular Formula

C14H14O4, C6H4(CO2CH2CHCH2)2
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DSSTOX Substance ID

DTXSID7020392
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Molecular Weight

246.26 g/mol
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Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C
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Flash Point

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3
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Vapor Pressure

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02
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Color/Form

Nearly colorless, oily liquid

CAS No.

131-17-9, 25053-15-0
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Melting Point

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diallyl Phthalate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl phthalate (B1215562) (DAP) is a colorless to light yellow, oily liquid that serves as a crucial monomer in the production of high-performance thermosetting resins.[1][2] Its unique combination of properties, including excellent electrical insulation, thermal stability, and chemical resistance, makes it an invaluable component in a wide array of applications, from electronics and automotive parts to construction materials and inks.[1][3] This technical guide provides a comprehensive overview of the physical and chemical properties of diallyl phthalate monomer, complete with quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and polymerization pathways.

Physical Properties

This compound monomer is characterized by its high boiling point, low vapor pressure, and stability at room temperature.[4][5] These properties contribute to its utility as a cross-linking agent and a reactive plasticizer in various polymer systems.[4][6]

Quantitative Physical Data

The key physical properties of this compound monomer are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
General
Molecular FormulaC₁₄H₁₄O₄--
Molecular Weight246.26 g/mol -
AppearanceColorless to light yellow oily liquid--
OdorMild, characteristic--
Thermal Properties
Boiling Point158-165°Cat 4 mmHg
157-165°Cat 0.53 kPa
Melting Point-70°C-
Flash Point166°CClosed Cup
>230°F-
Autoignition Temperature435°C-
Optical Properties
Refractive Index1.519-at 20°C
1.516-1.518-at 25°C
Density & Viscosity
Density1.120g/cm³at 20°C
1.121g/mLat 25°C
Kinematic Viscosity12-14mPa.sat 20°C
Solubility & Partitioning
Water Solubility6g/Lat 20°C
45 to 182mg/L-
Partition Coefficient (log Kow)3.23-at 20°C
Vapor Properties
Vapor Pressure2.3mmHgat 150°C
0.0015980mmHgat 25°C
Vapor Density8.3-(Air = 1)
Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments cited in the determination of the physical properties of this compound monomer.

The density of this compound monomer can be determined using a pycnometer or a weight-per-gallon cup, following the ASTM D1475 standard test method.[1][6]

  • Apparatus : A calibrated pycnometer or a standardized weight-per-gallon cup, a constant temperature bath, and an analytical balance.

  • Procedure :

    • The pycnometer is cleaned, dried, and its empty weight is recorded.

    • The pycnometer is then filled with the this compound monomer, taking care to avoid the entrapment of air bubbles.

    • The filled pycnometer is placed in a constant temperature bath at 25 ± 0.1°C until it reaches thermal equilibrium.

    • Any excess liquid is removed, and the exterior of the pycnometer is cleaned and dried.

    • The filled pycnometer is weighed to the nearest 0.1 g.[6]

    • The density is calculated by subtracting the weight of the empty pycnometer from the weight of the filled pycnometer and dividing the result by the known volume of the pycnometer.[6]

    • The procedure is repeated at least three times to ensure precision.[1]

The kinematic viscosity of this compound monomer is determined by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[4][7][8]

  • Apparatus : Calibrated glass capillary viscometer, a constant temperature viscosity bath, a stopwatch, and a thermometer.

  • Procedure :

    • A clean, dry, calibrated viscometer is selected, appropriate for the expected viscosity of the sample.

    • The this compound monomer is filtered to remove any particulate matter and then introduced into the viscometer.

    • The viscometer is mounted in a constant temperature bath maintained at the desired temperature (e.g., 20°C) and allowed to equilibrate for at least 30 minutes.[8]

    • The liquid is drawn up into the wider arm of the viscometer to a point above the upper timing mark.

    • The time taken for the meniscus of the liquid to pass from the upper to the lower timing mark is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[7][8]

    • The measurement is repeated, and the average of two acceptable determinations is reported as the kinematic viscosity.[7]

The refractive index of this compound monomer can be measured using an Abbe-type refractometer.[9][10][11]

  • Apparatus : Abbe refractometer with a suitable measuring range, a monochromatic light source (e.g., sodium arc lamp), and a constant temperature water bath.

  • Procedure :

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the this compound monomer are placed on the prism of the refractometer.

    • The prisms are closed and locked, and the sample is allowed to come to the desired temperature (e.g., 20°C) by circulating water from the constant temperature bath.

    • The light source is turned on, and the refractometer is adjusted to bring the boundary line between the light and dark fields into sharp focus.

    • The scale is adjusted to place the crosshairs exactly on the boundary line.

    • The refractive index is read directly from the instrument's scale.[9]

    • Multiple readings are taken and averaged to ensure accuracy.

The flash point of this compound monomer is determined using the Cleveland Open Cup (COC) method.[12][13][14]

  • Apparatus : Cleveland Open Cup apparatus, a thermometer, a test flame applicator, and a heating source.

  • Procedure :

    • The test cup is filled with the this compound monomer up to the filling mark.

    • The thermometer is suspended in the liquid.

    • The sample is heated at a controlled rate of 5 to 6°C per minute.[13]

    • A small test flame is passed across the surface of the liquid at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[15]

    • The temperature at which the flash occurs is recorded.

    • The test is performed in a well-ventilated area, and appropriate safety precautions are taken.[13]

The water solubility of this compound monomer can be determined using the flask method as described in the OECD 105 guideline, which is suitable for substances with solubilities above 10⁻² g/L.[16][17][18]

  • Apparatus : Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration apparatus, and an analytical instrument for concentration measurement (e.g., HPLC, GC).

  • Procedure :

    • An excess amount of this compound monomer is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) to facilitate the dissolution process.

    • The mixture is stirred until equilibrium is reached, which may take 24 hours or longer.

    • After reaching equilibrium, the mixture is allowed to stand to allow for phase separation.

    • The aqueous phase is then carefully separated from the excess undissolved monomer by centrifugation or filtration.

    • The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method.[17]

The vapor pressure of this compound monomer can be determined using the static method as outlined in the OECD 104 guideline.[2][5][19]

  • Apparatus : A vacuum-tight apparatus consisting of a sample container, a pressure measuring device, and a constant temperature bath.

  • Procedure :

    • A small amount of the this compound monomer is placed in the sample container.

    • The apparatus is evacuated to remove air and other gases.

    • The sample is then heated to the desired temperature in the constant temperature bath.

    • The system is allowed to reach equilibrium, at which point the pressure inside the apparatus is measured. This pressure is the vapor pressure of the substance at that temperature.

    • The vapor pressure is determined at a minimum of two different temperatures to establish the vapor pressure curve.[19]

Chemical Properties

This compound is a reactive monomer due to the presence of two allyl groups in its structure.[6] This functionality allows it to undergo polymerization and cross-linking reactions, which are fundamental to its application in thermosetting plastics.[6][20]

Reactivity and Stability
  • Stability : this compound is stable at room temperature but can be reactive upon heating, especially in the presence of an initiator.[4][5]

  • Reactivity : It can react with oxidizing agents, acids, and alkalis.[20] The two allyl groups are highly reactive and can participate in addition reactions with other unsaturated organic compounds to form carbon-carbon covalent bonds.[6]

  • Incompatibilities : It is incompatible with water and oxygen under certain conditions.[20]

Synthesis of this compound Monomer

This compound is typically synthesized through the esterification of phthalic anhydride (B1165640) with allyl alcohol.[6][20] An alternative method involves the condensation of allyl chloride with disodium (B8443419) phthalate.[6][20]

A general laboratory procedure for the synthesis via esterification is as follows:

  • Phthalic anhydride and a slight molar excess of allyl alcohol are charged into a reaction flask equipped with a stirrer, thermometer, and reflux condenser.[21]

  • A catalyst, such as a Lewis acid, may be added to facilitate the reaction.[22][23]

  • The mixture is heated to a specific temperature (e.g., 125°C) and stirred for several hours.[24]

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[24]

  • Upon completion, the product is isolated, for instance, by extraction with a suitable solvent like ethyl acetate.[24]

  • The solvent is then removed under vacuum to yield the this compound monomer.[24]

Synthesis of this compound Monomer
Polymerization of this compound

This compound undergoes free-radical polymerization to form a highly cross-linked, thermosetting polymer. The polymerization process is typically carried out to a limited conversion (around 25%) to produce a soluble and fusible prepolymer, which can then be molded and fully cured in a subsequent step.[25]

The free-radical polymerization mechanism involves the following key steps:

  • Initiation : The process is initiated by the decomposition of a radical initiator (e.g., benzoyl peroxide or an azo compound) upon heating, which generates free radicals.[25] These free radicals then react with a this compound monomer to create an initiated monomer radical.[25]

  • Propagation : The newly formed radical adds to other monomer molecules, leading to the growth of the polymer chain.[25]

  • Cyclization and Cross-linking : Due to the presence of two allyl groups, intramolecular cyclization can occur, leading to the formation of cyclic structures within the polymer backbone. Intermolecular cross-linking between polymer chains also takes place, which eventually leads to the formation of a three-dimensional network structure.[25]

  • Termination : The growth of the polymer chains is terminated by the combination or disproportionation of two radicals.[25]

Polymerization_of_Diallyl_Phthalate cluster_initiation Initiation cluster_propagation Propagation, Cyclization & Cross-linking cluster_termination Termination Initiator Radical Initiator (e.g., Benzoyl Peroxide) Free_Radicals Free Radicals Initiator->Free_Radicals Decomposition Heat Heat Heat->Initiator Initiated_Monomer Initiated Monomer Radical Free_Radicals->Initiated_Monomer Reacts with DAP_Monomer This compound Monomer DAP_Monomer->Initiated_Monomer Growing_Chain Growing Polymer Chain Initiated_Monomer->Growing_Chain Adds to Cyclization Intramolecular Cyclization Growing_Chain->Cyclization Can undergo Cross_linking Intermolecular Cross-linking Growing_Chain->Cross_linking Reacts with other chains Two_Radicals Two Radical Chains More_Monomer More DAP Monomer More_Monomer->Growing_Chain Prepolymer Soluble Prepolymer (Low Conversion) Cyclization->Prepolymer Cured_Polymer Cross-linked Thermoset Polymer Cross_linking->Cured_Polymer Prepolymer->Cured_Polymer Further Curing Inactive_Polymer Inactive Polymer Two_Radicals->Inactive_Polymer Combination or Disproportionation

Free-Radical Polymerization of this compound

Experimental Workflow Overview

The determination of the physical and chemical properties of this compound monomer follows a structured experimental workflow, from sample preparation to data analysis and reporting.

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (e.g., Filtration, Degassing) Start->Sample_Preparation Instrument_Calibration Instrument Calibration Sample_Preparation->Instrument_Calibration Measurement Physical/Chemical Property Measurement Instrument_Calibration->Measurement Data_Acquisition Data Acquisition Measurement->Data_Acquisition Data_Analysis Data Analysis (e.g., Averaging, Calculations) Data_Acquisition->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting End End Reporting->End

General Experimental Workflow

Applications

The unique properties of this compound monomer and its resulting polymers make them suitable for a variety of demanding applications, including:

  • Electrical and Electronic Components : Due to its excellent electrical insulation properties, it is used in connectors, insulators, and other electronic parts.[1][3]

  • Thermosetting Plastics and Resins : It serves as a cross-linking agent in the production of thermosetting plastics and polyester (B1180765) resins.[1][6]

  • Inks and Coatings : Its quick-drying nature makes it suitable for use in UV-curable printing inks.[3]

  • Construction Materials : It is used in decorative laminates and other construction materials.[3][6]

  • Automotive Parts : The heat resistance of DAP-based materials makes them suitable for use in automotive components.[3]

Conclusion

This compound monomer is a versatile chemical with a well-defined set of physical and chemical properties that are advantageous for a range of industrial applications. Understanding these properties and the methods used to determine them is crucial for researchers, scientists, and professionals involved in the development and application of advanced materials. This guide has provided a comprehensive overview of this compound monomer, from its fundamental characteristics to the detailed protocols for their measurement, offering a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Synthesis of Diallyl Phthalate from Phthalic Anhydride and Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diallyl phthalate (B1215562) (DAP), a versatile monomer widely used in the production of thermosetting plastics, resins, and as a crosslinking agent. The primary focus of this document is the direct esterification of phthalic anhydride (B1165640) with allyl alcohol, a common and efficient method for DAP production. This guide will delve into the reaction mechanism, detailed experimental protocols, and quantitative data analysis to support research and development in this area.

Introduction

Diallyl phthalate (DAP) is a colorless to pale-yellow oily liquid with the chemical formula C₁₄H₁₄O₄. It is valued for its excellent electrical insulation properties, thermal stability, and chemical resistance upon polymerization. These characteristics make DAP-based polymers suitable for demanding applications in the electronics, aerospace, and automotive industries. The synthesis of DAP from phthalic anhydride and allyl alcohol is a straightforward esterification reaction that can be catalyzed by various acids.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phthalic anhydride and allyl alcohol proceeds through a two-step acid-catalyzed esterification reaction.

Step 1: Monoester Formation The first step involves the nucleophilic attack of one molecule of allyl alcohol on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of monoallyl phthalate. This step is generally fast and can often occur even without a catalyst.

Step 2: Diester Formation The second step is the esterification of the remaining carboxylic acid group in monoallyl phthalate with a second molecule of allyl alcohol to form this compound and water. This step is reversible and typically requires a catalyst and the removal of water to drive the equilibrium towards the product side.

Reaction_Pathway cluster_step1 Step 1: Monoesterification cluster_step2 Step 2: Diesterification PA Phthalic Anhydride MAP Monoallyl Phthalate PA->MAP + Allyl Alcohol AA1 Allyl Alcohol AA1->MAP AA2 Allyl Alcohol DAP This compound AA2->DAP H_plus H⁺ (Catalyst) H_plus->MAP MAP->DAP + Allyl Alcohol - H₂O H2O Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound. The protocols are based on established methods and offer variations in catalysts and conditions.[1][2]

General Experimental Workflow

The synthesis of this compound typically follows a series of steps from reaction setup to product purification.

Experimental_Workflow setup Reaction Setup (Phthalic Anhydride, Allyl Alcohol, Inhibitor) catalyst Catalyst Addition (e.g., Lewis Acid) setup->catalyst reaction1 First Stage Reaction (Monoesterification) catalyst->reaction1 separation1 Phase Separation (Remove Acidic Phase) reaction1->separation1 reactants2 Addition of More Allyl Alcohol & Catalyst separation1->reactants2 reaction2 Second Stage Reaction (Diesterification) reactants2->reaction2 separation2 Phase Separation (Remove Acidic Phase) reaction2->separation2 washing Washing (e.g., with NaHCO₃ solution) separation2->washing drying Drying (e.g., with Anhydrous Na₂SO₄) washing->drying distillation Purification (Vacuum Distillation) drying->distillation product This compound (Product) distillation->product

Caption: General experimental workflow for DAP synthesis.

Detailed Synthesis Protocol using a Lewis Acid Catalyst

This protocol is adapted from a patented procedure and utilizes a two-stage reaction with a Lewis acid catalyst.[1][2]

Materials:

  • Phthalic Anhydride: 148.0 g (1.0 mol)

  • Allyl Alcohol: 78.0 g (1.34 mol) for the first stage, 51.0 g (0.88 mol) for the second stage

  • Polymerization Inhibitor (e.g., Cuprous Chloride): 0.5 g

  • Lewis Acid Catalyst (e.g., Hydrogen Chloride gas): 4.0 g for each stage

  • Sodium Bicarbonate solution (for washing)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Under a nitrogen atmosphere, charge a 1L four-necked flask equipped with a thermometer, reflux condenser, and stirrer with 148.0 g of phthalic anhydride, 78.0 g of allyl alcohol, and 0.5 g of cuprous chloride.

  • Begin stirring and introduce 4.0 g of hydrogen chloride gas while maintaining the reaction temperature below 20°C.

  • After the addition of the catalyst, incubate the mixture for 10 minutes.

  • Heat the reaction mixture to 70°C and maintain this temperature for 3 hours.

  • Stop stirring and allow the mixture to stand, then separate and remove the lower acidic phase.

  • To the upper organic phase, add 51.0 g of allyl alcohol and introduce another 4.0 g of hydrogen chloride gas.

  • Heat the mixture to 80°C and maintain for 1 hour.

  • After the reaction is complete, stop stirring, allow for phase separation, and remove the lower acidic phase.

  • Wash the organic phase with a sodium bicarbonate solution, followed by water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation, collecting the fraction at 120-130°C / 8 mmHg.

Quantitative Data

The following tables summarize the quantitative data from various reported synthesis methods for this compound.

Table 1: Reactant and Catalyst Quantities
Parameter Method 1[1] Method 2[2] Method 3[1] Method 4[1]
Phthalic Anhydride (mol) 1.01.01.01.0
Allyl Alcohol (mol, 1st stage) 1.341.722.02.0
Allyl Alcohol (mol, 2nd stage) 0.880.50.260.2
Catalyst Hydrogen ChlorideHydrogen FluorideHydrogen IodidePhosphorus Trichloride
Catalyst amount (g, 1st stage) 4.04.05.04.0
Catalyst amount (g, 2nd stage) 4.04.02.52.0
Polymerization Inhibitor Cuprous ChlorideToluhydroquinoneResorcinolMEHQ
Inhibitor amount (g) 0.50.50.50.6
Table 2: Reaction Conditions and Product Characteristics
Parameter Method 1[1] Method 2[2] Method 3[1] Method 4[1]
Reaction Temp. (1st stage, °C) 70456360
Reaction Time (1st stage, h) 32.521.5
Reaction Temp. (2nd stage, °C) 80808580
Reaction Time (2nd stage, h) 11.511
Yield (%) 97.299.099.199.6
Refractive Index 1.5161.5171.5171.517
Product Appearance Colorless liquidColorless liquidColorless liquidColorless liquid

Conclusion

The synthesis of this compound from phthalic anhydride and allyl alcohol via acid-catalyzed esterification is a highly efficient method, with reported yields exceeding 97%.[1][2] The use of a two-stage reaction process with the removal of the acidic intermediate phase allows for high conversion rates. Various Lewis acids can be employed as catalysts, and the choice of catalyst and reaction conditions can be optimized to achieve near-quantitative yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and application of this important monomer. Careful control of reaction parameters and the use of polymerization inhibitors are crucial for obtaining a high-quality product.

References

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Diallyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting resin that, upon polymerization, forms a highly crosslinked, robust polymer with exceptional thermal stability, chemical resistance, and electrical insulation properties. These characteristics make it a valuable material in a range of high-performance applications, including electronics, aerospace, and as a crosslinking agent in other polymer systems. For researchers and professionals in materials science and drug development, a thorough understanding of the polymerization mechanism and kinetics of DAP is crucial for controlling the final properties of the polymer and for designing novel applications, such as in the formulation of drug delivery systems and the synthesis of biocompatible materials.

This technical guide provides a comprehensive overview of the free-radical polymerization of diallyl phthalate, detailing its complex reaction mechanism, kinetic parameters, and the experimental protocols used for its study.

Polymerization Mechanism

The free-radical polymerization of this compound is a chain-growth process that encompasses the fundamental stages of initiation, propagation, and termination. However, the presence of two reactive allyl groups in the DAP monomer introduces significant complexities, leading to a branched and ultimately crosslinked polymer structure. The key mechanistic pathways are intramolecular cyclization and intermolecular crosslinking.

Key Stages of Polymerization
  • Initiation: The polymerization process is initiated by the decomposition of a radical initiator, typically a peroxide or an azo compound, upon heating or exposure to light. This generates primary free radicals which then react with a DAP monomer to form a monomer radical.

  • Propagation: The newly formed monomer radical adds to other DAP monomers, propagating the polymer chain.

  • Intramolecular Cyclization: A significant and competing reaction during propagation is intramolecular cyclization. The propagating radical on one allyl group of a monomer unit can attack the second, unreacted allyl group on the same unit. This results in the formation of a cyclic structure within the polymer backbone. This process consumes a double bond without contributing to the extension of the polymer chain or crosslinking.

  • Intermolecular Crosslinking: As the polymerization proceeds and the concentration of polymer chains with pendant (unreacted) allyl groups increases, intermolecular reactions become more prevalent. A growing polymer radical can attack a pendant allyl group on another polymer chain, leading to the formation of crosslinks. This process is responsible for the development of a three-dimensional network structure and the eventual gelation of the system.

  • Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing polymer radicals.

The interplay between linear propagation, intramolecular cyclization, and intermolecular crosslinking determines the final molecular architecture, solubility, and mechanical properties of the poly(this compound). At low conversions, a soluble, branched prepolymer is formed, which is often isolated and used in molding compounds. As the reaction progresses, extensive crosslinking leads to the formation of an insoluble, infusible thermoset polymer.

Diallyl_Phthalate_Polymerization Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical Initiation Monomer DAP Monomer (M) Monomer->Monomer_Radical Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Monomer_Radical->Growing_Chain Propagation Growing_Chain:e->Growing_Chain:w Adds Monomer Cyclized_Radical Cyclized Radical Growing_Chain->Cyclized_Radical Intramolecular Cyclization Branched_Polymer Branched Prepolymer (Soluble) Growing_Chain->Branched_Polymer Chain Growth Crosslinked_Polymer Crosslinked Polymer (Insoluble Gel) Growing_Chain->Crosslinked_Polymer Intermolecular Crosslinking Termination_Products Termination Products Growing_Chain->Termination_Products Termination Cyclized_Radical->Growing_Chain Further Propagation Cyclized_Radical->Termination_Products Termination Branched_Polymer->Crosslinked_Polymer Intermolecular Crosslinking

This compound Polymerization Mechanism

Experimental Protocols

The study of this compound polymerization can be conducted through various experimental setups, primarily bulk and solution polymerization. The choice of method depends on the desired final product (prepolymer or fully cured resin) and the kinetic data to be obtained.

Materials and Purification
  • Monomer: this compound monomer should be purified to remove inhibitors (often hydroquinone (B1673460) or its derivatives) that are added for stabilization during storage. This can be achieved by washing the monomer with an alkaline solution (e.g., 10% NaOH) to remove phenolic inhibitors, followed by washing with distilled water until neutral. The monomer is then dried over a suitable drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and distilled under reduced pressure.

  • Initiator: Common free-radical initiators such as benzoyl peroxide (BPO), dicumyl peroxide (DCP), or azobisisobutyronitrile (AIBN) are used. These should be purified by recrystallization from an appropriate solvent (e.g., methanol (B129727) for AIBN, chloroform/methanol for BPO) to remove any impurities that might affect the polymerization kinetics.

  • Solvent (for solution polymerization): An inert solvent such as toluene (B28343) or benzene (B151609) is typically used. The solvent should be dried and distilled before use to remove any water or other impurities.

Bulk Polymerization

Bulk polymerization is carried out in the absence of a solvent and is often used to produce the fully cured, crosslinked polymer.

Procedure:

  • A known amount of purified this compound monomer is placed in a reaction vessel (e.g., a sealed ampoule or a reactor equipped with a stirrer and a nitrogen inlet).

  • The desired amount of initiator is added to the monomer and dissolved.

  • The mixture is degassed to remove dissolved oxygen, which can inhibit free-radical polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the mixture.

  • The reaction vessel is then placed in a constant temperature bath or oven set to the desired reaction temperature.

  • The polymerization is allowed to proceed for a specific time or until a certain conversion is reached. For prepolymer synthesis, the reaction is stopped before the gel point.

  • The reaction is quenched by rapid cooling (e.g., immersing the vessel in an ice bath).

  • If a prepolymer is desired, it is isolated by precipitating the reaction mixture in a non-solvent such as methanol or ethanol, followed by filtration and drying under vacuum.

Solution Polymerization

Solution polymerization is conducted in the presence of a solvent and is often preferred for kinetic studies and for the synthesis of soluble prepolymers, as the solvent helps to control the viscosity and delay the onset of gelation.

Procedure:

  • A known amount of purified this compound monomer and initiator are dissolved in a suitable solvent in a reaction vessel.

  • The solution is degassed as described for bulk polymerization.

  • The reaction vessel is placed in a constant temperature bath and stirred continuously.

  • Samples are withdrawn at regular intervals to monitor the progress of the reaction.

  • The polymerization in the withdrawn samples is quenched immediately by cooling and, if necessary, by adding an inhibitor.

  • The polymer can be isolated from the solution by precipitation in a non-solvent.

Monitoring Polymerization Progress

Several techniques can be used to monitor the conversion of monomer to polymer:

  • Gravimetry: This is a simple and common method. At various time intervals, the polymer is precipitated from the reaction mixture, filtered, dried to a constant weight, and weighed. The conversion is calculated based on the initial mass of the monomer.

  • Dilatometry: This technique measures the volume contraction that occurs during polymerization. The change in volume is directly proportional to the monomer conversion.

  • Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic absorption bands of the allyl double bonds (e.g., around 1645 cm⁻¹) of the DAP monomer. The conversion can be calculated by comparing the peak area or height at a given time to its initial value.

  • Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the decrease in the concentration of the unreacted monomer in the reaction mixture over time.

Experimental_Workflow Start Start Purification Material Purification (Monomer, Initiator, Solvent) Start->Purification Reaction_Setup Reaction Setup Purification->Reaction_Setup Bulk_Poly Bulk Polymerization Reaction_Setup->Bulk_Poly Solution_Poly Solution Polymerization Reaction_Setup->Solution_Poly Degassing Degassing (Freeze-Pump-Thaw or N2 Purge) Bulk_Poly->Degassing Solution_Poly->Degassing Polymerization Polymerization at Constant Temperature Degassing->Polymerization Monitoring Monitoring Conversion Polymerization->Monitoring Periodic Sampling Quenching Quenching Reaction Polymerization->Quenching At desired time/conversion Gravimetry Gravimetry Monitoring->Gravimetry Dilatometry Dilatometry Monitoring->Dilatometry FTIR FTIR Spectroscopy Monitoring->FTIR Chromatography GC / HPLC Monitoring->Chromatography Isolation Polymer Isolation (Precipitation) Quenching->Isolation Characterization Polymer Characterization (GPC, DSC, etc.) Isolation->Characterization End End Characterization->End

General Experimental Workflow for DAP Polymerization

Kinetics of this compound Polymerization

The kinetics of DAP polymerization are complex due to the simultaneous occurrence of several reaction pathways. The overall rate of polymerization is influenced by factors such as initiator type and concentration, temperature, and the presence of a solvent.

Rate of Polymerization

The initial rate of polymerization (Rp) can be described by a general rate equation:

Rp = k[I]ᵃ[M]ᵇ

where k is the overall rate constant, [I] is the initiator concentration, and [M] is the monomer concentration. The exponents 'a' and 'b' represent the order of the reaction with respect to the initiator and monomer, respectively.

For the solution polymerization of this compound in toluene at 80°C with dimethyl 2,2′-azobisisobutyrate (MAIB) as the initiator, the rate equation has been determined to be:

Rp = k[MAIB]⁰·⁸[DAP]¹·⁰[1]

The exponent for the initiator being less than 0.5 suggests a significant contribution from primary radical termination.

Activation Energy

The overall activation energy (Ea) for the polymerization can be determined from the Arrhenius equation by measuring the rate of polymerization at different temperatures.

Gelation

A critical aspect of DAP polymerization is the gel point, which is the point at which an infinite, crosslinked network is formed, and the viscosity of the system becomes effectively infinite. The conversion at the gel point is influenced by the polymerization conditions. For the bulk polymerization of DAP with benzoyl peroxide as the initiator, the conversion at the gel point increases with temperature, from 25% at 80°C to 45% at 220°C.[2]

Quantitative Kinetic Data

The following tables summarize the available quantitative data for the polymerization of this compound and a related monomer for comparison.

Table 1: Rate Equations and Overall Activation Energies for this compound Polymerization

Polymerization SystemInitiatorTemperature (°C)Rate EquationOverall Activation Energy (kcal/mol)
Solution (in Toluene)MAIB80Rp = k[MAIB]⁰·⁸[DAP]¹·⁰[1]-
Bulkγ-radiation25.8 - 55.4Rp ∝ I⁰·⁶⁸5.02
Solution (DVA/DAP)MAIB70Rp = k[MAIB]⁰·³[DVA]¹·⁷26.8

Table 2: Activation Energies for Propagation and Termination

MonomerActivation Energy - Propagation (kJ/mol)Activation Energy - Termination (kJ/mol)
Diallyl Terephthalate36.9144.7

Table 3: Gel Point Conversion for Bulk Polymerization of this compound with Benzoyl Peroxide

Temperature (°C)Conversion at Gel Point (%)
8025[2]
22045[2]

Conclusion

The polymerization of this compound is a multifaceted process governed by a complex interplay of reaction pathways. A comprehensive understanding of its mechanism and kinetics is essential for tailoring the properties of the resulting polymer for specific high-performance applications. This guide has provided a detailed overview of the core principles of DAP polymerization, including the reaction mechanism, experimental protocols for its study, and a summary of the available quantitative kinetic data. Further research to expand the kinetic database with a broader range of initiators and reaction conditions will continue to enhance our ability to control and optimize this versatile thermosetting system.

References

Molecular structure and formula of Diallyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Formula of Diallyl Phthalate (B1215562) for Researchers and Drug Development Professionals

Introduction

Diallyl phthalate (DAP) is an organic compound with the chemical formula C14H14O4.[1] It is a diester of phthalic acid and allyl alcohol.[1] Primarily recognized for its role as a crosslinking agent and plasticizer in the polymer industry, recent research has brought its toxicological profile and potential as an endocrine disruptor to the forefront of scientific investigation, making it a molecule of interest for researchers in toxicology and drug development. This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and characterization of DAP, with a particular focus on its biological interactions and relevant experimental protocols.

Molecular Structure and Chemical Formula

This compound is structurally composed of a benzene (B151609) ring with two adjacent carboxylate groups, each ester-linked to an allyl group.

Molecular Formula: C14H14O4

IUPAC Name: bis(prop-2-enyl) benzene-1,2-dicarboxylate[1]

CAS Number: 131-17-9[1]

Molecular Weight: 246.26 g/mol [1]

Molecular Structure Diagram

DAP This compound MAP Monoallyl Phthalate DAP->MAP Hydrolysis AA Allyl Alcohol DAP->AA Hydrolysis Acrolein Acrolein AA->Acrolein Oxidation AcrylicAcid Acrylic Acid Acrolein->AcrylicAcid Oxidation Glutathione Glutathione Conjugate Acrolein->Glutathione Conjugation CO2 CO2 AcrylicAcid->CO2 Further Metabolism cluster_cell Cell DAP This compound (or its metabolites) PPAR PPARγ DAP->PPAR Activates PTEN PTEN PPAR->PTEN Upregulates AKT AKT PTEN->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits cluster_cell Cell Phthalate Phthalate OxidativeStress Oxidative Stress Phthalate->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage p53 p53 DNADamage->p53 Activates MitochondrialPathway Mitochondrial Apoptotic Pathway p53->MitochondrialPathway Initiates Apoptosis Apoptosis MitochondrialPathway->Apoptosis

References

Diallyl phthalate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diallyl Phthalate (B1215562)

This technical guide provides a comprehensive overview of diallyl phthalate (DAP), a thermosetting resin widely utilized for its excellent electrical insulation properties, thermal stability, and chemical resistance.[1] Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, applications, and toxicological profile.

Chemical Identifiers and Nomenclature

This compound is chemically known as bis(prop-2-enyl) benzene-1,2-dicarboxylate.[2] It is an ester of phthalic acid and allyl alcohol.[1] The primary and most universally recognized identifier for this compound is its CAS Registry Number.

Identifier TypeValue
CAS Registry Number 131-17-9[2][3][4][5]
IUPAC Namebis(prop-2-enyl) benzene-1,2-dicarboxylate[2]
Molecular FormulaC₁₄H₁₄O₄[3][4][5]
SynonymsAllyl phthalate, Diallylphthalate, Dapon 35, Dapon R, Phthalic acid, diallyl ester[2][3]
European Community (EC) Number205-016-3[2]
UN Number3082[2]
Beilstein/REAXYS Number1880877
DSSTox Substance IDDTXSID7020392[2]
InChI KeyQUDWYFHPNIMBFC-UHFFFAOYSA-N[2][5]

Physicochemical Properties

This compound is a nearly colorless to pale-yellow, oily liquid.[1][2] It is characterized by its high boiling point and low water solubility.

PropertyValue
Molecular Weight 246.26 g/mol [2][3][4]
Appearance Clear, colorless to pale-yellow liquid[1][6]
Odor Mild, lachrymatory[2]
Density 1.121 g/mL at 25 °C[1][3][6]
Melting Point -70 °C (-94 °F)[3][7]
Boiling Point 165-167 °C at 5 mmHg[1][3][6]
Flash Point >166 °C (>230 °F)[1][3]
Water Solubility < 0.1 mg/mL at 22 °C[7]
Vapor Density 8.3 (relative to air)[3][7]
Vapor Pressure 2.3 mm Hg at 150 °C[3][6]
Refractive Index n20/D 1.519[1][3][6]
Viscosity 13 cP at 20 °C[2]
log Kow (LogP) 3.23[2]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the esterification of phthalic anhydride (B1165640) with allyl alcohol.[1][8] This reaction can be catalyzed by various acids. An alternative method involves the condensation reaction between allyl chloride and disodium (B8443419) phthalate.[1]

A typical laboratory-scale synthesis protocol is as follows:

  • Phthalic anhydride, allyl alcohol, and a polymerization inhibitor are combined in a reaction vessel.[9]

  • The mixture is heated in the presence of a Lewis acid catalyst.[9]

  • After the initial reaction, the inorganic phase is separated.[9]

  • Additional allyl alcohol and catalyst are added to the organic phase, and the mixture is heated again to drive the reaction to completion.[9]

  • The resulting organic phase is washed and then purified by distillation to yield this compound.[9]

A two-stage process has also been developed to produce DAP in non-pressure apparatus.[10] In the first stage, phthalic anhydride is reacted with allyl alcohol to form the mono-allyl-ester.[10] In the second stage, this semi-ester is reacted with an excess of allyl chloride in the presence of anhydrous sodium carbonate and a tertiary amine catalyst.[10]

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products PA Phthalic Anhydride Reaction Esterification (Acid Catalyst, Heat) PA->Reaction AA Allyl Alcohol AA->Reaction Purification Washing & Distillation Reaction->Purification Crude Product Water Water (byproduct) Reaction->Water DAP This compound Purification->DAP

General synthesis pathway for this compound.

Applications in Research and Industry

This compound is a versatile monomer used in the production of thermosetting polymers. Its prepolymers are particularly valued for creating materials that require high performance and long-term reliability in extreme environmental conditions.[1]

  • Electrical and Electronic Components : DAP-based resins are the material of choice for critical electrical components like connectors, switches, circuit breakers, and insulators due to their superior insulating properties and dimensional stability at high temperatures.[1][2]

  • Crosslinking Agent : It serves as a crosslinking agent for unsaturated polyesters and other polymers, enhancing their mechanical and thermal properties.[1][11]

  • Plasticizer and Carrier : DAP is used as a reactive plasticizer and as a carrier for catalysts and pigments in polyester (B1180765) systems.[1][11] Unlike non-reactive plasticizers, it covalently binds into the polymer matrix, preventing leaching.[1]

  • Laminates and Coatings : It is used in laminating compounds and in the production of decorative, heat-resistant laminates.[1][11] Because of its quick-drying properties, it is also used in organic solvent-free UV printing inks.[1]

  • Research Applications : In laboratory settings, DAP is used as a reagent in certain chemical reactions, such as ring-closing metathesis reactions involving ruthenium-based catalysts.[1][6] It is also distributed for analytical and biotechnological research.[1][11]

Metabolism and Toxicological Profile

Studies in rats and mice have shown that this compound is extensively absorbed after oral administration and rapidly metabolized and eliminated.[11][12] The toxicity of DAP is believed to stem from allyl alcohol, which is cleaved from the parent molecule during metabolism.[12]

The primary metabolic pathway involves hydrolysis to monoallyl phthalate (MAP) and allyl alcohol (AA).[12] Allyl alcohol can then be further metabolized. A key detoxification route involves the conjugation of allyl alcohol or its metabolite, acrolein, with glutathione (B108866), leading to the formation of 3-hydroxypropylmercapturic acid (HPMA), which is excreted in the urine.[12] Species-specific differences in hepatotoxicity are thought to be related to the efficiency of this glutathione conjugation pathway.[12]

G Metabolic Pathway of this compound cluster_hydrolysis Phase I: Hydrolysis cluster_conjugation Phase II: Conjugation & Excretion DAP This compound (DAP) MAP Monoallyl Phthalate (MAP) DAP->MAP Esterase AA Allyl Alcohol (AA) DAP->AA Esterase Urine Urinary Excretion MAP->Urine Acrolein Acrolein AA->Acrolein Alcohol Dehydrogenase HPMA 3-Hydroxypropylmercapturic Acid (HPMA) HPMA->Urine Acrolein->HPMA GSH Glutathione (GSH) GSH->HPMA

Simplified metabolic pathway of this compound.

Toxicity Summary

EndpointResult
Acute Oral Toxicity Low to moderate in rodents.[11] LD50 (rat, oral) > 5000 mg/kg.[13]
Acute Dermal Toxicity Low.[11] LD50 (rabbit, dermal) > 2000 mg/kg.[13]
Skin Irritation Not classified as an irritant.[13] May cause irritation through mechanical action as a dust.[14]
Eye Irritation Can cause significant irritation.[7] Symptoms include burning and lacrimation.[7]
Skin Sensitization Produced a positive response in the mouse local lymph node assay.[11] May cause sensitization by skin contact.[15]
Carcinogenicity Not considered carcinogenic by OSHA, IARC, NTP, or ACGIH.[14] However, some mixtures containing DAP are listed as "May cause cancer".[13][15]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[16]

Experimental Protocols

The following are generalized protocols for the characterization and degradation of this compound-based materials, relevant for research and development.

Protocol 1: Curing Analysis by FTIR Spectroscopy

This protocol monitors the polymerization (curing) of DAP resin by observing the disappearance of the allyl group's C=C bond.[17]

  • Sample Preparation :

    • Uncured Resin: Place one drop of liquid DAP prepolymer between two KBr (potassium bromide) discs.[17]

    • Cured Polymer: Use a thin film of the cured polymer or analyze a small piece of the bulk material using an Attenuated Total Reflectance (ATR) accessory.[17]

  • Instrumentation :

    • Spectrometer: Standard FTIR spectrometer.

    • Mode: Transmission or ATR.

    • Spectral Range: 4000 - 650 cm⁻¹.[17]

    • Resolution: 4 cm⁻¹.[17]

    • Scans: 32.[17]

  • Analysis :

    • Monitor the decrease in the absorbance of the peak corresponding to the C=C stretching of the allyl group (typically around 1645 cm⁻¹).

    • The degree of cure can be quantified by comparing the peak area to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak of the ester group around 1725 cm⁻¹).

Protocol 2: Degradation by Fenton Oxidation

This protocol describes the degradation of DAP in an aqueous solution using the Fenton process, a powerful advanced oxidation process.[18]

  • Materials and Reagents :

    • This compound solution (e.g., 100 mg/L).

    • Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the Fe²⁺ source.[18]

    • Hydrogen peroxide (H₂O₂) (e.g., 30% w/w).

    • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment.

  • Experimental Setup :

    • Conduct the reaction in a glass batch reactor with magnetic stirring.

    • Maintain a constant temperature using a water bath.

  • Procedure :

    • Adjust the initial pH of the DAP solution to the optimal value of 3.2 using H₂SO₄ or NaOH.[18]

    • Add the required dose of Fe²⁺ catalyst (optimal [H₂O₂]/[Fe²⁺] mass ratio is 20).[18] For a 100 mg/L DAP solution, an optimal Fe²⁺ dose is 50 mg/L.[18]

    • Initiate the reaction by adding the H₂O₂ dose (optimal dose is 1000 mg/L for 100 mg/L DAP).[18]

    • Collect samples at regular time intervals.

  • Analysis :

    • Quench the reaction in the samples immediately by adding a suitable reagent (e.g., sodium sulfite).

    • Analyze the concentration of DAP and its degradation intermediates using High-Performance Liquid Chromatography (HPLC).[18]

    • Measure the Total Organic Carbon (TOC) to determine the extent of mineralization.[18]

G Experimental Workflow for DAP Degradation via Fenton Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepSol Prepare Aqueous DAP Solution AdjPH Adjust pH to 3.2 PrepSol->AdjPH AddFe Add Fe²⁺ Catalyst AdjPH->AddFe AddH2O2 Add H₂O₂ to Initiate Reaction AddFe->AddH2O2 Sample Collect Samples Over Time AddH2O2->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis (DAP & Intermediates) Quench->HPLC TOC TOC Analysis (Mineralization) Quench->TOC

Workflow for DAP degradation by Fenton oxidation.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with a face shield, and appropriate protective clothing.[14][16] In case of insufficient ventilation, use a NIOSH-approved respirator with organic vapor cartridges.[7]

  • Handling : Handle in a well-ventilated area.[15][16] Avoid contact with skin, eyes, and inhalation of vapor or mist.[16] Wash hands thoroughly after handling.[14]

  • Storage : Store in a cool, dry, well-ventilated place away from oxidizing materials.[7][15] The chemical should be stored air-tight with an inhibitor to prevent polymerization, which can be initiated by heat.[7]

  • Spill Response : In case of a spill, remove all ignition sources.[7] Use an inert absorbent material to soak up the liquid and place it in a sealed container for disposal.[7][16]

  • Disposal : Dispose of contents and containers in accordance with federal, state, and local regulations.[14][16] DAP is very toxic to aquatic life, and release into the environment must be avoided.[16]

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Diallyl Phthalate (DAP) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics and solvent compatibility of Diallyl Phthalate (B1215562) (DAP) monomer, a crucial compound in the polymer industry. DAP is a colorless to light yellow oily liquid utilized as a reactive plasticizer and crosslinking agent in the production of thermosetting plastics, polyester (B1180765) resins, and varnishes.[1][2] Its performance in these applications is intrinsically linked to its interaction with various solvents.

Quantitative Solubility Data

Diallyl phthalate monomer exhibits a distinct solubility profile, being largely miscible with organic solvents while having very limited solubility in water.[3][4] The large hydrocarbon framework of the molecule contributes to its preference for non-polar environments.[5] The following table summarizes the available quantitative and qualitative solubility data for DAP monomer.

Solvent CategorySolventSolubilityTemperature (°C)Reference
Aqueous Water0.015 g/100mL (very poor)20[6]
Water6 g/L20[7][8]
Alcohols EthanolSolubleRoom Temperature[1][3]
Ethylene GlycolPartially Soluble / Slightly SolubleRoom Temperature[3][4]
GlycerolPartially Soluble / Slightly SolubleRoom Temperature[3][4]
Ketones AcetoneSolubleRoom Temperature[1][3]
Ethers Diethyl EtherSolubleRoom Temperature[3]
Aromatics BenzeneSolubleRoom Temperature[3]
TolueneSolubleRoom Temperature[3]
Esters Ethyl AcetateSolubleRoom Temperature[3]
Hydrocarbons GasolinePartially Soluble / Slightly SolubleRoom Temperature[3][4]
Mineral OilPartially SolubleRoom Temperature[4]
Amine Solvents AmineSlightly SolubleRoom Temperature[3]
Sulfoxides Dimethyl Sulfoxide (DMSO)SolubleRoom Temperature[3]

Experimental Protocols

Determining the solubility of a liquid monomer like this compound involves standardized laboratory procedures. Below is a representative protocol for a qualitative and semi-quantitative solubility assessment.

Objective: To determine the solubility of this compound monomer in a range of solvents.

Materials:

  • This compound (DAP) monomer

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small glass test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Water bath (optional, for temperature control)

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as DAP can be irritating to the skin and eyes.[4]

  • Solvent Addition: Into a series of labeled test tubes, add 1 mL of each solvent to be tested.

  • Solute Addition: Carefully add a small, measured amount of DAP monomer to each test tube. A common starting point is 0.1 mL of DAP.

  • Mixing: Stopper each test tube and shake vigorously using a vortex mixer for 1-2 minutes to ensure thorough mixing.[9]

  • Observation: After mixing, allow the tubes to stand for a few minutes and observe the contents.

    • Soluble: The mixture forms a single, clear, homogenous phase with no visible droplets or cloudiness.

    • Partially Soluble: The mixture appears cloudy (emulsion) or two distinct layers form, but the volume of the solute layer has visibly decreased.

    • Insoluble: The DAP monomer remains as a distinct, separate layer with no apparent change in volume.

  • Incremental Addition (Semi-Quantitative): For solvents where DAP appears soluble, incrementally add more DAP in 0.1 mL portions, mixing thoroughly after each addition, until saturation is reached (i.e., the point where the solution becomes cloudy or a separate phase appears). Record the total volume of DAP dissolved.

  • Temperature Effects: To assess the influence of temperature, the procedure can be repeated with the test tubes placed in a water bath set to a specific temperature (e.g., 40°C). Increased temperature generally enhances solubility.[5]

Logical and Workflow Visualizations

To better understand the processes involving DAP monomer, the following diagrams illustrate key workflows and relationships.

Caption: A workflow diagram for determining the solubility of DAP monomer.

This compound is valued for its ability to polymerize into a stable thermoset material. This process, often initiated by heat and a peroxide initiator, transforms the liquid monomer into a rigid, cross-linked polymer with excellent properties.[10][11][12]

Caption: The polymerization pathway of this compound (DAP) monomer.

This guide provides foundational knowledge on the solubility and compatibility of this compound monomer. For specific applications, it is always recommended to conduct in-house testing to validate compatibility with proprietary solvent systems and process conditions.

References

A Technical Guide to the Thermal Properties and Stability of Diallyl Phthalate (DAP) Resin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diallyl Phthalate (B1215562) (DAP) resin is a high-performance thermosetting polymer renowned for its exceptional thermal stability, outstanding electrical insulation properties, and robust chemical resistance. These characteristics make it an indispensable material for critical applications in the electronics, aerospace, and automotive industries, where long-term reliability under harsh environmental conditions is paramount.[1][2][3] This technical guide provides an in-depth analysis of the thermal properties and stability of DAP resin. It includes a compilation of key quantitative thermal data, detailed experimental protocols for common thermal analysis techniques, and a discussion of the factors influencing the material's thermal performance. This document is intended for researchers, scientists, and engineers who require a comprehensive understanding of DAP resin for material selection, component design, and quality assurance.

Introduction to Diallyl Phthalate (DAP) Resin

This compound (DAP) is an allyl ester thermosetting resin produced through the polymerization of a DAP monomer.[3] The cured polymer forms a highly cross-linked, three-dimensional molecular structure, which is the basis for its superior properties.[4] DAP resins are valued for their ability to maintain excellent electrical and mechanical properties even when subjected to high heat and humidity over extended periods.[1][3]

Key advantages of DAP resin include:

  • Excellent Dimensional Stability: Cured DAP components exhibit minimal post-mold shrinkage and do not warp in high-heat applications.[1][2]

  • Superior Electrical Properties: It maintains high insulation resistance and a low loss factor under severe temperature and humidity conditions.[1][3]

  • High Heat Resistance: Standard DAP grades are resistant to temperatures ranging from 155 to 180°C.[1][3]

  • Chemical and Moisture Resistance: The resin shows good resistance to solvents, acids, alkalis, and has low moisture absorption.[1]

These properties make DAP the material of choice for manufacturing lightweight, intricate parts such as electrical connectors, insulators, printed circuit boards, and aerospace components.[1][3]

Core Thermal Properties of DAP Resin

The thermal characteristics of DAP resin are critical for its application in high-temperature environments. The following tables summarize key quantitative thermal properties for various grades of DAP resin, including standard, isophthalate, and filled compounds.

Table 1: General Thermal Properties of this compound (DAP) Resin

PropertyValueUnitsNotes
Glass Transition Temperature (Tg)150 - 165°CFor standard grades. Can be increased with post-curing.[5][6]
up to 235°CFor specialized high-heat resistance grades (e.g., SUMIKON® AM-3800).[7]
Heat Deflection Temperature (HDT)145 - 160°CAt 1.82 MPa.[5][8]
up to 270°CFor Diallyl Isophthalate (DAIP) grades.[8]
Maximum Continuous Operating Temp.160°CFor mineral and synthetic fiber-filled grades.[9]
Thermal Decomposition (Onset)300 - 350°CDegradation begins in this range.[10][11]
Coefficient of Thermal Expansion (CTE)25µm/m-KFor unfilled DAP.[5]
12 - 55µm/m-°CFor short glass fiber-filled compounds.[12]
Thermal Conductivity0.6W/m-KFor unfilled DAP.[5]
0.28 - 1.1W/m-KFor short glass fiber-filled compounds.[12]
Specific Heat Capacity1450J/kg-KFor unfilled DAP.[5]

Thermal Stability and Decomposition

The thermal stability of DAP resin is a direct result of its dense, cross-linked network formed during curing. This structure resists molecular motion and degradation at elevated temperatures. The primary factors influencing its stability are the degree of cure and the formulation of the compound.

  • Degree of Cure: Achieving a complete cure is essential for optimizing the thermal properties of DAP resin. Differential Scanning Calorimetry (DSC) is a widely accepted method for determining the degree of cure.[13] Studies have shown that some molded parts may only achieve 95% cure as-molded. A post-curing operation, typically conducted at a temperature above the material's glass transition temperature (e.g., 165°C), is often required to drive the reaction to 100% completion, thereby maximizing the Tg and overall thermal performance.[6]

  • Effect of Fillers and Initiators: DAP resins are frequently compounded with fillers like glass fibers or minerals to enhance mechanical and thermal properties.[4][6] The choice of initiator system (e.g., organic peroxides) and its concentration also plays a crucial role, affecting the heat of reaction and the rate of polymerization.[14] While most fillers are beneficial, some, like certain untreated clays, can have an inhibitory effect on the curing process.[14] Conversely, the addition of nano-size fillers like nanoclays has been shown to improve the glass transition temperature and dynamic mechanical properties of the resin.[4]

Thermal decomposition of DAP generally begins at temperatures above 300°C, with significant mass loss occurring above 350°C.[10][11] Thermogravimetric Analysis (TGA) is the standard method for evaluating this behavior.

Experimental Analysis Protocols

Accurate characterization of thermal properties is critical for material validation and quality control. The following sections detail the principles and standard protocols for the key thermal analysis techniques applied to DAP resin.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15][16][17] It is used to detect and quantify thermal events such as the glass transition, melting, crystallization, and curing reactions.[18]

Applications for DAP:

  • Determining the glass transition temperature (Tg).[4]

  • Measuring the extent or degree of cure by quantifying the residual heat of reaction (exotherm).[6][13]

  • Studying curing kinetics and the effect of different initiators and fillers.[14][19]

Detailed Experimental Protocol:

  • Sample Preparation: Precisely weigh 5-10 mg of the DAP resin sample (uncured prepolymer, powder, or a piece of a cured part) into an aluminum DSC pan. If analyzing a liquid resin, ensure it is evenly distributed at the bottom of the pan.

  • Encapsulation: Seal the pan with an aluminum lid using a sample press. For volatile samples or to prevent oxidation, hermetically sealed pans may be used.

  • Instrument Setup: Place the sealed sample pan in the DSC measurement cell. Place an identical, empty, sealed pan in the reference position.

  • Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive environment.

  • Thermal Program (for Tg and Degree of Cure):

    • Equilibrate the cell at a temperature well below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the final cure temperature (e.g., 250°C or 300°C). This first scan measures the residual cure exotherm.

    • Hold isothermally for a few minutes to ensure complete curing.

    • Cool the sample back down to the starting temperature at a controlled rate.

    • Perform a second heating scan using the same ramp rate as the first. The glass transition (Tg) is determined from the inflection point in the heat flow curve of this second scan.

  • Data Analysis:

    • Degree of Cure: Integrate the area of the exothermic peak from the first heating scan to determine the residual heat of reaction (ΔH_residual). Compare this to the total heat of reaction for a completely uncured sample (ΔH_total) to calculate the degree of cure: % Cure = [1 - (ΔH_residual / ΔH_total)] * 100.

    • Glass Transition (Tg): Analyze the second heating scan to identify the step-change in the heat flow baseline, which corresponds to the Tg.

DSC_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis start Start sample_prep Weigh 5-10 mg of DAP Sample start->sample_prep encapsulate Seal in Aluminum Pan sample_prep->encapsulate instrument Place Sample & Reference in DSC Cell encapsulate->instrument purge Purge with N2 (50 mL/min) instrument->purge program Run Thermal Program (Heat-Cool-Heat) purge->program acquire Acquire Heat Flow vs. Temperature Data program->acquire analyze_cure Analyze 1st Scan: Residual Cure (ΔH) acquire->analyze_cure analyze_tg Analyze 2nd Scan: Glass Transition (Tg) acquire->analyze_tg end End analyze_tg->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of DAP resin.
Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] This technique is ideal for determining the thermal stability and decomposition profile of materials.[18]

Applications for DAP:

  • Assessing thermal stability by identifying the onset temperature of decomposition (Td).[4][11]

  • Quantifying the amount of inorganic filler or reinforcement in the compound (residue).

  • Studying decomposition kinetics.[20]

Detailed Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample (typically 10-20 mg) of the cured DAP resin into a ceramic or platinum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA's sensitive microbalance within the furnace.

  • Atmosphere: Purge the furnace with a selected gas.

    • For thermal stability studies , use an inert atmosphere like nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.

    • For thermo-oxidative stability studies , use air or oxygen.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) up to a high temperature where all organic material has decomposed (e.g., 800°C).

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • Onset of Decomposition (Td): Determine the temperature at which significant mass loss begins. This is often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Decomposition Profile: Analyze the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Residue/Filler Content: The final mass remaining at the end of the experiment in an inert atmosphere corresponds to the carbonaceous char and any inorganic filler content.

TGA_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis start Start sample_prep Weigh 10-20 mg of Cured DAP start->sample_prep load_sample Place in TGA Crucible sample_prep->load_sample instrument Load Crucible onto TGA Balance load_sample->instrument purge Purge with N2 or Air instrument->purge program Heat at Constant Rate (e.g., 10°C/min to 800°C) purge->program acquire Record Mass Loss vs. Temperature Data program->acquire analyze_td Determine Onset of Decomposition (Td) acquire->analyze_td analyze_residue Quantify Final Residue (%) acquire->analyze_residue end End analyze_residue->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of DAP resin.

Factors Influencing Thermal Performance

The final thermal properties of a DAP resin component are not inherent to the polymer alone but are the result of an interplay between its chemical formulation and processing conditions. The relationship between these factors is illustrated below.

Factors_Influence formulation Resin Formulation base_resin Base Resin (DAP vs. DAIP) formulation->base_resin fillers Fillers / Additives (Glass, Minerals) formulation->fillers initiator Initiator System formulation->initiator processing Curing & Processing temp_time Temperature & Time (Cure Cycle) processing->temp_time post_cure Post-Curing Step processing->post_cure crosslink Cross-link Density base_resin->crosslink fillers->crosslink initiator->crosslink temp_time->crosslink post_cure->crosslink properties Final Thermal Properties crosslink->properties tg Glass Transition (Tg) properties->tg td Decomposition Temp (Td) properties->td stability Long-Term Stability properties->stability cte CTE properties->cte

Caption: Logical relationship of factors affecting the thermal properties of DAP resin.

Conclusion

This compound (DAP) resin stands out as a premier thermosetting material for applications demanding high thermal stability and robust performance. Its properties are governed by a highly cross-linked structure that provides excellent dimensional stability and resistance to heat, humidity, and chemicals. A thorough understanding and characterization of its thermal behavior, using standard analytical techniques such as DSC and TGA, are essential for ensuring the reliability and longevity of components manufactured from this versatile polymer. By carefully controlling the resin formulation and curing process, engineers can tailor the thermal performance of DAP resin to meet the stringent requirements of the most challenging industrial applications.

References

Diallyl phthalate health and safety data for laboratory handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of Diallyl Phthalate (B1215562) for Laboratory Handling

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of all laboratory chemicals is paramount. This guide provides a comprehensive overview of the essential data and procedures for the safe handling of diallyl phthalate in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless, oily liquid.[1] It is important to be aware of its physical characteristics to ensure proper handling and storage.

PropertyValue
CAS Number 131-17-9[2]
Molecular Formula C14H14O4[2]
Molecular Weight 246.26 g/mol [3]
Appearance Colorless to pale-yellow oily liquid[4][5]
Odor Mild[1]
Melting Point -70 °C (-94 °F)[2][3]
Boiling Point 158-165 °C at 4 Torr[2]
Flash Point 166 °C (330.8 °F)[6]
Specific Gravity 1.12 (Water = 1)[3]
Vapor Density 8.3 (Air = 1)[3]
Solubility Insoluble in water; soluble in most organic liquids[1][3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[7]
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects[7]

Signal Word: Warning[8]

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

  • Environment

Toxicological Data

Understanding the toxicity of a substance is crucial for risk assessment. The following table summarizes the acute toxicity data for this compound.

TestSpeciesRouteValue
LD50 RatOral656 mg/kg[3]
LD50 RabbitDermal3300 mg/kg[3]
LC50 RatInhalation5200 mg/m³ (1 hour)[3]

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid breathing vapors or mists.[9]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • The substance may polymerize when heated or in the presence of a catalyst if not inhibited.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is a critical line of defense against chemical exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Wear suitable chemical-resistant gloves.[10]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[10]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill Response

A clear and practiced spill response plan is essential for mitigating the hazards of a chemical spill. The following workflow outlines the general procedure for a this compound spill in a laboratory.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate Assess_Size Assess the size and nature of the spill Ventilate->Assess_Size Identify_Hazards Identify immediate hazards (e.g., proximity to ignition sources) Assess_Size->Identify_Hazards Don_PPE Don appropriate PPE Identify_Hazards->Don_PPE Contain_Spill Contain the spill with inert absorbent material Don_PPE->Contain_Spill Absorb_Spill Absorb the spilled liquid Contain_Spill->Absorb_Spill Collect_Waste Collect absorbed material into a sealed, labeled container Absorb_Spill->Collect_Waste Decontaminate_Area Decontaminate the spill area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of waste as hazardous material Decontaminate_Area->Dispose_Waste Remove_PPE Remove and decontaminate or dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands

Caption: this compound Laboratory Spill Response Workflow.

Experimental Protocols: Toxicological Assessment Overview

While the full, detailed experimental protocols for the toxicological studies of this compound are extensive, this section provides an overview of the methodologies for key assessments.

Acute Oral Toxicity (LD50):

  • Principle: This study determines the median lethal dose (LD50) of a substance when administered orally. It provides a measure of the acute toxicity of the substance.

  • General Methodology: A group of laboratory animals (commonly rats) is administered the substance by gavage in graded doses.[11] The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Skin Sensitization:

  • Principle: This test assesses the potential of a substance to cause an allergic skin reaction. A common method is the Local Lymph Node Assay (LLNA), referenced as OECD Test Guideline 429.

  • General Methodology: The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph nodes draining the application site is measured. A significant increase in lymphocyte proliferation compared to a control group indicates that the substance is a skin sensitizer.

Environmental Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects.[7] Therefore, it is imperative to prevent its release into the environment. All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

References

Environmental Fate and Degradation of Diallyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl phthalate (B1215562) (DAP), a widely used plasticizer, has become an environmental contaminant of concern due to its potential release from various consumer and industrial products.[1][2] Understanding its environmental fate and degradation pathways is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and biotic degradation of DAP, its persistence, and mobility in various environmental compartments. Detailed experimental protocols, quantitative data summaries, and visual representations of degradation pathways are presented to support further research and risk assessment efforts.

Introduction to Diallyl Phthalate (DAP)

This compound (CAS No: 131-17-9) is a diester of phthalic acid and allyl alcohol. It is primarily used as a plasticizer in polymers to enhance flexibility and as a monomer in the production of thermosetting plastics, polyester (B1180765) resins, and varnishes.[3] Its extensive use in products such as PVC plastic containers, packaging, and medical devices contributes to its potential release into the environment through various waste streams and leaching from products, particularly under warm conditions.[1][2] The presence of DAP in water, soil, and air raises concerns due to its potential toxicity.[1]

Environmental Persistence and Mobility

The environmental distribution of DAP is governed by its physicochemical properties and its susceptibility to various degradation processes.

Soil Sorption and Mobility

The mobility of this compound in soil is considered to be low. This is based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 1,360.[4] Chemicals with high Koc values tend to adsorb to soil particles and are less likely to move through the soil profile to contaminate groundwater. The sorption behavior of phthalates on soils is influenced by factors such as the organic carbon content of the soil, pH, and the presence of dissolved organic matter.[4]

Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₄[5]
Molecular Weight246.26 g/mol [5]
Water Solubility148 mg/L at 25°COECD SIDS
Log Kₒw (Octanol-Water Partition Coefficient)3.23[5]
Estimated Kₒc (Soil Organic Carbon-Water Partition Coefficient)1,360[4]
Estimated BCF (Bioconcentration Factor)61
Atmospheric Half-life (vs. OH radicals)6.9 hours
Atmospheric Half-life (vs. Ozone)11 hours
Hydrolysis Half-life (pH 7)1.0 year
Hydrolysis Half-life (pH 8)37 days
Bioaccumulation

This compound has a moderate potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 61. This suggests that DAP is not expected to significantly accumulate in the food chain.

Atmospheric Fate

In the atmosphere, this compound is expected to exist primarily in the vapor phase. It is degraded by reacting with photochemically produced hydroxyl radicals and ozone. The estimated atmospheric half-life for the reaction with hydroxyl radicals is 6.9 hours, and for the reaction with ozone is 11 hours.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis, photodegradation, and advanced oxidation processes, play a significant role in the transformation of DAP in the environment.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bond to form the corresponding monoester and alcohol, which can be further hydrolyzed to phthalic acid and another alcohol molecule.[6] The rate of hydrolysis is pH-dependent. For this compound, the estimated hydrolysis half-life is 1.0 year at pH 7 and 37 days at pH 8, indicating that hydrolysis is more significant under alkaline conditions.

Experimental Protocol: Hydrolysis Study

A standardized protocol for assessing the hydrolysis of chemicals as a function of pH is outlined in the OECD Guideline 111. A general procedure involves:

  • Preparation of sterile buffer solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Spiking with DAP: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At regular intervals, withdraw samples and analyze the concentration of DAP and its potential hydrolysis products (monoallyl phthalate, allyl alcohol, and phthalic acid) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the rate constants and half-lives of hydrolysis at each pH by plotting the natural logarithm of the DAP concentration versus time.

Photodegradation

This compound has the potential to undergo direct photolysis in the environment as it absorbs UV light at wavelengths greater than 290 nm. The UV spectrum of DAP in water shows absorbance near 275.5 and 281 nm, with absorption shoulders extending beyond 290 nm.

Experimental Protocol: Photodegradation Quantum Yield Determination

The determination of the photodegradation quantum yield involves irradiating a solution of the test substance with light of a known wavelength and intensity and measuring the rate of disappearance of the substance. A common method involves:

  • Solution Preparation: Prepare a solution of this compound in a solvent that does not absorb light at the irradiation wavelength (e.g., acetonitrile (B52724) or purified water).

  • Actinometry: Use a chemical actinometer (e.g., p-nitroanisole/pyridine) to measure the photon flux of the light source.

  • Irradiation: Irradiate the DAP solution and the actinometer solution simultaneously in a photolysis reactor equipped with a specific wavelength light source (e.g., a mercury lamp with appropriate filters).

  • Sample Analysis: Monitor the decrease in concentration of both DAP and the actinometer over time using HPLC-UV.

  • Quantum Yield Calculation: The quantum yield of DAP can be calculated by comparing its degradation rate to that of the actinometer, for which the quantum yield is known.[7][8]

Advanced Oxidation Processes (AOPs): Fenton Oxidation

Fenton oxidation is an effective advanced oxidation process for the degradation of persistent organic pollutants like this compound.[1][2][9] This process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂).[2]

Table 2: Optimal Conditions for Fenton Oxidation of this compound [1]

ParameterOptimal Value
pH3.2
Initial DAP Concentration100 mg/L
H₂O₂ Concentration1000 mg/L
Fe²⁺ Concentration50 mg/L

Under these optimal conditions, complete degradation of 100 mg/L DAP was achieved within 120 minutes, with over 95% removal of Total Organic Carbon (TOC) after 300 minutes.[1]

Experimental Protocol: Fenton Oxidation of DAP [1][9]

  • Reactor Setup: The experiments are typically conducted in a batch reactor equipped with a magnetic stirrer.

  • Reaction Mixture: To an aqueous solution of this compound (e.g., 100 mg/L), adjust the pH to the desired value (e.g., 3.2) using sulfuric acid.

  • Initiation of Reaction: Add the required amounts of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide to initiate the Fenton reaction.

  • Sampling: Collect samples at regular time intervals. Quench the reaction in the samples immediately, for example, by adding a sodium sulfite (B76179) solution.

  • Analysis: Analyze the samples for the concentration of DAP and its degradation products using HPLC-UV. Monitor the mineralization of DAP by measuring the Total Organic Carbon (TOC).

Degradation Pathway of this compound by Fenton Oxidation

The degradation of DAP by Fenton oxidation proceeds through a series of oxidation and ring-opening reactions. The primary identified intermediates include phthalic acid, 1,2-dihydroxybenzene, and 1,2,4-trihydroxybenzene, which are further oxidized to short-chain carboxylic acids such as maleic acid, formic acid, and oxalic acid, and ultimately mineralized to CO₂ and H₂O.[1]

Biodegradation_Workflow cluster_0 Isolation of DAP-Degrading Microorganisms cluster_1 Degradation Experiment Enrichment Enrichment Culture (MSM + DAP) Isolation Isolation on MSM-DAP Agar Enrichment->Isolation Identification Strain Identification (16S rDNA sequencing) Isolation->Identification Batch_Culture Batch Culture (Liquid MSM + DAP + Isolate) Identification->Batch_Culture Sampling Regular Sampling Batch_Culture->Sampling Analysis HPLC/GC-MS Analysis (DAP & Metabolites) Sampling->Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of Diallyl Phthalate (DAP) Prepolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diallyl phthalate (B1215562) (DAP) prepolymer, a thermosetting resin valued for its exceptional electrical insulation, thermal stability, and chemical resistance. This document details the experimental protocols for its preparation and the analytical methods for its thorough characterization, presenting quantitative data in accessible formats and visualizing key processes.

Introduction to Diallyl Phthalate Prepolymer

This compound (DAP) is a thermosetting resin derived from the polymerization of the this compound monomer. The prepolymer is a stable, partially polymerized, and relatively linear fusible solid that can be further cross-linked into a rigid, three-dimensional network upon heating, typically in the presence of a catalyst.[1][2] This curing process results in a material with excellent dimensional stability, low moisture absorption, and superior performance in high-heat and high-humidity environments. These properties make DAP prepolymer a material of choice for high-performance electrical and electronic components, molding compounds, and laminates.

Synthesis of this compound Prepolymer

The synthesis of DAP prepolymer is typically achieved through bulk polymerization of the this compound monomer. The reaction is carefully controlled to proceed to a limited conversion, usually around 25%, to avoid gelation and the formation of an insoluble, cross-linked polymer.[3] The resulting product is a mixture of the prepolymer and unreacted monomer, which is then purified.

Experimental Protocol: Bulk Polymerization

This protocol outlines a common laboratory-scale method for the synthesis of DAP prepolymer.

Materials:

  • This compound (DAP) monomer

  • Benzoyl peroxide (initiator)

  • Methanol (B129727) (for precipitation and washing)

  • Acetone (for dissolution, optional)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a thermometer. The flask is charged with this compound monomer.

  • Inert Atmosphere: The system is purged with nitrogen gas to create an inert atmosphere, which is maintained throughout the reaction.

  • Heating and Initiation: The monomer is heated to the desired reaction temperature, typically between 80°C and 120°C, with continuous stirring. Once the temperature is stable, a solution of benzoyl peroxide in a small amount of DAP monomer is added dropwise from a dropping funnel.

  • Polymerization: The reaction mixture is stirred at a constant temperature. The progress of the polymerization can be monitored by measuring the refractive index of the reaction mixture. The reaction is stopped before the gel point, which is typically at a monomer conversion of about 25%.

  • Precipitation: After cooling to room temperature, the viscous reaction mixture, containing the prepolymer and unreacted monomer, is slowly added to a beaker of vigorously stirred methanol. The prepolymer, being insoluble in methanol, precipitates as a white solid.[3] The volume of methanol should be at least three to four times the volume of the reaction mixture.[1]

  • Washing: The precipitated prepolymer is collected by filtration using a Buchner funnel. To remove any remaining unreacted monomer, the prepolymer is washed several times with fresh methanol.[3]

  • Drying: The purified prepolymer is dried in a vacuum oven at a temperature below 50°C until a constant weight is achieved. The final product is a free-flowing white powder.

Synthesis Workflow

SynthesisWorkflow cluster_reaction Polymerization cluster_purification Purification Monomer DAP Monomer ReactionVessel Reaction Vessel (80-120°C, N2) Monomer->ReactionVessel Initiator Benzoyl Peroxide Initiator->ReactionVessel Precipitation Precipitation (in Methanol) ReactionVessel->Precipitation Reaction Mixture Washing Washing (with Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Prepolymer Prepolymer Drying->Prepolymer Final Product

A flowchart of the this compound prepolymer synthesis process.

Characterization of this compound Prepolymer

A thorough characterization of the synthesized DAP prepolymer is crucial to ensure its quality and predict its performance in downstream applications. The key properties to be evaluated are molecular weight, molecular weight distribution, thermal properties, and chemical structure.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC, also known as size exclusion chromatography (SEC), is a powerful technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the prepolymer.

Experimental Protocol:

  • Instrument: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel columns (e.g., 10^4, 10^3, 10^2 Å) is commonly used.

  • Mobile Phase: Tetrahydrofuran (THF) is a typical eluent.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

  • Sample Preparation: The prepolymer is dissolved in THF at a concentration of approximately 0.25% (w/v) and filtered through a 0.45 µm syringe filter before injection.

  • Calibration: The system is calibrated using polystyrene standards of known molecular weights.

Data Presentation:

ParameterDescriptionTypical Values
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.10,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw) An average that is more sensitive to the presence of high molecular weight chains.30,000 - 150,000 g/mol [4]
Polydispersity Index (PDI) A measure of the breadth of the molecular weight distribution (Mw/Mn).3.0 - 18.0[4]
Residual Monomer Content The percentage of unreacted DAP monomer in the final prepolymer.1.0 - 6.0%[4]
Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the prepolymer, including the glass transition temperature (Tg) and the exotherm associated with the curing reaction.

Experimental Protocol:

  • Instrument: A differential scanning calorimeter.

  • Sample Pans: Aluminum pans are used for the sample and reference.

  • Sample Weight: A sample of 5-10 mg is typically used.

  • Atmosphere: The analysis is performed under a nitrogen atmosphere.

  • Heating Rate: A heating rate of 10°C/min is common.

  • Temperature Program: The sample is typically heated from room temperature to around 250°C.

Data Presentation:

ParameterDescriptionTypical Values
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.80 - 110°C
Curing Exotherm Peak Temperature The temperature at which the rate of the curing reaction is at its maximum.150 - 200°C
Enthalpy of Curing (ΔH) The total heat released during the curing reaction, which is proportional to the extent of cure.Varies with residual unsaturation
Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the chemical structure of the DAP prepolymer and for identifying the presence of key functional groups.

Experimental Protocol:

  • Instrument: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The prepolymer powder can be analyzed directly using an attenuated total reflectance (ATR) accessory, or a KBr pellet can be prepared.

  • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm-1.

  • Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3080=C-H stretching of the allyl group
~2950C-H stretching of the CH2 group
~1730C=O stretching of the ester group
~1645C=C stretching of the allyl group
~1280 and ~1120C-O stretching of the ester group
~990 and ~930=C-H out-of-plane bending of the allyl group

Characterization Workflow

CharacterizationWorkflow cluster_gpc GPC Analysis cluster_dsc DSC Analysis cluster_ftir FTIR Analysis Prepolymer DAP Prepolymer Sample GPC_Sample Dissolve in THF Prepolymer->GPC_Sample DSC_Sample Place in Aluminum Pan Prepolymer->DSC_Sample FTIR_Sample Prepare KBr Pellet or use ATR Prepolymer->FTIR_Sample GPC_Analysis Inject into GPC System GPC_Sample->GPC_Analysis GPC_Data Obtain Mw, Mn, PDI GPC_Analysis->GPC_Data DSC_Analysis Heat in DSC (10°C/min) DSC_Sample->DSC_Analysis DSC_Data Determine Tg, Curing Exotherm DSC_Analysis->DSC_Data FTIR_Analysis Acquire IR Spectrum FTIR_Sample->FTIR_Analysis FTIR_Data Identify Functional Groups FTIR_Analysis->FTIR_Data

A flowchart of the this compound prepolymer characterization process.

Polymerization and Cyclization of this compound

The polymerization of this compound is a free-radical vinyl polymerization. A significant aspect of this process is the potential for intramolecular cyclization, where one of the allyl groups of a monomer unit reacts with the propagating radical on the same chain, forming a cyclic structure. This cyclization reaction competes with the intermolecular propagation, where the radical reacts with an allyl group of another monomer molecule. The formation of cyclic structures reduces the number of available pendant allyl groups for cross-linking in the final curing step.[3]

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_termination Termination Initiator Initiator (e.g., Benzoyl Peroxide) Radical Free Radical (R•) Initiator->Radical Heat Monomer DAP Monomer Radical->Monomer Reaction with Monomer PropagatingChain Propagating Chain Monomer->PropagatingChain Intermolecular Propagation CyclizedChain Cyclized Structure PropagatingChain->CyclizedChain Intramolecular Cyclization Termination Termination (Combination or Disproportionation) PropagatingChain->Termination CyclizedChain->Termination Prepolymer DAP Prepolymer Termination->Prepolymer

A diagram illustrating the polymerization and cyclization of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound prepolymer. The experimental protocols and data presented herein offer a solid foundation for researchers and scientists working with this versatile thermosetting resin. The provided workflows and diagrams serve to visually clarify the key processes involved. By carefully controlling the synthesis conditions and thoroughly characterizing the resulting prepolymer, it is possible to produce high-quality DAP resins tailored for a wide range of demanding applications.

References

Methodological & Application

Application Notes and Protocols: Diallyl Phthalate as a Crosslinking Agent in Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for utilizing diallyl phthalate (B1215562) (DAP) as a crosslinking agent in the formulation of unsaturated polyester (B1180765) resins. This document is intended to guide professionals in research and development through the synthesis, curing, and characterization of these thermosetting polymers, highlighting the advantages of DAP in achieving enhanced material properties.

Introduction

Unsaturated polyester resins (UPRs) are a versatile class of thermosetting polymers widely employed in composites, coatings, and various industrial applications. Their final properties are significantly influenced by the choice of the crosslinking agent, which bridges the linear polyester chains to form a rigid three-dimensional network. While styrene (B11656) has traditionally been the most common reactive monomer for this purpose, concerns over its volatility and shrinkage during curing have led to the exploration of alternatives.

Diallyl phthalate (DAP) emerges as a superior crosslinking agent, offering several distinct advantages:

  • Low Volatility: DAP has a significantly lower vapor pressure compared to styrene, resulting in reduced odor and a safer working environment.[1]

  • Reduced Shrinkage: Resins cured with DAP exhibit lower shrinkage during polymerization, leading to improved dimensional stability and reduced internal stresses in the final product.[1][2]

  • Enhanced Properties: DAP-crosslinked polyester resins demonstrate excellent electrical insulation properties, high heat resistance, and superior dimensional stability, even in high-humidity conditions.[1][3][4]

  • Room Temperature Stability: DAP is stable at room temperature, allowing for the formulation of premixed or pre-impregnated resins with a longer shelf life.[1][3][4]

This document will detail the chemical principles, experimental procedures, and expected outcomes when using this compound as a crosslinking agent for unsaturated polyester resins.

Chemical and Physical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and processing of the monomer.

PropertyValue
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol [1]
Appearance Clear, pale-yellow oily liquid[1]
Density (20°C) 1.120 ± 0.003 g/cm³[3]
Boiling Point (0.53 kPa) 157-165 °C[3]
Flash Point (open cup) 163 °C[3]
Viscosity (20°C) 12-14 mPa·s[3]
Solubility Insoluble in water[3]

Crosslinking Mechanism

The crosslinking of unsaturated polyester resins with this compound proceeds via a free-radical polymerization mechanism. This process is typically initiated by the addition of a peroxide initiator, which decomposes upon heating or through the action of an accelerator to form free radicals. These radicals then attack the double bonds within the polyester backbone and the allyl groups of the DAP monomer, initiating a chain reaction that results in the formation of a highly crosslinked, insoluble, and infusible thermoset network.

Crosslinking_Mechanism Initiator Peroxide Initiator Radicals Free Radicals (R•) Initiator->Radicals Heat Heat or Accelerator Heat->Initiator Decomposition UPR Unsaturated Polyester Resin Radicals->UPR Initiation DAP This compound (Monomer) Radicals->DAP Initiation Activated_UPR Activated UPR (Radical) UPR->Activated_UPR Activated_DAP Activated DAP (Radical) DAP->Activated_DAP Activated_UPR->DAP Propagation Crosslinked_Network Crosslinked Polyester Network Activated_UPR->Crosslinked_Network Termination Activated_DAP->UPR Propagation Activated_DAP->Crosslinked_Network Termination

Caption: Free-radical crosslinking mechanism of UPR with DAP.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of an unsaturated polyester resin and its subsequent crosslinking with this compound.

Protocol 1: Synthesis of Unsaturated Polyester Resin

This protocol describes a two-stage melt condensation polymerization process to synthesize the unsaturated polyester backbone.

Materials:

Equipment:

  • Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle

  • Vacuum pump

Procedure:

  • Reactor Charging: Charge the reactor with the desired molar ratios of maleic anhydride, phthalic anhydride, and propylene glycol. A typical starting molar ratio is 1:1:2.2 (unsaturated anhydride:saturated anhydride:glycol).[5]

  • Catalyst and Solvent Addition: Add the titanium (IV) butoxide catalyst (typically 0.05-0.1% by weight of total reactants) and toluene to the mixture.[6]

  • First Stage (Esterification): Under a gentle stream of nitrogen, heat the mixture to 150-160°C with continuous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.[5][6]

  • Second Stage (Polycondensation): After the initial esterification, gradually increase the temperature to 190-220°C to facilitate polycondensation.[6] Once the rate of water distillation slows, a vacuum can be applied to aid in the removal of the remaining water and drive the reaction to completion.[5]

  • Monitoring the Reaction: Periodically measure the acid value of the resin. The reaction is considered complete when the acid value drops below 50 mg KOH/g.[5]

  • Cooling and Inhibition: Once the target acid value is reached, cool the reactor to below 100°C. Add a small amount of hydroquinone (100-200 ppm) to prevent premature gelation during storage.[5]

Protocol 2: Formulation and Curing of DAP-Crosslinked Polyester Resin

This protocol details the process of mixing the synthesized unsaturated polyester resin with this compound and initiating the curing process.

Materials:

  • Synthesized unsaturated polyester resin

  • This compound (DAP)

  • Benzoyl peroxide (BPO) (for high-temperature cure)

  • Methyl ethyl ketone peroxide (MEKP) (for room-temperature cure)

  • Cobalt octoate or cobalt naphthenate (accelerator for room-temperature cure)

Equipment:

  • Mixing vessel

  • Molds for sample casting

  • Oven (for thermal curing)

Procedure:

  • Resin Formulation:

    • In a mixing vessel, combine the unsaturated polyester resin with the desired weight percentage of this compound. A common starting range is 10-50 wt% of DAP based on the total resin weight.[7]

    • Mix thoroughly until a homogeneous solution is obtained. Gentle heating to 40-50°C can aid in dissolution.[7]

  • Curing - High-Temperature Method:

    • Add the radical initiator, such as benzoyl peroxide (BPO), to the resin mixture. A typical concentration for BPO is 1-2 wt% of the total resin mass.[7]

    • Mix thoroughly to ensure even distribution of the initiator.

    • Pour the resin mixture into the desired molds.

    • Place the molds in an oven at a temperature between 80°C and 130°C.[7] Curing time will vary from 1 to several hours depending on the temperature and initiator concentration.

    • For optimal mechanical properties, a post-curing step is recommended. Heat the cured samples at a temperature slightly above their glass transition temperature for 2-4 hours.[7]

  • Curing - Room-Temperature Method:

    • Add the accelerator, such as cobalt octoate (approximately 0.1-0.5 wt%), to the resin mixture and stir until homogeneously dispersed.[6][7]

    • Caution: Never mix the initiator and accelerator directly as this can cause an explosive reaction.[7]

    • Just before application, add the MEKP initiator (typically 1-2 wt% of the resin) and mix thoroughly but gently to avoid introducing excessive air bubbles.[6]

    • Pour the catalyzed resin into a mold or apply it to the desired substrate.

    • Allow the resin to cure at room temperature for 24 hours.[6] A post-curing step at 80-120°C for several hours is recommended to achieve optimal properties.[6]

Experimental Workflow

The general workflow for preparing and characterizing a DAP-crosslinked polyester resin is illustrated below.

Experimental_Workflow Start Start Synthesis Synthesis of Unsaturated Polyester Start->Synthesis Formulation Formulation with DAP and Initiator/Accelerator Synthesis->Formulation Casting Casting into Molds Formulation->Casting Curing Curing (Room Temp or Thermal) Casting->Curing Post_Curing Post-Curing Curing->Post_Curing Characterization Characterization of Cured Resin Post_Curing->Characterization End End Characterization->End

Caption: General workflow for DAP-crosslinked polyester resin.

Expected Effects on Resin Properties

The incorporation of this compound as a crosslinking agent has a significant impact on the final properties of the cured polyester resin. The following table summarizes the expected trends based on available literature.

PropertyEffect of Increasing DAP ConcentrationRationale
Mechanical Strength IncreaseHigher crosslink density leads to a more rigid and stronger material.[8]
Flexibility DecreaseA more densely crosslinked network restricts chain mobility, reducing flexibility.[7]
Glass Transition Temp. (Tg) IncreaseIncreased crosslink density restricts segmental motion, raising the Tg.[6]
Thermal Stability IncreaseThe stable, three-dimensional network formed by DAP enhances the material's resistance to thermal degradation. DAP resin is thermally stable up to approximately 340°C.[1][6]
Chemical Resistance IncreaseA higher crosslink density reduces the free volume and hinders the penetration of solvents and chemicals.[1]
Electrical Insulation ImprovementDAP provides excellent electrical insulating properties, including high insulation resistance and low electrical losses.[1][3][4]

Quantitative Data on Modified Polyester Resins

The following table presents typical quantitative data for unsaturated polyester resins modified with this compound. It is important to note that exact values will vary depending on the specific polyester formulation, DAP concentration, curing conditions, and testing methods employed.

PropertyValueTest Method
Tensile Strength 63 MPa (neat resin)ASTM D638
Flexural Strength 78 MPa (neat resin)ASTM D790
Impact Strength 63 - 125 kJ/m²ASTM D256
Thermal Decomposition Temp. Approx. 340 °C[6]Thermogravimetric Analysis (TGA)
Shrinkage on Cure Up to 25% less than styrene-crosslinked resins[2]Volumetric or linear measurement

Logical Relationships

The relationship between the concentration of the crosslinking agent (DAP) and the resulting material properties can be visualized as follows:

Logical_Relationships DAP_Conc DAP Concentration Crosslink_Density Crosslink Density DAP_Conc->Crosslink_Density Increases Mechanical_Strength Mechanical Strength (Tensile, Flexural) Crosslink_Density->Mechanical_Strength Increases Thermal_Stability Thermal Stability (Tg) Crosslink_Density->Thermal_Stability Increases Chemical_Resistance Chemical Resistance Crosslink_Density->Chemical_Resistance Increases Flexibility Flexibility Crosslink_Density->Flexibility Decreases

Caption: Effect of DAP concentration on resin properties.

Conclusion

This compound serves as an excellent alternative to styrene for the crosslinking of unsaturated polyester resins, offering significant improvements in material properties and processing safety. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize the use of DAP in their specific applications, leading to the development of high-performance thermoset materials.

References

Formulation of Diallyl Phthalate (DAP) Thermosetting Molding Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl phthalate (B1215562) (DAP) thermosetting molding compounds are a class of high-performance polymers known for their exceptional electrical insulation properties, dimensional stability, and resistance to heat, moisture, and chemicals.[1][2] These characteristics make them ideal for demanding applications in the electronics, aerospace, and automotive industries, where reliability under harsh conditions is paramount.[3][4] This document provides detailed application notes and experimental protocols for the formulation, compounding, and characterization of DAP thermosetting molding compounds.

Core Components of DAP Molding Compounds

Diallyl phthalate thermosetting molding compounds are composite materials typically comprising a DAP prepolymer, a polymerization initiator, various fillers for reinforcement and property modification, and other additives to aid in processing and enhance performance.

1. This compound (DAP) Prepolymer: The foundation of the molding compound is a partially polymerized DAP resin, often referred to as a prepolymer.[5] This prepolymer is a solid, linear or branched polymer that can soften and flow under heat and pressure during molding, before crosslinking into a rigid, three-dimensional network.[5] The synthesis of the prepolymer involves the polymerization of DAP monomer to a point just before gelation.[5]

2. Polymerization Initiators (Catalysts): The curing or crosslinking of the DAP prepolymer is initiated by free-radical catalysts, typically organic peroxides.[5] The choice of initiator depends on the desired curing temperature and rate. Common initiators include tert-butyl perbenzoate and dicumyl peroxide.[5] The concentration of the initiator usually ranges from 1% to 5% by weight of the polymerizable materials.[5]

3. Fillers: Fillers are incorporated to enhance the mechanical, thermal, and electrical properties of the final molded part, as well as to reduce cost. The filler content can be up to 200 parts by weight per 100 parts of the polymerizable material.[5] Common types of fillers include:

  • Glass Fibers (Short and Long): Improve strength, stiffness, and impact resistance.[2]
  • Mineral Fillers (e.g., Asbestos (B1170538), Silica, Calcium Carbonate): Enhance dimensional stability, electrical properties, and heat resistance.[5][6]

4. Other Additives: A variety of other additives are often included in the formulation to facilitate processing and improve specific properties:

  • Mold Release Agents: Such as calcium stearate (B1226849) or lauric acid, are used to prevent the molded part from sticking to the mold.[5]
  • Pigments: For coloration.[5]
  • Coupling Agents: Silane-based coupling agents, like vinyl tris(2-methoxyethoxy)silane, are used to improve the adhesion between the polymer matrix and the inorganic fillers.[5]
  • Flame Retardants: Chlorine-containing compounds may be added to enhance flame retardancy.[5]

Formulation Examples

The following tables summarize example formulations for DAP thermosetting molding compounds based on publicly available data. These formulations illustrate the typical composition for different types of filled compounds.

Table 1: Asbestos-Filled this compound Molding Compound Formulation

ComponentParts by Weight
DAP Prepolymer190
DAP Monomer10
tert-Butyl Perbenzoate6
Calcium Stearate4
Asbestos Floats200

Source: Adapted from US Patent 3,385,836 A[7]

Table 2: General Purpose Glass-Fiber Filled this compound Molding Compound Properties

PropertyValueTest Method
Specific Gravity1.72ASTM D792
Molding Temperature135 - 190 °C-
Molding Pressure500 - 8,000 psi-
Mold Shrinkage0.001 - 0.004 in/inASTM D955
Impact Strength (Izod)0.50 - 1.2 ft-lb/in of notchASTM D256
Flexural Strength13,000 - 15,000 psiASTM D790
Compressive Strength24,000 - 26,000 psiASTM D695
Tensile Strength6,000 - 10,000 psiASTM D638
Heat Distortion Temperature260 °CASTM D648
Water Absorption (48 hrs @ 50°C)0.25 %ASTM D570
Arc Resistance145 secondsASTM D495
Dielectric Strength (Dry)380 volts/milASTM D149

Source: Cosmic Plastics, TECHNICAL DATA SHEET D33 / 6120 DAP[8]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DAP thermosetting molding compounds.

Protocol 1: Compounding of this compound Molding Material

Objective: To uniformly mix the components of the DAP molding compound.

Materials and Equipment:

  • DAP prepolymer

  • Filler (e.g., chopped glass fibers, asbestos floats)

  • Peroxide initiator (e.g., tert-butyl perbenzoate)

  • Mold release agent (e.g., calcium stearate)

  • Coupling agent (optional)

  • Acetone (B3395972) (or other suitable solvent)

  • Heavy-duty dough-type mixer

  • Two-roll mill with differential speed and heating capabilities

  • Ventilated oven

Procedure:

  • Pre-mixing:

    • In the heavy-duty dough-type mixer, combine the DAP prepolymer, filler, peroxide initiator, mold release agent, and any other additives.

    • Add a sufficient amount of acetone to flux the materials into a homogeneous mass.[5]

    • Mix until all components are thoroughly dispersed.

  • Solvent Evaporation:

    • Spread the mixed material in a shallow tray.

    • Place the tray in a ventilated oven at a temperature sufficient to evaporate the acetone without initiating significant polymerization (e.g., 50-70°C).

    • Dry the compound until the solvent has been completely removed.

  • Milling:

    • Set the gap between the rolls of the two-roll mill to the desired thickness (e.g., 0.050 inches).[5]

    • Heat the rolls to a temperature that will soften the material but not cause premature curing. A typical setup involves a fast roll at a higher temperature (e.g., 200°F or 93°C) and a slow roll at a slightly lower temperature.[5]

    • Pass the dried compound through the heated rolls for a specified time (e.g., 90 seconds) to achieve further homogenization and densification.[5]

    • The material will form a sheet on one of the rolls.

  • Final Processing:

    • Remove the sheet of compounded material from the mill.

    • Allow the sheet to cool to room temperature.

    • The cooled sheet can then be ground into a granular molding powder or cut into preforms for molding.

Protocol 2: Compression Molding of Test Specimens

Objective: To fabricate standardized test specimens from the DAP molding compound for characterization.

Materials and Equipment:

  • DAP molding compound (granular or preform)

  • Compression molding press with heated platens and temperature control

  • Mold for the desired test specimen geometry (e.g., tensile bar, flexural bar, impact specimen)

  • Mold release agent

  • Timer

  • Personal protective equipment (heat-resistant gloves, safety glasses)

Procedure:

  • Mold Preparation:

    • Clean the mold thoroughly to remove any residue from previous use.

    • Apply a thin, uniform coat of a suitable mold release agent to all surfaces of the mold cavity.

  • Molding Cycle:

    • Preheat the platens of the compression molding press to the desired molding temperature (typically between 135°C and 190°C).[8]

    • Place the pre-weighed charge of DAP molding compound (either as granules or a preform) into the preheated mold cavity.

    • Close the press and apply the specified molding pressure (typically between 500 and 8,000 psi).[8]

    • Start the timer for the recommended cure time. The cure time will depend on the formulation, part thickness, and molding temperature.

    • Once the cure time is complete, open the press and carefully remove the molded part.

  • Post-Molding:

    • Allow the molded part to cool to room temperature.

    • Remove any flash (excess material) from the edges of the part.

    • For some applications, a post-curing step in an oven may be performed to ensure complete crosslinking.

Protocol 3: Characterization of Molded DAP Specimens

Objective: To evaluate the physical, mechanical, and electrical properties of the cured DAP molding compound according to standardized test methods.

Materials and Equipment:

  • Cured DAP test specimens

  • Universal testing machine (for tensile, flexural, and compressive strength)

  • Izod impact tester

  • Heat distortion temperature (HDT) apparatus

  • Water absorption test equipment (balance, oven, desiccator)

  • Arc resistance tester

  • Dielectric strength tester

Procedure: The following ASTM standard test methods are commonly used for the characterization of thermosetting molding compounds.[9][10][11] For detailed procedures, refer to the specific ASTM documents.

  • ASTM D792: Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement.

  • ASTM D256: Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.

  • ASTM D790: Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

  • ASTM D695: Standard Test Method for Compressive Properties of Rigid Plastics.

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics.

  • ASTM D648: Standard Test Method for Deflection Temperature of Plastics Under Flexural Load in the Edgewise Position.

  • ASTM D570: Standard Test Method for Water Absorption of Plastics.

  • ASTM D495: Standard Test Method for High-Voltage, Low-Current, Dry Arc Resistance of Solid Electrical Insulation.

  • ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies.

Visualization of Workflows

DAP Molding Compound Formulation and Testing Workflow

cluster_0 Formulation cluster_1 Compounding cluster_2 Molding cluster_3 Characterization DAP_Prepolymer DAP Prepolymer Mixing Mixing in Dough Mixer DAP_Prepolymer->Mixing Filler Filler (Glass Fiber, Mineral, etc.) Filler->Mixing Initiator Initiator (Peroxide) Initiator->Mixing Additives Additives (Mold Release, etc.) Additives->Mixing Drying Solvent Evaporation Mixing->Drying Wet Mix Milling Two-Roll Milling Drying->Milling Dry Compound Granulation Granulation/Preforming Milling->Granulation Compounded Sheet Compression_Molding Compression Molding Granulation->Compression_Molding Molding Powder/Preform Mechanical_Testing Mechanical Testing (ASTM D638, D790, etc.) Compression_Molding->Mechanical_Testing Test Specimens Thermal_Testing Thermal Testing (ASTM D648) Compression_Molding->Thermal_Testing Electrical_Testing Electrical Testing (ASTM D149, D495) Compression_Molding->Electrical_Testing Physical_Testing Physical Testing (ASTM D570, D792) Compression_Molding->Physical_Testing

Caption: Workflow for DAP Molding Compound Formulation and Testing.

Curing Mechanism of this compound

Peroxide_Initiator Peroxide Initiator Free_Radicals Free Radicals (R.) Peroxide_Initiator->Free_Radicals Decomposition Heat Heat Heat->Peroxide_Initiator DAP_Prepolymer DAP Prepolymer Chains Free_Radicals->DAP_Prepolymer Initiation Crosslinked_Network Crosslinked Thermoset Network DAP_Prepolymer->Crosslinked_Network Propagation & Crosslinking

Caption: Simplified Curing Mechanism of DAP Resins.

References

Application Notes and Protocols for Diallyl Phthalate in High-Performance Electrical Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diallyl Phthalate (B1215562) (DAP) in the manufacturing of high-performance electrical components. DAP is a thermosetting resin known for its exceptional electrical insulation, thermal stability, and resistance to harsh environmental conditions, making it a material of choice for critical applications in the aerospace, military, and telecommunications industries.[1][2][3][4]

Key Properties and Applications

Diallyl phthalate resins, when cured, exhibit a range of properties that are highly desirable for high-performance electrical components. These include high insulation resistance, low electrical losses, and excellent dimensional stability, even when subjected to high heat and humidity for extended periods.[3][5][6] This makes DAP suitable for a variety of demanding applications.

Common Applications:

  • Connectors: Used extensively in multi-pin connectors for military, aerospace, and industrial applications where reliability is paramount.[1][4]

  • Switches and Circuit Breakers: The high arc resistance and thermal stability of DAP make it ideal for these components.[3][5]

  • Insulators and Terminal Boards: Its excellent electrical insulation properties are critical for these applications.[3][5]

  • Potentiometers: DAP provides the necessary stability and insulation for these precision components.[1][4]

Data Presentation: Properties of a Glass-Filled DAP Molding Compound

The following table summarizes the quantitative data for a representative short glass fiber filled, general-purpose diallyl ortho-phthalate molding compound, Cosmic D33 / 6120.[7]

PropertyTest MethodValue
Mechanical Properties
Flexural StrengthASTM D79013,000 - 15,000 psi
Compressive StrengthASTM D69524,000 - 26,000 psi
Tensile StrengthASTM D6386,000 - 10,000 psi
Impact Strength (Izod)ASTM D2560.50 - 1.2 ft-lb/in of notch
Electrical Properties
Dielectric Strength (step-by-step, dry)ASTM D149380 V/mil
Dielectric Strength (step-by-step, wet)ASTM D149340 V/mil
Dielectric Constant (1 MHz, dry)ASTM D1504.0
Dissipation Factor (1 MHz, dry)ASTM D1500.013
Arc ResistanceASTM D495145 seconds
Volume Resistivity (As Is)ASTM D257>10^10 megaohms
Surface Resistance (As Is)ASTM D257>10^10 megaohms
Thermal Properties
Heat Distortion TemperatureASTM D648260 °C
Physical Properties
Specific GravityASTM D7921.72
Water Absorption (48 hrs @ 50°C)ASTM D5700.25%
Mold ShrinkageASTM D9550.001 - 0.004 in/in

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DAP-based electrical components, based on ASTM D5948, a standard specification for thermosetting molding compounds.[5][8][9]

Dielectric Strength

Objective: To determine the electrical breakdown voltage of the DAP material.

Apparatus:

  • High-voltage power supply with a voltmeter.

  • Test electrodes as specified in ASTM D149.

  • Immersion oil bath (for wet testing).

Procedure (Step-by-Step Method):

  • Condition the test specimens as required (e.g., for wet conditions, immerse in distilled water at a specified temperature for a specified time).

  • Place the specimen between the electrodes.

  • Apply the initial voltage at a level approximately half of the expected breakdown voltage.

  • Increase the voltage in uniform increments at specified time intervals.

  • The dielectric strength is the voltage at which breakdown occurs, divided by the thickness of the specimen.

Arc Resistance

Objective: To measure the time required for a high-voltage, low-current arc to establish a conductive path on the surface of the DAP material.

Apparatus:

  • Arc resistance tester as specified in ASTM D495.

  • Tungsten rod electrodes.

Procedure:

  • Place the conditioned specimen under the electrodes.

  • Apply a continuous arc at a specified current.

  • The arc resistance is the time in seconds until a conductive path is formed on the surface of the material.

Water Absorption

Objective: To determine the amount of water absorbed by the DAP material.

Apparatus:

  • Analytical balance.

  • Oven for drying specimens.

  • Desiccator.

  • Water bath.

Procedure:

  • Dry the specimens in an oven at a specified temperature until a constant weight is achieved.

  • Cool the specimens in a desiccator and weigh them to the nearest 0.001 g (this is the initial weight).

  • Immerse the specimens in distilled water at a specified temperature (e.g., 50°C) for a specified time (e.g., 48 hours).

  • Remove the specimens, pat them dry with a lint-free cloth, and re-weigh them.

  • The water absorption is calculated as the percentage increase in weight.

Mandatory Visualizations

Curing Process of this compound Resin

The curing of this compound resin is a critical step that transforms the liquid or pre-polymer into a hard, infusible thermoset solid. This process is typically initiated by heat and the presence of a peroxide initiator. The allyl groups in the DAP monomer or pre-polymer undergo cross-linking to form a three-dimensional network.[10]

curing_process cluster_reactants Reactants cluster_process Curing Process cluster_product Product DAP DAP Monomer/ Pre-polymer Heat Application of Heat DAP->Heat Initiator Peroxide Initiator Initiator->Heat Crosslinking Cross-linking of Allyl Groups Heat->Crosslinking Initiates Cured_DAP Cured DAP Resin (Thermoset) Crosslinking->Cured_DAP Forms

DAP Resin Curing Process
Manufacturing Workflow for a DAP Electrical Connector

The manufacturing of a high-performance electrical connector using a this compound molding compound involves several key stages, from the preparation of the raw materials to the final assembly and testing of the finished product.

manufacturing_workflow cluster_preparation 1. Material Preparation cluster_molding 2. Molding cluster_plating 3. Plating cluster_assembly 4. Assembly cluster_testing 5. Quality Control DAP_Compound DAP Molding Compound (e.g., glass-filled) Injection_Molding Injection Molding of Connector Housing DAP_Compound->Injection_Molding Metal_Contacts Metal Contacts (e.g., stamping) Electroplating Electroplating of Metal Contacts Metal_Contacts->Electroplating Contact_Insertion Insertion of Contacts into Housing Injection_Molding->Contact_Insertion Electroplating->Contact_Insertion Final_Assembly Final Assembly Contact_Insertion->Final_Assembly Electrical_Testing Electrical Testing (e.g., insulation resistance) Final_Assembly->Electrical_Testing Mechanical_Testing Mechanical Testing (e.g., dimensional stability) Final_Assembly->Mechanical_Testing Finished_Connector Finished Connector Electrical_Testing->Finished_Connector Mechanical_Testing->Finished_Connector

DAP Electrical Connector Manufacturing Workflow

References

Application Notes and Protocols for Diallyl Phthalate (DAP) Resin in Casting and Laminate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diallyl phthalate (B1215562) (DAP) resin, a high-performance thermosetting polymer renowned for its exceptional properties. DAP resin is particularly well-suited for demanding applications in casting and laminate production where high heat resistance, excellent electrical insulation, dimensional stability, and chemical inertness are paramount. This document outlines the material's key characteristics, provides detailed experimental protocols for its use, and illustrates relevant chemical and procedural pathways.

Introduction to Diallyl Phthalate (DAP) Resin

This compound (DAP) is an ester of phthalic acid and allyl alcohol. It is available as a monomer or as a prepolymer, which is a partially polymerized, solid, free-flowing powder.[1] The polymerization of DAP is a free-radical addition reaction, typically initiated by organic peroxides at elevated temperatures.[2] This process results in a highly cross-linked, three-dimensional network structure that imparts the material with its outstanding performance characteristics.[1]

Key features of cured DAP resin include:

  • Excellent Electrical Insulation: High dielectric strength and volume resistivity, maintained even in high humidity and high-temperature conditions.[2]

  • Superior Heat Resistance: Cured DAP resin exhibits excellent thermal stability, with some formulations withstanding continuous use at temperatures up to 220°C.

  • Exceptional Dimensional Stability: DAP resins exhibit very low shrinkage upon curing and maintain their form and dimensions over a wide range of temperatures.

  • Chemical Resistance: The cured resin is resistant to a wide variety of solvents, acids, and alkalis.

  • Low Moisture Absorption: DAP resin has a very low affinity for water, which contributes to the stability of its electrical and mechanical properties in humid environments.

These properties make DAP resin an ideal material for high-reliability electrical and electronic components, including connectors, insulators, and circuit boards, as well as for producing durable and decorative laminates.[3]

Quantitative Data on DAP Resin Properties

The following tables summarize the typical physical, mechanical, electrical, and thermal properties of various this compound molding compounds. The properties can be tailored by the choice of fillers and reinforcements, such as glass or mineral fibers.

Table 1: Mechanical Properties of this compound (DAP) Molding Compounds

PropertyTest MethodUnfilledGlass Fiber FilledMineral Filled
Tensile Strength (MPa) ASTM D63828 - 4134 - 6928 - 48
Flexural Strength (MPa) ASTM D79055 - 7662 - 13855 - 83
Flexural Modulus (GPa) ASTM D7903.4 - 4.16.9 - 13.88.3 - 13.8
Compressive Strength (MPa) ASTM D695152 - 172165 - 241138 - 207
Izod Impact Strength (J/m) ASTM D25611 - 2121 - 8016 - 32
Rockwell Hardness ASTM D785M105 - M110M108 - M115M110 - M116

Table 2: Electrical Properties of this compound (DAP) Molding Compounds

PropertyTest MethodUnfilledGlass Fiber FilledMineral Filled
Dielectric Strength (short time, V/mil) ASTM D149350 - 400350 - 450350 - 400
Dielectric Constant (1 MHz) ASTM D1503.2 - 3.63.8 - 4.53.6 - 4.4
Dissipation Factor (1 MHz) ASTM D1500.008 - 0.0120.004 - 0.0080.008 - 0.015
Volume Resistivity (ohm-cm) ASTM D257>10¹⁵>10¹⁶>10¹⁵
Arc Resistance (seconds) ASTM D495125 - 140130 - 180140 - 180

Table 3: Thermal and Physical Properties of this compound (DAP) Molding Compounds

PropertyTest MethodUnfilledGlass Fiber FilledMineral Filled
Heat Deflection Temperature (°C at 1.82 MPa) ASTM D648155 - 177232 - 290177 - 260
Continuous Use Temperature (°C) -150 - 175200 - 220175 - 200
Water Absorption (24 hrs, %) ASTM D5700.2 - 0.350.12 - 0.20.15 - 0.3
Specific Gravity ASTM D7921.26 - 1.271.6 - 1.981.65 - 1.85
Molding Shrinkage (in/in) ASTM D9550.006 - 0.0090.002 - 0.0050.003 - 0.006

Signaling Pathways and Experimental Workflows

This compound Polymerization

This compound polymerizes via a free-radical chain reaction. The process is initiated by the decomposition of an organic peroxide, which generates free radicals. These radicals then react with the allyl groups of the DAP monomer to initiate the polymerization process, leading to the formation of a cross-linked network.

dap_polymerization initiator Peroxide Initiator (e.g., Benzoyl Peroxide) radicals Free Radicals (R•) initiator->radicals heat Heat heat->initiator Decomposition dap_monomer DAP Monomer radicals->dap_monomer Initiation propagating_chain Propagating Polymer Chain dap_monomer->propagating_chain Propagation propagating_chain->dap_monomer Propagation propagating_chain->propagating_chain crosslinked_polymer Cross-linked DAP Resin propagating_chain->crosslinked_polymer Termination

DAP Free-Radical Polymerization Pathway
Experimental Workflow for DAP Resin Casting

The following diagram outlines the general workflow for casting components using this compound resin.

casting_workflow start Start resin_prep Resin Preparation: - Weigh DAP resin - Add initiator (e.g., BPO) start->resin_prep mixing Thorough Mixing resin_prep->mixing degassing Vacuum Degassing (to remove air bubbles) mixing->degassing pouring Pouring Resin into Mold degassing->pouring mold_prep Mold Preparation: - Clean mold - Apply mold release agent mold_prep->pouring curing Curing: - Place in oven - Follow cure schedule pouring->curing demolding Demolding Cured Part curing->demolding post_curing Post-Curing (optional) demolding->post_curing finish Finished Cast Part demolding->finish If no post-cure post_curing->finish

General Workflow for DAP Resin Casting
Experimental Workflow for DAP Resin Laminate Production

This diagram illustrates the typical steps involved in producing a laminate using this compound resin and a reinforcement fabric, such as glass cloth, employing a vacuum bagging technique.

laminate_workflow start Start mold_prep Mold Preparation: - Clean and apply release agent start->mold_prep fabric_prep Fabric Preparation: - Cut reinforcement fabric to size start->fabric_prep resin_prep Resin Preparation: - Mix DAP resin with initiator start->resin_prep layup Lay-up: - Apply resin to fabric - Stack layers in mold mold_prep->layup fabric_prep->layup resin_prep->layup bagging Vacuum Bagging Assembly: - Peel ply, release film, breather cloth, vacuum bag layup->bagging vacuum Apply Vacuum bagging->vacuum curing Cure in Oven (under vacuum) vacuum->curing demolding Demold Cured Laminate curing->demolding trimming Trimming and Finishing demolding->trimming finish Finished Laminate trimming->finish

Workflow for DAP Resin Laminate Production

Experimental Protocols

The following protocols provide detailed methodologies for casting and producing laminates with this compound resin.

Protocol for Casting this compound Resin

This protocol describes the preparation of a neat DAP resin casting.

Materials:

  • This compound (DAP) monomer or prepolymer

  • Benzoyl Peroxide (BPO) or other suitable organic peroxide initiator

  • Mold (e.g., silicone, aluminum)

  • Mold release agent

  • Mixing container and stirrer

  • Vacuum chamber

  • Curing oven

Procedure:

  • Mold Preparation: Thoroughly clean the mold to remove any contaminants. Apply a thin, uniform layer of a suitable mold release agent and allow it to dry completely.

  • Resin and Initiator Preparation:

    • If using DAP prepolymer, gently heat it to its melting point (typically 80-90°C) to form a viscous liquid.

    • Weigh the desired amount of DAP resin into a clean, dry mixing container.

    • Add the peroxide initiator to the resin. A typical concentration is 1-3% by weight of the resin. For example, for 100g of DAP resin, add 1-3g of BPO.

  • Mixing: Thoroughly mix the initiator into the resin until it is completely dissolved and the mixture is homogeneous. Avoid introducing excessive air bubbles during mixing.

  • Degassing: Place the resin mixture in a vacuum chamber and apply a vacuum of 28-29 inHg (95-98 kPa) to remove any entrapped air bubbles. Continue degassing until the bubbling subsides.

  • Casting: Carefully pour the degassed resin mixture into the prepared mold, avoiding the introduction of new air bubbles.

  • Curing:

    • Place the filled mold into a preheated oven.

    • A typical curing cycle involves heating to 80-100°C for 1-2 hours, followed by a ramp up to 120-150°C for an additional 2-4 hours to ensure complete curing. The exact cure schedule will depend on the part thickness and the specific initiator used.

  • Demolding: After the curing cycle is complete, turn off the oven and allow the mold to cool slowly to room temperature to avoid thermal shock and potential cracking. Once cooled, carefully demold the cured DAP resin casting.

  • Post-Curing (Optional): For applications requiring maximum thermal and mechanical properties, a post-curing step can be performed. This typically involves heating the demolded part at a temperature slightly above its glass transition temperature (e.g., 150-180°C) for 4-8 hours.

Protocol for Glass Fiber Reinforced DAP Laminate Production

This protocol details the fabrication of a glass fiber reinforced DAP laminate using a wet layup and vacuum bagging technique.

Materials:

  • This compound (DAP) resin (monomer or prepolymer)

  • tert-Butyl peroxybenzoate (TBPB) or other suitable high-temperature initiator

  • Woven glass fiber cloth

  • Mold or flat tool surface

  • Mold release agent

  • Peel ply

  • Perforated release film

  • Breather cloth

  • Vacuum bagging film

  • Sealant tape

  • Vacuum pump and tubing

  • Resin application tools (brushes, rollers)

  • Curing oven or heated press

Procedure:

  • Mold and Fabric Preparation:

    • Prepare a flat tool surface or mold by cleaning it and applying a suitable mold release agent.

    • Cut the glass fiber cloth to the desired dimensions. It is recommended to cut the layers at different orientations (e.g., 0°/90°, +/-45°) to achieve quasi-isotropic properties.

  • Resin Preparation:

    • Prepare the DAP resin mixture with 1-2% by weight of TBPB initiator. Ensure thorough mixing.

  • Lay-up:

    • Place the first layer of glass cloth onto the prepared mold surface.

    • Apply a generous amount of the catalyzed DAP resin to the fabric and use a roller or brush to ensure complete wet-out.

    • Place the subsequent layers of glass cloth, one at a time, and repeat the resin application and wet-out process for each layer until the desired laminate thickness is achieved.

  • Vacuum Bagging Assembly:

    • Place a layer of peel ply directly over the wet laminate.

    • Cover the peel ply with a perforated release film. This will allow excess resin and volatiles to be drawn out.

    • Place a layer of breather cloth over the release film. This will provide a path for the vacuum to be evenly distributed over the entire surface of the laminate.

    • Apply sealant tape around the perimeter of the mold.

    • Drape the vacuum bagging film over the entire assembly and seal it to the sealant tape, ensuring an airtight seal.

    • Install a vacuum port through the bagging film.

  • Vacuum Application:

    • Connect the vacuum pump to the vacuum port and begin to draw a vacuum.

    • Ensure that there are no leaks in the vacuum bag. A vacuum of at least 25 inHg (85 kPa) should be maintained throughout the curing process.

  • Curing:

    • Place the entire assembly into an oven or heated press.

    • A typical cure cycle would be to heat to 120-140°C for 1-2 hours to allow the resin to flow and fully impregnate the fibers, followed by an increase in temperature to 160-180°C for 2-4 hours to complete the cure.

  • Demolding and Finishing:

    • After curing, allow the assembly to cool to room temperature before releasing the vacuum.

    • Remove the vacuum bagging materials and carefully demold the laminate.

    • The laminate can then be trimmed to its final dimensions and finished as required.

Safety Precautions

This compound monomer and its vapors can be irritating to the eyes, skin, and respiratory system. It is essential to work in a well-ventilated area, preferably under a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Organic peroxides are reactive and potentially unstable. They should be stored and handled according to the manufacturer's safety data sheet (SDS). Never mix peroxides directly with accelerators, as this can cause a violent reaction.

By following these guidelines and protocols, researchers can effectively utilize the superior properties of this compound resin for a wide range of casting and laminate applications in their research and development activities.

References

Application Notes and Protocols for Diallyl Phthalate in the Manufacture of Insulating Varnishes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting resin widely utilized in the formulation of high-performance insulating varnishes for the electrical and electronics industries.[1][2] Its application is critical in components demanding long-term reliability under harsh environmental conditions, such as high heat and humidity.[3] When incorporated into insulating varnishes, DAP serves as a cross-linking monomer, which, upon curing, forms a rigid, three-dimensional polymer network.[1] This network imparts exceptional electrical insulation, superior thermal stability, low moisture absorption, and excellent dimensional stability to the final insulating material.[1][3]

These characteristics make DAP-based varnishes ideal for a range of applications, including the impregnation of coils and transformers, coating of electronic components, and as a sealant for metal castings.[1][4] The use of diallyl phthalate can result in cured products with high insulation resistance and low electrical losses, even when subjected to prolonged exposure to challenging environments.[1][3]

Data Presentation

The following tables summarize the key physical, mechanical, and electrical properties of this compound monomer and its resulting thermoset plastics. This data is essential for formulating insulating varnishes with desired performance characteristics.

Table 1: Physical and Chemical Properties of this compound Monomer

PropertyValue
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Appearance Clear, pale-yellow liquid[1]
Density 1.121 g/mL at 25°C[1]
Boiling Point 165-167°C at 5 mmHg[1]
Melting Point -70°C[1]
Flash Point 166°C (closed cup)[1]
Refractive Index n20/D 1.519[1]
Water Solubility 148 mg/L[1]

Table 2: Typical Properties of Cured this compound (DAP) Thermoset Plastics

PropertyValue
Dielectric Strength 40 kV/mm[5]
Dielectric Constant (1 Hz) 5.2[5]
Compressive Strength 150 MPa[5]
Tensile Strength 28 MPa[5]
Flexural Strength 62 MPa[5]
Glass Transition Temperature (Tg) 150°C[5]
Heat Deflection Temperature (1.82 MPa) 160°C[5]
Thermal Conductivity 0.6 W/m-K[5]

Signaling Pathways and Curing Mechanism

The curing of a this compound-based insulating varnish is a free-radical polymerization process. This process is initiated by the decomposition of a peroxide initiator, which generates free radicals. These radicals then react with the allyl groups of the this compound and the unsaturated sites within the polyester (B1180765) resin, leading to the formation of a highly cross-linked, three-dimensional network. This thermoset structure is responsible for the excellent thermal and electrical insulating properties of the final varnish.

DAP Curing Mechanism cluster_initiation Initiation cluster_propagation Propagation & Cross-linking Initiator Initiator FreeRadicals Free Radicals Initiator->FreeRadicals Heat DAP This compound (Monomer) FreeRadicals->DAP Attacks Allyl Group GrowingPolymer Growing Polymer Chain DAP->GrowingPolymer Chain Initiation UP Unsaturated Polyester (Resin) UP->GrowingPolymer GrowingPolymer->DAP GrowingPolymer->UP Reacts with Unsaturated Sites CrosslinkedNetwork Cross-linked Thermoset Network GrowingPolymer->CrosslinkedNetwork

Caption: Curing mechanism of DAP insulating varnish.

Experimental Protocols

Formulation of an Unsaturated Polyester Resin for DAP Varnish

This protocol describes the synthesis of a base unsaturated polyester resin that can be subsequently formulated with this compound.

Materials:

Equipment:

  • Glass reactor with a mechanical stirrer, thermometer, nitrogen inlet, and condenser

  • Heating mantle

Procedure:

  • Charge the glass reactor with maleic anhydride, phthalic anhydride, and propylene glycol in the desired molar ratio.

  • Begin stirring and purge the reactor with nitrogen.

  • Heat the mixture to 190-200°C to initiate the esterification reaction.

  • Maintain this temperature and continue the reaction until the acid value of the mixture drops to a target range (e.g., below 50 mg KOH/g), indicating the desired degree of polymerization.

  • Cool the reactor to below 100°C.

  • Add a small amount of hydroquinone (100-200 ppm) to prevent premature gelation of the unsaturated polyester resin.

Formulation of the this compound Insulating Varnish

Materials:

  • Synthesized unsaturated polyester resin

  • This compound (reactive monomer)

  • Benzoyl peroxide (BPO) or Methyl ethyl ketone peroxide (MEKP) (initiator)

  • Cobalt naphthenate or Cobalt octoate (accelerator, for room temperature curing)

Procedure:

  • While the unsaturated polyester resin is still warm (around 80-90°C), slowly add this compound with gentle stirring. The typical concentration of DAP is between 30-50% by weight of the final varnish solution.[6]

  • Continue stirring until a homogenous and clear resin solution is obtained.

  • For thermal curing, add an initiator such as benzoyl peroxide (1-2% by weight) and mix thoroughly.

  • For room temperature curing, first add a cobalt-based accelerator (0.1-0.5 parts per 100 parts of resin) and mix, followed by the addition of an MEKP initiator (1-2 parts per 100 parts of resin) immediately before application.[6]

Application and Curing of the Insulating Varnish

Application Methods:

  • Dip Coating: Immerse the component to be insulated in the formulated varnish. Withdraw the component at a controlled rate to ensure a uniform coating thickness.

  • Vacuum Impregnation: Place the component in a vacuum chamber, evacuate the air, and then introduce the varnish to impregnate porous structures.

Curing Protocol:

  • Thermal Curing: Place the coated component in an oven. The curing schedule will depend on the specific formulation and the mass of the component. A typical starting point is to cure at 150°C for 4-9 minutes.

  • Room Temperature Curing: Allow the coated component to cure at ambient temperature for a sufficient duration, typically 24 hours, to achieve a tack-free surface. Full cure may take several days.

Manufacturing Workflow

The manufacturing of this compound-based insulating varnishes involves a series of controlled steps to ensure product quality and consistency.

DAP Varnish Manufacturing Workflow RawMaterials Raw Material Sourcing (DAP, Anhydrides, Glycols, Initiators) QC_Raw Quality Control of Raw Materials RawMaterials->QC_Raw Synthesis Unsaturated Polyester Resin Synthesis QC_Raw->Synthesis Approved Formulation Varnish Formulation (Blending with DAP & Additives) Synthesis->Formulation QC_InProcess In-Process Quality Control (Viscosity, Solid Content) Formulation->QC_InProcess Packaging Packaging and Labeling QC_InProcess->Packaging Pass QC_Final Final Product Quality Control (Electrical & Physical Properties) Packaging->QC_Final Storage Storage and Distribution QC_Final->Storage Pass

Caption: Manufacturing workflow for DAP insulating varnish.

References

Application Note: Protocol for Bulk Polymerization of Diallyl Phthalate (DAP) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical development professionals.

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting ester resin derived from the reaction of allyl alcohol and phthalic anhydride.[1] It is widely used in the production of high-performance materials due to its excellent electrical insulation properties, thermal stability, chemical resistance, and dimensional stability.[1][2] The polymerization of DAP monomer, typically through a free-radical mechanism, results in a highly cross-linked, durable thermoset polymer.[2]

This application note provides a detailed protocol for the bulk polymerization of diallyl phthalate. Bulk polymerization is a method carried out with just the monomer and an initiator, without the use of any solvent.[3] A key challenge in the bulk polymerization of DAP is controlling the reaction to obtain a soluble prepolymer by stopping it before the gel point—the stage at which an infinite, cross-linked network forms.[4] This prepolymer can then be further processed and cured.

The process involves the initiation of polymerization using thermal initiators, such as organic peroxides or azo compounds.[3] The reaction temperature is a critical parameter, as it affects the conversion rate, the degree of cyclization, and the onset of gelation.[4][5]

Experimental Protocols

This section outlines a general procedure for the bulk polymerization of DAP monomer to a prepolymer stage. Specific reaction conditions can be varied to achieve desired properties.

Materials:

  • This compound (DAP) monomer (CAS: 131-17-9)[2]

  • Initiator (e.g., Benzoyl Peroxide (BPO), Azobisisobutyronitrile (AIBN), or Dicumyl Peroxide)[4][5]

  • Inhibitor remover (if necessary, e.g., alumina (B75360) column)

  • Nitrogen gas (high purity)

  • Methanol or another non-solvent for precipitation

  • Reaction vessel (glass reactor with a multi-neck lid)

  • Heating mantle or oil bath with temperature controller

  • Mechanical stirrer

  • Condenser

  • Thermometer or thermocouple

  • Vacuum oven

Procedure:

  • Monomer Preparation:

    • If the DAP monomer contains an inhibitor, pass it through a column of activated alumina to remove the inhibitor before use.

    • Place the desired amount of purified DAP monomer into the reaction vessel.

  • Inert Atmosphere:

    • Assemble the reactor with the stirrer, condenser, and nitrogen inlet/outlet.

    • Purge the system with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle, positive pressure of nitrogen throughout the reaction.

  • Initiator Addition:

    • Weigh the desired amount of initiator (refer to the table below for examples).

    • Dissolve the initiator completely in the DAP monomer with gentle stirring at room temperature. Common initiators must be soluble in the monomer.[3]

  • Polymerization Reaction:

    • Begin stirring the mixture at a constant rate.

    • Heat the reaction mixture to the desired polymerization temperature (see Table 1). The temperature should be carefully controlled as the polymerization process is exothermic.[3]

    • Monitor the reaction progress by observing the increase in viscosity of the mixture. The reaction should be stopped before the gel point is reached.[4]

  • Stopping the Reaction and Isolation of Prepolymer:

    • To quench the reaction, rapidly cool the reactor by removing the heat source and, if necessary, using an ice bath.

    • Pour the viscous prepolymer solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously. This will precipitate the DAP prepolymer.

    • Filter the precipitated polymer.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

    • Dry the collected prepolymer in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Experimental Parameters

The conditions for DAP bulk polymerization can be tailored to control the conversion rate and time to gelation. The following table summarizes various reported conditions.

Initiator Initiator Conc. (mol/L) Temperature (°C) Conversion at Gel Point (%) Notes Reference
Benzoyl PeroxideNot specified80~25Conversion before gelation is significantly affected by temperature.[4]
Benzoyl PeroxideNot specified220~45Higher temperatures lead to higher conversion before gelation.[4]
AzobisisobutyronitrileNot specified60Not specifiedUsed for studying polymer branching before gelation.[4]
Dicumyl PeroxideNot specified< 170Not specifiedTemperatures above 170°C can lead to decreased crosslinking density due to side reactions.[5]
NoneN/A190Not specifiedHigh-temperature polymerization can be performed without an initiator to obtain the prepolymer.[4]
Dimethyl 2,2′-azobisisobutyrate (MAIB)0.508093 (no gelation)Homogeneous polymerization in toluene (B28343) to produce soluble hyperbranched polymers.[6]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the bulk polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Monomer DAP Monomer Purify Purify Monomer (Remove Inhibitor) Monomer->Purify Reactor Charge Reactor Purify->Reactor Purge Purge with N2 Reactor->Purge Initiator Add Initiator Heat Heat to Reaction Temp (e.g., 80-190°C) Initiator->Heat Purge->Initiator Polymerize Monitor Viscosity (Stop before Gel Point) Heat->Polymerize Cool Rapidly Cool Polymerize->Cool Precipitate Precipitate in Non-solvent (Methanol) Cool->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry Prepolymer DAP Prepolymer Dry->Prepolymer

Caption: Workflow for DAP Bulk Polymerization.

References

Application Notes and Protocols: Diallyl Phthalate as a Polymerizable Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diallyl phthalate (B1215562) (DAP) is a versatile monomer that serves a dual role in Polyvinyl Chloride (PVC) formulations.[1][2][3] Initially, it acts as a plasticizer, enhancing the processability and flexibility of the PVC matrix.[2][3] Upon curing, typically at elevated temperatures, its reactive allyl groups undergo polymerization and crosslinking, forming a rigid, three-dimensional network within the PVC.[1][4] This covalent bonding distinguishes DAP from conventional, non-reactive plasticizers, resulting in a final product with enhanced thermal stability, solvent resistance, and hardness.[1][5] These application notes provide a comprehensive overview, experimental protocols, and data on the use of DAP as a polymerizable plasticizer in PVC.

Conceptual Distinction: Plasticization vs. Crosslinking

Traditional plasticizers, such as Dioctyl Terephthalate (DOTP), function by physically separating PVC polymer chains, thereby increasing free volume and flexibility. In contrast, a reactive plasticizer like DAP initially provides a similar plasticizing effect but subsequently becomes an integral part of the polymer network through chemical bonds.

G cluster_0 Conventional Plasticization cluster_1 Reactive Plasticization (DAP) PVC_Chains_1 PVC Chains Flexible_PVC Flexible PVC (Physical Mixture) PVC_Chains_1->Flexible_PVC Increased Spacing Plasticizer Non-Reactive Plasticizer (e.g., DOTP) Plasticizer->Flexible_PVC Intercalation PVC_Chains_2 PVC Chains Cured_PVC Crosslinked PVC (Chemical Bonds) PVC_Chains_2->Cured_PVC Entrapment DAP_Monomer DAP Monomer DAP_Monomer->Cured_PVC Polymerization & Crosslinking G Start Start Pre_mix Pre-mix PVC, Stabilizer, and Processing Aid Start->Pre_mix Add_DAP Add Diallyl Phthalate Pre_mix->Add_DAP Milling Two-Roll Milling (160-175°C) Add_DAP->Milling Molding Compression Molding (170-180°C, 10 MPa) Milling->Molding Cooling Cool Under Pressure Molding->Cooling Demolding Demold Specimen Cooling->Demolding End End Demolding->End G Start Start Weigh_Sample Weigh Initial Sample (W_initial) Start->Weigh_Sample Soxhlet Soxhlet Extraction with THF (24h) Weigh_Sample->Soxhlet Dry_Sample Dry Remaining Gel in Vacuum Oven Soxhlet->Dry_Sample Weigh_Final Weigh Final Sample (W_final) Dry_Sample->Weigh_Final Calculate Calculate Gel Content: (W_final / W_initial) x 100 Weigh_Final->Calculate End End Calculate->End G Initiator Initiator (e.g., Peroxide) + Heat Radical Free Radical Formation Initiator->Radical DAP_Monomer DAP Monomer (with Allyl Groups) Radical->DAP_Monomer Initiation Propagation Chain Propagation DAP_Monomer->Propagation Crosslinking Crosslinking (Reaction with other DAP molecules) Propagation->Crosslinking Network 3D Polymer Network within PVC Matrix Crosslinking->Network

References

Application of Diallyl Phthalate in Epoxy and Polyurethane Foam Formulations: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Diallyl Phthalate (B1215562) (DAP) as a modifying agent in epoxy and polyurethane foam formulations. DAP, a thermosetting resin, offers a unique combination of properties that can enhance the performance of these widely used polymer systems. When incorporated, it can act as a reactive diluent and a crosslinking agent, contributing to improved thermal stability, mechanical strength, and chemical resistance.

Diallyl Phthalate in Epoxy Resin Formulations

This compound can be blended with epoxy resins to enhance various properties, most notably thermal resistance and dimensional stability. Unlike non-reactive diluents, DAP copolymerizes with the epoxy resin during the curing process, becoming an integral part of the polymer network. This covalent bonding minimizes leaching and maintains the modified properties over the lifetime of the material.

Quantitative Data on DAP-Modified Epoxy Resins

The inclusion of this compound significantly alters the mechanical and thermal properties of epoxy resins. Below is a comparative summary of the properties of neat DAP resin, a standard epoxy resin, and a glass-fiber-filled DAP composite. While specific data for DAP-epoxy blends is limited in publicly available literature, the data presented provides a baseline for understanding the potential contributions of DAP to an epoxy formulation.

Table 1: Comparative Mechanical Properties of this compound and Epoxy Resins

PropertyThis compound (Neat Resin)Epoxy Resin (Typical)This compound (Glass-Fiber Filled)
Tensile Strength (MPa) 286735 - 117
Elastic (Young's) Modulus (GPa) 1.32.44.0 - 17.0
Elongation at Break (%) 314.5-
Flexural Strength (MPa) 62-11,000 psi (~76 MPa)
Compressive Strength (MPa) 150-25,000 psi (~172 MPa)

Note: The properties of epoxy resins can vary significantly based on the specific resin and curing agent used. The values presented are typical for a standard Bisphenol A-based epoxy.

Table 2: Comparative Thermal and Electrical Properties

PropertyThis compound (Neat Resin)Epoxy Resin (Typical)
Glass Transition Temperature (°C) 150120
Thermal Conductivity (W/m-K) 0.60.2
Coefficient of Thermal Expansion (µm/m-K) 25100
Dielectric Strength (kV/mm) 4016
Experimental Protocol: Preparation and Testing of DAP-Modified Epoxy Resin

This protocol outlines a general procedure for the preparation and evaluation of this compound-modified epoxy resins. Researchers should optimize the specific parameters based on the desired final properties and the specific epoxy system being used.

Materials:

  • This compound (DAP) monomer

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • Curing agent (e.g., amine-based hardener)

  • Initiator for DAP polymerization (e.g., benzoyl peroxide - BPO)

  • Solvent for cleaning (e.g., acetone)

Procedure:

  • Preparation of the Resin Blend:

    • In a clean, dry beaker, weigh the desired amount of epoxy resin.

    • Add the desired weight percentage of this compound to the epoxy resin. Common blending ratios can range from 10% to 50% DAP by weight.

    • Thoroughly mix the epoxy resin and DAP at a slightly elevated temperature (e.g., 50-60°C) to reduce viscosity and ensure a homogeneous mixture.

  • Initiator and Curing Agent Addition:

    • Once the blend is homogeneous, allow it to cool to the recommended mixing temperature for the chosen curing agent.

    • Add the appropriate amount of initiator (e.g., 1-2% by weight of DAP) to the blend and mix thoroughly.

    • Add the stoichiometric amount of the curing agent to the mixture and mix vigorously for 2-3 minutes, ensuring a uniform dispersion. Avoid excessive air entrapment.

  • Casting and Curing:

    • Pour the mixture into pre-heated molds treated with a mold release agent.

    • The curing schedule will depend on the specific epoxy system and the concentration of DAP and initiator. A typical curing cycle might involve an initial cure at a lower temperature (e.g., 80-100°C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150-180°C) for 2-4 hours to ensure complete crosslinking.

  • Characterization:

    • Prepare test specimens according to relevant ASTM standards for the desired mechanical and thermal tests (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, ASTM E1640 for glass transition temperature by DMA).

    • Conduct the necessary tests to evaluate the properties of the cured DAP-modified epoxy resin.

Logical Relationship of DAP Modification in Epoxy Resins

dap_epoxy_workflow cluster_formulation Formulation cluster_processing Processing cluster_properties Resulting Properties Epoxy Epoxy Resin Mixing Homogeneous Mixing (Elevated Temperature) Epoxy->Mixing DAP This compound DAP->Mixing Hardener Curing Agent Hardener->Mixing Initiator Initiator (e.g., BPO) Initiator->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Curing Curing (Heat) Degassing->Curing Thermal Increased Thermal Stability Curing->Thermal Mechanical Modified Mechanical Properties Curing->Mechanical Chemical Improved Chemical Resistance Curing->Chemical Electrical Enhanced Electrical Insulation Curing->Electrical

Caption: Workflow of DAP modification in epoxy formulations.

This compound in Polyurethane Foam Formulations

The use of this compound in polyurethane foams is less documented in readily available literature compared to its application in epoxy systems. However, its properties as a reactive plasticizer and crosslinking agent suggest potential benefits for modifying the characteristics of polyurethane foams. It is anticipated that DAP could be incorporated into the polyol component of a polyurethane formulation. The allyl groups of DAP would likely react during the polymerization process, initiated by the heat generated from the isocyanate-polyol reaction, potentially leading to a more rigid and thermally stable foam structure.

Potential Effects of DAP on Polyurethane Foam Properties

While specific quantitative data is not available, the following are hypothesized effects of incorporating DAP into polyurethane foam formulations based on its known chemical properties:

  • Increased Rigidity and Compressive Strength: As a crosslinking agent, DAP would increase the crosslink density of the foam, leading to a more rigid structure with higher compressive strength.

  • Improved Thermal Stability: The inherent thermal stability of the phthalate structure could enhance the overall thermal resistance of the polyurethane foam.

  • Modified Cell Structure: The viscosity and reactivity of the polyol blend would be altered by the addition of DAP, which could influence the nucleation and growth of foam cells, thereby affecting the foam's density and morphology.

  • Reduced Flammability: Phthalate esters are known to have some flame-retardant properties, which might be imparted to the polyurethane foam.

Experimental Protocol: A Proposed Approach for Incorporating DAP into Polyurethane Foam

This protocol provides a starting point for researchers interested in exploring the effects of this compound in polyurethane foam formulations. Extensive optimization will be required.

Materials:

  • Polyol (e.g., polyether or polyester (B1180765) polyol)

  • Isocyanate (e.g., MDI or TDI)

  • This compound (DAP)

  • Surfactant (silicone-based)

  • Catalyst (e.g., amine and tin catalysts)

  • Blowing agent (e.g., water, HFCs)

  • Initiator for DAP polymerization (optional, depending on the exotherm of the polyurethane reaction)

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, thoroughly mix the polyol, surfactant, catalyst(s), and blowing agent.

    • In a separate container, pre-mix the this compound with a small portion of the polyol to ensure good dispersion.

    • Add the DAP-polyol pre-mix to the main polyol blend and mix until a homogeneous solution is obtained. The amount of DAP to be added can be varied (e.g., 5, 10, 15 parts per hundred parts of polyol) to study its effect.

  • Foam Formation:

    • In a separate container, weigh the required amount of isocyanate (Component B) based on the desired isocyanate index.

    • Rapidly add Component A to Component B and mix at high speed for a short duration (typically 5-10 seconds).

    • Immediately pour the reacting mixture into a mold and allow it to rise freely.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours. A post-curing step at an elevated temperature (e.g., 70-100°C) may be necessary to ensure complete reaction of the DAP.

    • Cut the cured foam into specimens for testing according to relevant ASTM standards (e.g., ASTM D1621 for compressive properties, ASTM D1622 for density, ASTM C518 for thermal conductivity).

Signaling Pathway for DAP in Polyurethane Foam Formation

dap_pu_pathway cluster_reaction Polymerization and Foaming Polyol Polyol Urethane Urethane Linkage Formation (Gelation) Polyol->Urethane Isocyanate Isocyanate Isocyanate->Urethane Gas Gas Evolution (Blowing) Isocyanate->Gas DAP This compound DAP_Crosslink DAP Crosslinking (Heat Activated) DAP->DAP_Crosslink Additives Surfactant, Catalyst, Blowing Agent Additives->Gas Urethane->DAP_Crosslink Exotherm Foam Modified Polyurethane Foam Urethane->Foam Gas->Foam DAP_Crosslink->Foam

Caption: Proposed reaction pathway for DAP in polyurethane foam.

Conclusion

This compound presents a viable option for modifying the properties of both epoxy and polyurethane foam formulations. In epoxy systems, it is known to enhance thermal and dimensional stability. While its application in polyurethane foams is less explored, it holds the potential to increase rigidity, thermal resistance, and modify the cellular structure. The provided protocols offer a foundational methodology for researchers to investigate the incorporation of DAP into these polymer systems and to characterize the resulting materials. Further research is warranted to fully elucidate the quantitative effects and optimal formulation parameters for DAP-modified polyurethane foams.

Application Notes and Protocols for Diallyl Phthalate Impregnation of Metal Castings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting resin renowned for its exceptional physical and chemical properties, making it a valuable material for a range of industrial applications.[1] Its use as an impregnant for metal castings is particularly noteworthy for sealing porosity, thereby enhancing the pressure tightness and overall integrity of cast components.[2][3] This is critical in applications where leakage of fluids or gases is unacceptable, such as in automotive, aerospace, and hydraulic systems.[4][5] Cured DAP resins exhibit excellent resistance to heat, moisture, and a wide array of chemicals, along with superior dimensional stability and electrical insulation properties.[6][7]

These application notes provide a comprehensive overview of the use of diallyl phthalate for the impregnation of metal castings, including detailed protocols and data for researchers and professionals in demanding fields.

Data Presentation

Physical and Chemical Properties of this compound (Monomer)

The following table summarizes the key physical and chemical properties of this compound monomer, the primary constituent of the impregnating resin.

PropertyValue
Chemical Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Appearance Clear, pale-yellow liquid[1]
Odor Odorless[1]
Density 1.121 g/mL at 25 °C[1]
Boiling Point 165-167 °C at 5 mmHg[1]
Flash Point 166 °C (closed cup)[1]
Viscosity ~13 cP at 25 °C
Solubility Soluble in most organic solvents; water solubility is low (45 to 182 mg/L)[1]
Properties of Cured this compound Resin

Cured this compound resins offer a robust set of performance characteristics suitable for demanding applications.

PropertyDescription
Heat Resistance Cured DAP resin is resistant to temperatures ranging from 155 to 180°C, with some formulations (diallyl isophthalate (B1238265) - DAIP) withstanding continuous exposure up to 232°C.[6]
Chemical Resistance Exhibits good to excellent resistance to a variety of chemicals, including aliphatic hydrocarbons, oils, alcohols, acids, and alkalis.[3][6]
Dimensional Stability Demonstrates excellent post-mold dimensional stability with minimal shrinkage upon curing.[7]
Electrical Properties Possesses high electrical insulation and low electrical losses, even in high heat and humidity.[6]
Mechanical Strength Molded DAP, depending on fillers, can have a tensile strength of 30 to 48 MPa and a compressive strength of up to 210 MPa.[6]
Water Absorption Low moisture absorption contributes to the retention of its excellent properties in humid environments.[6]

Experimental Protocols

Protocol 1: Vacuum Impregnation of Aluminum Castings with this compound Resin

This protocol outlines a general procedure for the vacuum impregnation of porous aluminum castings. It is based on established principles of vacuum impregnation and the known properties of this compound resins.[8][9]

1. Pre-treatment of Castings:

  • Cleaning: Thoroughly clean the castings to remove any oils, grease, cutting fluids, and other contaminants from the surfaces and within the pores. This can be achieved using aqueous alkaline cleaners or vapor degreasing.

  • Rinsing: Rinse the cleaned castings with clean water to remove any residual cleaning agents.

  • Drying: Completely dry the castings in an oven. The temperature and time will depend on the casting size and complexity, but a typical cycle is 1-2 hours at 110-120°C. It is crucial to remove all moisture from the porosity.

2. Resin Preparation:

  • Formulation: The impregnating resin is typically a solution of a this compound prepolymer in DAP monomer.

  • Catalyst Addition: Prior to use, a peroxide catalyst (e.g., benzoyl peroxide, t-butyl perbenzoate) is added to the resin to initiate polymerization during the curing stage. The type and concentration of the catalyst will determine the cure time and temperature. It is critical to follow the manufacturer's recommendations for the specific resin system.[10]

  • Inhibitor Check: Impregnating resins contain inhibitors to prevent premature polymerization. Ensure the inhibitor level is within the specified range for a stable pot life.

3. Vacuum Impregnation Cycle:

  • Loading: Place the dry and cooled castings in a basket and load them into the vacuum impregnation chamber.

  • Vacuum Application: Seal the chamber and evacuate the air to a pressure of 1-5 Torr (mm Hg). This step is critical to remove air from the casting's porosity.[9]

  • Resin Transfer: While under vacuum, transfer the prepared DAP resin from a storage tank into the impregnation chamber until the castings are fully submerged.

  • Vacuum Release and Pressurization: Release the vacuum and apply a positive pressure of 70-100 psi to the resin. This pressure differential forces the resin into the microporosity of the castings. Maintain pressure for a duration sufficient to ensure complete penetration, which will vary based on the casting's porosity.[9]

  • Resin Return: Release the pressure and drain the excess resin from the chamber back to the storage tank.

4. Post-Impregnation Processing:

  • Draining: Remove the basket of castings from the chamber and allow them to drain for a specified period to recover excess resin.

  • Washing: Wash the castings to remove residual resin from the surfaces. This is typically a multi-stage process involving an initial rinse to recover more resin, followed by a detergent wash and a final clean water rinse.

  • Curing: Transfer the washed castings to a curing oven. The curing temperature and time are critical for the polymerization of the DAP resin within the pores. A typical curing cycle is 1-2 hours at 140-150°C.[9]

5. Quality Control and Testing:

  • Visual Inspection: Visually inspect the cured castings for any surface defects or residual resin.

  • Pressure Testing: Perform pressure testing to verify the sealing efficiency. The test parameters (pressure, medium, and duration) will be dictated by the application's requirements. The casting is typically pressurized with air or an inert gas and submerged in water or monitored for pressure decay to detect leaks.

Mandatory Visualizations

Experimental_Workflow_DAP_Impregnation Experimental Workflow for DAP Impregnation of Metal Castings cluster_pre_treatment Pre-Treatment cluster_impregnation Vacuum Impregnation cluster_post_treatment Post-Treatment cluster_qc Quality Control Cleaning 1. Cleaning (Aqueous Alkaline or Vapor Degreasing) Rinsing 2. Rinsing (Clean Water) Cleaning->Rinsing Drying 3. Drying (Oven, 110-120°C) Rinsing->Drying Loading 4. Loading into Chamber Drying->Loading Vacuum 5. Vacuum Application (1-5 Torr) Loading->Vacuum Resin_Transfer 6. Resin Transfer (Submerge Castings) Vacuum->Resin_Transfer Pressurization 7. Pressurization (70-100 psi) Resin_Transfer->Pressurization Draining 8. Draining Pressurization->Draining Washing 9. Washing (Multi-stage) Draining->Washing Curing 10. Curing (Oven, 140-150°C) Washing->Curing Inspection 11. Visual Inspection Curing->Inspection Pressure_Test 12. Pressure Testing Inspection->Pressure_Test Final_Product Final_Product Pressure_Test->Final_Product

Caption: Workflow for DAP impregnation of metal castings.

DAP_Curing_Pathway Simplified Curing Pathway of this compound Resin DAP_Monomer This compound Monomer + Prepolymer Initiation Initiation of Polymerization DAP_Monomer->Initiation Peroxide_Catalyst Peroxide Catalyst (e.g., Benzoyl Peroxide) Free_Radicals Free Radical Generation Peroxide_Catalyst->Free_Radicals Decomposition Heat Heat (Thermal Energy) Heat->Peroxide_Catalyst Free_Radicals->Initiation Propagation Chain Propagation (Cross-linking) Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Cured_Resin Cured Thermoset DAP Resin (Cross-linked Network) Termination->Cured_Resin

Caption: Curing mechanism of this compound resin.

References

Application Notes: Diallyl Phthalate in Self-Healing High-Temperature Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diallyl phthalate (B1215562) (DAP) is a thermosetting ester resin recognized for its exceptional thermal stability, dimensional stability, low water absorption, and excellent electrical insulation properties.[1][2] These characteristics make it a compelling candidate for use in high-performance applications, including the aerospace, automotive, and electronics industries.[2][3] A novel application of DAP is as a healing agent in self-healing polymer composites designed to function in high-temperature environments.[1][4] This is achieved by encapsulating DAP resin and a curing agent within protective shells, which are then embedded into a polymer matrix. When damage occurs in the form of microcracks, the capsules rupture, releasing the healing agent and curing agent, which then polymerize to repair the damage.

This document outlines the application of diallyl phthalate in ceramic shell macrocapsules for self-healing in epoxy and DAP matrix composites, providing detailed experimental protocols and performance data.

Mechanism of Self-Healing

The self-healing mechanism is an extrinsic approach where the healing agent is stored in capsules.[5] In this system, two types of ceramic shell macrocapsules are utilized: one filled with this compound (DAP) resin and another with a peroxide-based curing agent.[1][4] These capsules are dispersed within a polymer matrix (e.g., epoxy or DAP). When a crack propagates through the matrix, it ruptures the ceramic capsules in its path. The released DAP resin and the curing agent flow into the crack plane. The subsequent chemical reaction leads to the polymerization of the DAP, bonding the crack faces and restoring the material's mechanical integrity.

Self_Healing_Mechanism cluster_0 Intact Composite cluster_1 Damage Event cluster_2 Healing Process cluster_3 Healed Composite Matrix Polymer Matrix Crack Crack Propagation Matrix->Crack Damage DAP_Capsule DAP Capsule Curer_Capsule Curer Capsule Ruptured_Capsules Ruptured Capsules Crack->Ruptured_Capsules Release Release of DAP and Curer Ruptured_Capsules->Release Mixing Mixing in Crack Release->Mixing Polymerization Polymerization Mixing->Polymerization Healed_Crack Healed Crack Polymerization->Healed_Crack

Caption: Workflow of the capsule-based self-healing process.

Data Presentation

The performance of this compound as a self-healing agent has been quantified through thermal and mechanical testing. The thermal stability of DAP resin is a critical factor for its application in high-temperature composites.

Table 1: Thermal Properties of this compound (DAP) Resin

PropertyValueAnalysis Method
Thermal Stability LimitApproximately 340 °CTGA/DTA
Significant Mass Loss Onset> 350 °CTGA

Data sourced from thermal analysis (TGA/DTA) which indicates that DAP resin is effective as a healing agent up to about 340 °C.[1][4]

The mechanical performance and healing efficiency were evaluated using quasi-static compression tests on composite specimens with both epoxy and DAP matrices.

Table 2: Self-Healing Efficiency of DAP-based Composites

Matrix MaterialHealing CycleHealing Efficiency (%)
EpoxyFirstUp to 69%
EpoxySecond58%
DAPFirst63.5%
DAPSecond56%

Healing efficiency was calculated based on the recovery of compressive strength after damage.[1][4]

Experimental Protocols

Preparation of Ceramic Shell Macrocapsules

This protocol describes the fabrication of hollow ceramic capsules that serve as containers for the this compound healing agent and the curing agent.

Materials:

  • Polystyrene (PS) sacrificial foam beads

  • Raw ceramic slurry

Procedure:

  • Coat the polystyrene (PS) sacrificial foam beads with the raw ceramic slurry.

  • Sinter the coated beads. During sintering, the PS beads are burned out, leaving hollow ceramic shells. The liquid ceramic slurry is converted into a solid ceramic shell.[1][4]

  • Fill the hollow ceramic macrocapsules with either this compound (DAP) resin or a peroxide-based curing agent.[1][4]

Capsule_Fabrication_Workflow start Start ps_beads Polystyrene (PS) Sacrificial Beads start->ps_beads slurry_coating Coat with Ceramic Slurry ps_beads->slurry_coating sintering Sintering slurry_coating->sintering hollow_capsules Hollow Ceramic Capsules sintering->hollow_capsules filling Fill with DAP Resin or Curing Agent hollow_capsules->filling final_capsules Filled Macrocapsules filling->final_capsules

Caption: Ceramic macrocapsule fabrication workflow.

Characterization of this compound Resin

A suite of analytical techniques is used to characterize the thermal and chemical properties of the DAP resin to ensure its suitability as a high-temperature healing agent.

2.1 Fourier Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the chemical structure and functional groups of the DAP resin and curing agent.

  • Procedure: Obtain the FTIR spectra of the DAP resin and the curing agent to confirm their chemical identity.[1]

2.2 Thermogravimetric/Differential Thermal Analysis (TGA/DTA)

  • Objective: To determine the thermal stability and degradation temperatures of the DAP resin.[1]

  • Apparatus: Shimadzu DTG-60H or equivalent.[1]

  • Procedure:

    • Place a sample of the DAP resin in the TGA instrument.

    • Heat the sample at a constant rate over a temperature range (e.g., from room temperature to 600 °C).

    • Record the mass loss as a function of temperature to generate the TGA curve.[1]

    • The DTA curve, which measures the temperature difference between the sample and a reference, is recorded simultaneously to identify exothermic or endothermic transitions.[1]

  • Analysis: The TGA curve shows the temperature at which significant mass loss occurs, indicating the limit of thermal stability.[1] For DAP, no significant mass change is observed up to 300 °C, with stability extending to approximately 340 °C.[1][4]

2.3 Differential Scanning Calorimetry (DSC)

  • Objective: To analyze the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions like glass transition, melting, and curing.[1]

  • Procedure:

    • A sample of the DAP resin is placed in a DSC pan.

    • The sample is heated or cooled at a controlled rate.

    • The heat flow is measured and plotted against temperature.

  • Analysis: Endothermic and exothermic peaks in the DSC curve correspond to physical or chemical changes in the material.[1]

Fabrication of Self-Healing Composite Specimens

Materials:

  • Epoxy resin or this compound (DAP) resin (for the matrix)

  • DAP-filled ceramic capsules

  • Curing agent-filled ceramic capsules

Procedure:

  • Disperse the DAP-filled and curing agent-filled ceramic macrocapsules into the desired matrix resin (epoxy or DAP).

  • Cast the mixture into molds to create composite specimens for mechanical testing.

  • Cure the specimens according to the matrix resin's specifications.

Evaluation of Self-Healing Performance

4.1 Quasi-Static Compression Testing

  • Objective: To measure the initial compressive strength of the composite and the recovery of strength after a healing cycle.

  • Procedure:

    • Initial Compression: Subject the composite specimen to a quasi-static compression test until failure or a predetermined level of damage is induced. Record the maximum load.

    • Healing: Allow the damaged specimen to rest for a specified period (e.g., 24 hours) to allow the self-healing reaction to occur.

    • Re-loading: Subject the healed specimen to a second compression test to measure the recovered strength.

    • Second Healing Cycle (Optional): Repeat the healing and re-loading steps to evaluate the efficiency of a second healing event.[1]

  • Calculation of Healing Efficiency: The healing efficiency (η) is calculated using the following formulas:

    • First Healing Cycle: η₁ = (P_healed1 / P_initial) * 100%

    • Second Healing Cycle: η₂ = (P_healed2 / P_healed1) * 100% Where P_initial is the maximum load of the initial test, P_healed1 is the maximum load after the first healing cycle, and P_healed2 is the maximum load after the second healing cycle.[1]

Healing_Efficiency_Evaluation start Start specimen Composite Specimen start->specimen compression1 Initial Compression Test (Measure P_initial) specimen->compression1 damage Induce Damage compression1->damage healing1 First Healing Period damage->healing1 compression2 Second Compression Test (Measure P_healed1) healing1->compression2 calc1 Calculate Healing Efficiency η₁ compression2->calc1 healing2 Second Healing Period calc1->healing2 Optional Second Cycle end End calc1->end compression3 Third Compression Test (Measure P_healed2) healing2->compression3 calc2 Calculate Healing Efficiency η₂ compression3->calc2 calc2->end

References

Application Notes and Protocols for the Analytical Characterization of Diallyl Phthalate (DAP) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical techniques for the characterization of diallyl phthalate (B1215562) (DAP) polymers. Detailed experimental protocols are provided to ensure accurate and reproducible results.

Introduction

Diallyl phthalate (DAP) is a thermosetting resin known for its excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals. These properties make it a valuable material in the manufacturing of electrical and electronic components. The performance of DAP polymers is highly dependent on the molecular properties of the prepolymer and the extent of curing. Therefore, thorough characterization of both the prepolymer and the cured polymer is crucial for quality control and material development.

This document outlines the application of key analytical techniques—Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive characterization of DAP polymers.

Application Notes

Gel Permeation Chromatography (GPC)

Application: GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of DAP prepolymers.[1] The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that influence the processing characteristics and final properties of the cured polymer.[2] Better molding resins are often characterized by lower Mw/Mn ratios.[3]

Insights Gained:

  • Weight Average Molecular Weight (Mw): Influences the viscosity and flow properties of the resin.

  • Number Average Molecular Weight (Mn): Relates to the stoichiometry of the polymerization reaction.

  • Polydispersity Index (PDI = Mw/Mn): Describes the breadth of the molecular weight distribution. A broader PDI can affect the curing kinetics and the homogeneity of the final product.[2][4]

Fourier-Transform Infrared Spectroscopy (FTIR)

Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the chemical structure and functional groups present in DAP polymers.[5] It is particularly useful for determining the residual allyl group content in DAP prepolymers, which is a key indicator of the potential for cross-linking during curing.[2]

Insights Gained:

  • Structural Confirmation: Confirms the presence of characteristic functional groups such as the carbonyl group of the ester and the carbon-carbon double bond of the allyl group.

  • Curing Monitoring: The degree of cure can be monitored by observing the decrease in the absorbance of the allyl group's C=C stretching vibration.[6]

  • Quantitative Analysis: The concentration of residual monomer and the pendant allyl group content on the prepolymer backbone can be quantified.[2]

Differential Scanning Calorimetry (DSC)

Application: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[4] It is an essential tool for studying the curing behavior and thermal properties of DAP resins.

Insights Gained:

  • Curing Profile: The exothermic heat of reaction during curing provides information on the cure kinetics, including the onset and peak curing temperatures.[3]

  • Glass Transition Temperature (Tg): The Tg of the cured DAP polymer is a critical parameter that defines its service temperature range. The Tg increases as the cure progresses, with a maximum Tg indicating complete cure.[3]

  • Completeness of Cure: By measuring the residual heat of reaction in a post-curing scan, the degree of cure can be determined.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy provides detailed information about the molecular structure of DAP monomers and prepolymers at the atomic level.[5] Both ¹H and ¹³C NMR are used for structural elucidation and purity assessment.

Insights Gained:

  • Structural Verification: Unambiguously confirms the chemical structure of the DAP monomer and prepolymer.

  • Monomer Purity: Can be used to identify and quantify impurities.

  • Microstructural Analysis: Provides information on the different types of protons and carbons in the polymer, which can be used to understand the polymerization mechanism.

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of this compound polymers.

Table 1: Molecular Weight Characterization of DAP Prepolymers by GPC

ParameterValueReference
Weight Average Molecular Weight (Mw)30,000 - 150,000 g/mol [7]
Molecular Weight Distribution (Mw/Mn)1.9 - 40.2[2][8]
Acceptable Mw/Mn Range3.0 - 18.0[7]

Table 2: Thermal Properties of DAP Polymers by DSC

ParameterValueReference
Glass Transition Temperature (Tg) of Cured DAP150 - 165 °C[3][9]
Heat Deflection Temperature @ 1.82 MPa160 °C[9]

Table 3: Key FTIR Peak Assignments for DAP Prepolymers

Wavenumber (cm⁻¹)AssignmentReference
3074 - 3076C-H stretching vibration on the benzene (B151609) ring[10]
1725C=O stretching vibration of the ester group[2]
1649 - 1650C=C stretching vibration of the allyl group[2][10]

Experimental Protocols

Protocol 1: GPC Analysis of DAP Prepolymers

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of DAP prepolymers.

Instrumentation:

  • Gel Permeation Chromatograph (e.g., Waters Model 200 or ALC-201) with a differential refractometer detector.[2]

  • GPC columns suitable for organic solvents (e.g., Micro-Spherogel columns with porosities of 10 and 10⁴ Å).[2]

Reagents:

  • Tetrahydrofuran (THF), HPLC grade.

  • DAP prepolymer sample.

  • Polystyrene standards for calibration.

Procedure:

  • Sample Preparation: Prepare a 0.5% to 1.0% (w/v) solution of the DAP prepolymer in THF.[2] Ensure the sample is fully dissolved. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Mobile Phase: Tetrahydrofuran (THF).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector Temperature: 35 °C.

  • Calibration: Create a calibration curve by injecting a series of narrow polystyrene standards of known molecular weights. Plot the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis: Inject the filtered DAP prepolymer solution into the GPC system.

  • Data Analysis: Using the calibration curve, determine the Mw, Mn, and PDI of the DAP prepolymer from the resulting chromatogram.

Protocol 2: FTIR Analysis of DAP Prepolymers

Objective: To identify the chemical structure and determine the allyl content of DAP prepolymers.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer (e.g., Nicolet Model 7199 FTIR).[2]

  • Liquid transmission cell with a 0.5 mm path length or an Attenuated Total Reflectance (ATR) accessory.

Reagents:

Procedure:

  • Sample Preparation (Transmission): Prepare a series of DAP monomer standards in methylene chloride with concentrations ranging from 1 to 10 g/L.[2] Prepare a solution of the DAP prepolymer in methylene chloride within the same concentration range.

  • Instrument Parameters:

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Analysis (Quantitative):

    • Acquire the FTIR spectrum of each standard and the prepolymer solution in the liquid transmission cell.

    • Acquire a spectrum of the pure methylene chloride solvent to be used for background subtraction.

    • Subtract the solvent spectrum from the sample spectra.

    • Measure the peak height of the allyl C=C stretching vibration at approximately 1650 cm⁻¹, using a baseline from 1666 to 1625 cm⁻¹.[2]

    • Create a calibration curve of absorbance at 1650 cm⁻¹ versus the concentration of the DAP monomer standards.

    • Determine the total allyl content in the prepolymer solution using the calibration curve. The allyl content from residual monomer (determined by GPC) can be subtracted to find the pendant allyl content.[2]

  • Analysis (Qualitative with ATR):

    • Place a small amount of the prepolymer directly on the ATR crystal.

    • Acquire the spectrum and identify the characteristic peaks for the carbonyl group (~1725 cm⁻¹) and the allyl group (~1650 cm⁻¹).

Protocol 3: DSC Analysis of DAP Resin Curing

Objective: To determine the curing profile and the glass transition temperature (Tg) of a DAP resin.

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans.

Reagents:

  • Uncured DAP resin.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured DAP resin into an aluminum DSC pan. Seal the pan. Prepare an empty sealed pan as a reference.

  • Instrument Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

  • Curing Profile Analysis:

    • Heat the sample from room temperature to 250 °C.

    • Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction.

    • Integrate the area under the exotherm to determine the total heat of reaction (ΔH).

  • Glass Transition Temperature (Tg) Determination:

    • After the initial heating scan to ensure complete curing, cool the sample rapidly to room temperature.

    • Reheat the sample from room temperature to 200 °C at a heating rate of 10 °C/min.

    • The Tg is observed as a step-change in the heat flow curve. Determine the midpoint of this transition as the Tg.

Protocol 4: NMR Analysis of DAP Monomer and Prepolymer

Objective: To confirm the chemical structure of the DAP monomer and prepolymer.

Instrumentation:

  • NMR Spectrometer (300-500 MHz for ¹H NMR).

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the DAP sample in about 0.7 mL of CDCl₃ in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Solvent: CDCl₃.

    • Temperature: Room temperature.

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay: 1-5 seconds.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify the characteristic signals:

      • Allyl protons: ~5-6 ppm.[6]

      • Aromatic protons: ~7.5-7.8 ppm.

      • Protons of the -CH₂- group adjacent to the oxygen: ~4.8 ppm.

    • Integrate the signals to confirm the proton ratios consistent with the DAP structure.

Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Dissolve DAP Prepolymer in THF B Filter Solution (0.45 µm) A->B C Inject into GPC System B->C D Separation by Size C->D E Detection (Refractive Index) D->E F Generate Chromatogram E->F G Apply Calibration Curve F->G H Calculate Mw, Mn, PDI G->H

Caption: Workflow for GPC analysis of DAP prepolymers.

Characterization_Logic cluster_prepolymer Prepolymer Characterization cluster_curing Curing Process cluster_cured_polymer Cured Polymer Characterization GPC GPC Curing Thermal Curing GPC->Curing Mw, PDI affect processing DSC DSC GPC->DSC Correlates Mw to final Tg FTIR_pre FTIR FTIR_pre->Curing Allyl content determines cross-link density NMR NMR NMR->Curing Confirms monomer structure Curing->DSC Measure Tg, degree of cure FTIR_post FTIR Curing->FTIR_post Confirm allyl group consumption

Caption: Logical relationships in DAP polymer characterization.

References

Troubleshooting & Optimization

Inhibiting premature polymerization of Diallyl phthalate monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diallyl phthalate (B1215562) (DAP) monomer. This resource is designed to assist researchers, scientists, and professionals in the successful handling and application of DAP monomer by providing troubleshooting guidance and answers to frequently asked questions regarding its premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is diallyl phthalate (DAP) and why is premature polymerization a concern?

A1: this compound (DAP) is a colorless to light yellow oily liquid used as a plasticizer and a monomer in the production of thermosetting plastics, polyester (B1180765) resins, and varnishes.[1][2] Each molecule contains two reactive allyl groups, which allow it to polymerize, typically through a free-radical mechanism, to form a stable, crosslinked polymer.[1] Premature polymerization, the unintended conversion of the liquid monomer into a viscous liquid or solid polymer before its intended use, is a significant concern. This can be triggered by heat, light, or the presence of a catalyst.[2] Once polymerized, the monomer is no longer usable for most applications, leading to loss of material and potential experimental failure.

Q2: How is DAP monomer typically stabilized to prevent premature polymerization?

A2: To prevent premature polymerization during storage and transport, DAP monomer is treated with inhibitors.[2][3] These are chemical compounds that interrupt the free-radical chain reaction of polymerization. While specific inhibitors and their concentrations can be proprietary to the manufacturer, common inhibitors for vinyl monomers include phenolic compounds such as hydroquinone, p-tert-butylcatechol (TBC), and 2,6-di-tert-butyl-p-methylphenol (BHT). For other monomers like styrene, TBC is often used at concentrations of 10-50 ppm.[4]

Q3: What are the ideal storage conditions for DAP monomer?

A3: Proper storage is crucial to maximize the shelf life of DAP monomer. It should be stored in a cool, dark, and well-ventilated area.[3] Recommended storage temperatures are typically refrigerated, for instance at 4°C. To further prevent oxidation and polymerization, it is advisable to store the monomer under an inert atmosphere, such as nitrogen. It is also important to keep it away from strong oxidizing agents, acids, and bases.[3]

Q4: Do I need to remove the inhibitor before using the DAP monomer in my experiment?

A4: Yes, in most polymerization experiments, the inhibitor must be removed just before use. The presence of an inhibitor will create an induction period or may completely prevent the desired polymerization from occurring. The inhibitor's function is to scavenge the initial free radicals generated by the initiator, thus delaying the onset of the polymerization process.

Q5: How can I tell if my DAP monomer has started to polymerize?

A5: A primary indicator of polymerization is an increase in the monomer's viscosity.[1] Fresh, unpolymerized DAP should be a relatively low-viscosity liquid. If it has become noticeably thicker, syrupy, or has solidified, it has undergone polymerization. Another method is to check for a change in the refractive index, which correlates with the extent of the reaction.[1] A simple qualitative test is to add a small amount of the monomer to a solvent in which the prepolymer is insoluble, such as methanol. The formation of a precipitate or cloudiness can indicate the presence of polymer.[1]

Troubleshooting Guide

This guide addresses common issues encountered with the premature polymerization of DAP monomer.

Issue 1: The DAP monomer appears more viscous than expected upon receipt or after storage.
  • Possible Cause: The monomer has started to polymerize due to improper storage conditions (e.g., exposure to heat or light) or the depletion of the inhibitor over time.

  • Troubleshooting Steps:

    • Quality Control Check: Perform a quick quality control test to confirm the presence of polymer. A recommended method is to measure the viscosity and compare it to the manufacturer's specification for the pure monomer. An elevated viscosity indicates polymerization.

    • Assess Usability: If the viscosity is only slightly elevated, the monomer might still be usable for some applications after removing the prepolymer. However, for applications requiring high purity, it is best to use a fresh batch.

    • Review Storage Conditions: Ensure that the storage location is cool, dark, and that the container is sealed, preferably under an inert atmosphere.

Issue 2: The polymerization reaction with DAP monomer fails to initiate or is significantly delayed.
  • Possible Cause 1: Inhibitor was not removed. The most common reason for a delayed or failed polymerization is the presence of the storage inhibitor.

    • Solution: Ensure that the inhibitor has been removed from the monomer immediately before use. Refer to the experimental protocol for inhibitor removal below.

  • Possible Cause 2: Insufficient or inactive initiator. The initiator may have degraded, or an insufficient amount was used to overcome any trace amounts of remaining inhibitor or dissolved oxygen.

    • Solution: Use a fresh, properly stored initiator and ensure the concentration is appropriate for your reaction conditions.

  • Possible Cause 3: Oxygen inhibition. Dissolved oxygen in the reaction mixture can act as an inhibitor by reacting with and deactivating free radicals.

    • Solution: Deoxygenate the monomer and solvent by sparging with an inert gas like nitrogen or argon before adding the initiator.

Issue 3: The DAP monomer polymerizes during the inhibitor removal process.
  • Possible Cause: The monomer is unstable without the inhibitor, especially at elevated temperatures.

  • Solution:

    • Work Quickly: Perform the inhibitor removal process as quickly as possible.

    • Avoid Heat: Do not use heat during the removal process unless absolutely necessary (e.g., for distillation), and if so, use the lowest possible temperature under vacuum.

    • Immediate Use: Use the purified monomer immediately after removing the inhibitor. If it must be stored for a short period, keep it refrigerated and in the dark.

Data Presentation

The following table summarizes key parameters related to the storage and handling of DAP monomer. Note that specific values for inhibitor concentration and shelf life can vary by manufacturer and should be confirmed with the supplier's documentation.

ParameterRecommended Value/ConditionNotes
Storage Temperature 4°C (Refrigerated)To minimize thermal initiation of polymerization.
Storage Atmosphere Inert (e.g., Nitrogen)To prevent oxidation which can generate radicals.
Light Exposure Store in the darkLight can initiate free-radical polymerization.
Common Inhibitors Phenolic compounds (e.g., TBC, Hydroquinone)TBC is used at 10-50 ppm in styrene.[4]
Viscosity (pure monomer) ~13 cP at 20°CA significant increase indicates polymerization.
Refractive Index (n20/D) ~1.519Increases with the degree of polymerization.[1]

Experimental Protocols

Protocol 1: Quality Control Test for Polymer in DAP Monomer (Viscosity Method)

This protocol describes how to determine the presence of polymer in a DAP monomer sample by measuring its viscosity.

  • Apparatus:

    • Cannon-Ubbelohde or similar capillary viscometer

    • Constant temperature water bath set to 25°C

    • Stopwatch

    • Pipettes

  • Procedure:

    • Allow the DAP monomer sample to come to thermal equilibrium in the 25°C water bath.

    • Following the viscometer's operating instructions, load the viscometer with a precise volume of the DAP monomer.

    • Equilibrate the loaded viscometer in the water bath for at least 15-20 minutes.

    • Measure the efflux time (the time it takes for the liquid to flow between two marked points) of the monomer. Repeat this measurement at least three times to ensure reproducibility.

    • Calculate the kinematic viscosity using the viscometer constant provided by the manufacturer.

    • Compare the measured viscosity to the specification of the pure monomer (approximately 13 cP at 20°C). A significantly higher value indicates the presence of polymer.[2]

Protocol 2: Removal of Phenolic Inhibitors from DAP Monomer

This protocol details a common method for removing phenolic inhibitors like TBC and hydroquinone.

  • Materials:

    • DAP monomer

    • 5-10% Sodium hydroxide (B78521) (NaOH) solution

    • Deionized water

    • Saturated brine solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Beakers and flasks

  • Procedure:

    • Place the DAP monomer in a separatory funnel.

    • Add an equal volume of 5-10% NaOH solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor will react with the NaOH to form a water-soluble salt.

    • Allow the layers to separate. The aqueous layer (containing the inhibitor salt) is typically the lower layer. Drain and discard the aqueous layer.

    • Repeat the NaOH wash two more times.

    • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer. Repeat this water wash.

    • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain the aqueous layer.

    • Transfer the monomer to a clean, dry flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the monomer.

    • Gently swirl the flask for 15-30 minutes.

    • Filter or carefully decant the dry, inhibitor-free monomer into a clean, dry storage container.

    • Important: The purified monomer is now highly susceptible to polymerization and should be used immediately.

Visualizations

dap_polymerization_inhibition Mechanism of DAP Polymerization and Inhibition cluster_polymerization Free-Radical Polymerization cluster_inhibition Inhibition Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition (Heat, Light) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (R• + M -> P•) Radical_Inhib Radical (R•) Monomer DAP Monomer (M) GrowingChain->GrowingChain Polymer Polymer (P) GrowingChain->Polymer Termination GrowingChain_Inhib Growing Polymer Chain (P•) Inhibitor Inhibitor (InH) Inactive Inactive Products Inhibitor->Inactive Radical_Inhib->Inactive GrowingChain_Inhib->Inactive troubleshooting_workflow decision decision process process outcome outcome issue issue start Start: Suspected Premature Polymerization check_viscosity Perform QC Test (e.g., Viscosity Measurement) start->check_viscosity is_viscous Is Viscosity Significantly Increased? check_viscosity->is_viscous discard Discard Monomer and Obtain Fresh Batch is_viscous->discard Yes proceed Proceed with Experiment Using Fresh/Purified Monomer is_viscous->proceed No review_storage Review Storage Conditions (Temp, Light, Atmosphere) review_storage->proceed discard->review_storage consider_purification Consider Purification if Slightly Viscous discard->consider_purification Optional consider_purification->proceed qc_workflow process process outcome outcome data data start Start: Receive/Use DAP Monomer Batch prep_sample Prepare Monomer Sample and Equipment (Viscometer) start->prep_sample measure_viscosity Measure Efflux Time at a Controlled Temperature (25°C) prep_sample->measure_viscosity calculate_viscosity Calculate Kinematic Viscosity measure_viscosity->calculate_viscosity compare_spec Compare with Manufacturer's Specification calculate_viscosity->compare_spec pass Monomer is of Good Quality compare_spec->pass Within Spec fail Monomer is Partially Polymerized compare_spec->fail Out of Spec spec_data Specification: ~13 cP @ 20°C spec_data->compare_spec

References

Optimizing curing parameters for Diallyl phthalate resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing parameters for Diallyl Phthalate (DAP) resins.

Frequently Asked Questions (FAQs)

Q1: What are the typical curing conditions for this compound (DAP) resins?

A1: DAP resins are thermosetting plastics that require heat and pressure for proper curing. The curing process involves the polymerization of the DAP monomer, often initiated by a peroxide catalyst. Typical thermosetting temperatures for DAP powders range from 266°F to 374°F (130°C to 190°C), with curing times of approximately 8-10 minutes.[1] However, the optimal parameters can vary significantly depending on the specific formulation, part thickness, and mold size.

Q2: Is post-curing necessary for DAP resins?

A2: Yes, a post-curing operation is often required to achieve 100% cure and develop the optimal properties of DAP resins. As-molded parts may only reach about 95% cure. Post-curing at a temperature above the glass transition temperature (Tg) of the fully cured polymer, which is typically in the range of 160-165°C, is recommended to complete the curing process.[2]

Q3: What is the role of a peroxide initiator in the curing of DAP resins?

A3: Peroxide initiators are essential for initiating the free-radical polymerization of DAP resins. Upon heating, the peroxide decomposes to form free radicals, which then react with the allyl groups of the DAP monomer, starting the cross-linking process. The type and concentration of the initiator significantly influence the curing rate and the final properties of the cured resin.

Q4: How does the thickness of the molded part affect the curing process?

A4: The thickness of the molded part is a critical factor in the curing of DAP resins. Due to the exothermic nature of the polymerization reaction and the poor thermal conductivity of the resin, thicker sections may cure faster or more completely than thinner sections.[2] This can lead to internal stresses and dimensional inaccuracies if not properly managed.

Q5: What are some common fillers used with DAP resins and how do they affect curing?

A5: Glass fibers (both short and long) and minerals are common fillers used to enhance the mechanical properties of DAP resins. The presence of fillers can influence the curing process. For instance, the heat of reaction as measured by Differential Scanning Calorimetry (DSC) has been shown to have a linear relationship with the weight percent of filler in "good" molding resins.[2]

Troubleshooting Guide for Common Curing Issues

This guide addresses specific issues that may be encountered during the experimental curing of DAP resins.

Issue 1: Incomplete Cure or Soft/Tacky Surface

Symptoms:

  • The molded part is soft, tacky, or easily deformable after the recommended curing cycle.

  • The surface of the part has a sticky feel.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Cure Time or Temperature Increase the cure time or temperature within the recommended range (130-190°C). Refer to the cure schedule for your specific mold size.[1]
Low Initiator Concentration Ensure the correct type and concentration of peroxide initiator are used as per the formulation guidelines.
Oxygen Inhibition While less common in compression molding, surface tackiness can sometimes be attributed to oxygen inhibition. Ensure a closed-mold process to minimize air exposure during curing.
Moisture Contamination Ensure the DAP resin powder and any fillers are thoroughly dried before molding. Moisture can interfere with the curing reaction.
Issue 2: Voids and Bubbles in the Molded Part

Symptoms:

  • Visible air pockets or bubbles within the molded part.

  • Internal voids are detected through non-destructive testing or sectioning.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Trapped Air or Volatiles Ensure proper venting of the mold to allow trapped air and any volatile byproducts to escape during the molding process.
Excessive Moisture Pre-dry the resin and fillers to the recommended moisture content.
Incorrect Molding Pressure Optimize the molding pressure. Insufficient pressure may not be enough to force out trapped air, while excessive pressure can also lead to issues.
High Cure Temperature A very high cure temperature can cause rapid polymerization, trapping volatiles. A more controlled heating ramp may be beneficial.

Troubleshooting Workflow for Voids and Bubbles

G start Voids or Bubbles Detected check_venting Check Mold Venting start->check_venting check_moisture Check for Moisture in Resin/Fillers start->check_moisture check_pressure Review Molding Pressure start->check_pressure check_temp Review Cure Temperature Profile start->check_temp solution_venting Improve Venting check_venting->solution_venting solution_drying Pre-dry Materials check_moisture->solution_drying solution_pressure Adjust Pressure check_pressure->solution_pressure solution_temp Optimize Temperature Ramp check_temp->solution_temp end Issue Resolved solution_venting->end solution_drying->end solution_pressure->end solution_temp->end G start Start: Determine Degree of Cure prep_uncured Prepare Uncured DAP Sample (5-10 mg) start->prep_uncured prep_cured Prepare Cured/Partially Cured DAP Sample (5-10 mg) start->prep_cured dsc_uncured Run DSC on Uncured Sample (e.g., 10°C/min to 250°C) prep_uncured->dsc_uncured calc_htotal Calculate Total Heat of Reaction (ΔH_total) dsc_uncured->calc_htotal calc_doc Calculate Degree of Cure (α) calc_htotal->calc_doc dsc_cured Run DSC on Cured Sample (Same Program) prep_cured->dsc_cured calc_hresidual Calculate Residual Heat of Reaction (ΔH_residual) dsc_cured->calc_hresidual calc_hresidual->calc_doc end End: Degree of Cure Quantified calc_doc->end G start Molded DAP Part check_properties Do final properties meet specifications? start->check_properties post_cure Perform Post-Curing check_properties->post_cure No end_pass Part meets specifications check_properties->end_pass Yes post_cure->end_pass end_fail Part may still not meet specifications (re-evaluate initial cure)

References

Improving the yield of Diallyl phthalate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diallyl phthalate (B1215562) (DAP). This resource is designed for researchers, scientists, and professionals in drug development and polymer chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of DAP, helping you to improve your reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of diallyl phthalate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, side reactions, and purification losses.

Potential Causes & Solutions:

  • Incomplete Reaction: The esterification of phthalic anhydride (B1165640) with allyl alcohol is a reversible reaction. To drive the equilibrium towards the product side, an excess of allyl alcohol is often required.[1] Additionally, the removal of water as it is formed, typically through azeotropic distillation with a solvent like benzene, can significantly improve the yield.

  • Side Reactions:

    • Polymerization: Allyl alcohol and this compound can polymerize at elevated temperatures.[1] The use of a polymerization inhibitor, such as hydroquinone (B1673460) or cuprous chloride, is crucial to prevent this.[2]

    • Ether Formation: Allyl alcohol can undergo self-etherification to form diallyl ether, especially at high temperatures and in the presence of strong acid catalysts.[1] Optimizing the reaction temperature and choosing a milder catalyst can mitigate this.

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong acids like sulfuric acid can be effective, they can also promote side reactions.[3] Lewis acids, such as phosphorus trichloride (B1173362) or hydrogen iodide, have been shown to give high yields under milder conditions.[2][3]

  • Purification Losses: Significant amounts of product can be lost during the work-up and purification steps. Ensure efficient extraction and minimize losses during distillation.

Q2: I am observing the formation of a significant amount of byproducts. How can I identify and minimize them?

The primary byproducts in DAP synthesis are diallyl ether and polymers of allyl alcohol or DAP.

Identification & Minimization:

  • Identification: Byproducts can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the components of your crude product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the main product and impurities.

  • Minimization of Diallyl Ether: As mentioned, this is favored by high temperatures and strong acids. Consider using a lower reaction temperature and a less aggressive catalyst.

  • Minimization of Polymers: The most effective way to prevent polymerization is by adding a suitable inhibitor to the reaction mixture from the start.[2] It is also important to control the reaction temperature, as higher temperatures can accelerate polymerization.

Q3: The color of my final product is darker than expected. What causes this and how can I obtain a colorless product?

A dark-colored product is often an indication of impurities, which can arise from side reactions or decomposition at high temperatures.

Causes & Solutions:

  • High Reaction Temperature: Running the reaction at a lower temperature can reduce the formation of colored byproducts.[3]

  • Inadequate Purification: Ensure that the washing steps with sodium bicarbonate solution are sufficient to remove any acidic impurities.[2][3] Vacuum distillation is a critical final step to obtain a pure, colorless product.[2][3]

  • Oxidation: The product may be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen) can help prevent this.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The direct esterification of phthalic anhydride with allyl alcohol is a widely used method.[4] High yields can be achieved by using a suitable catalyst and removing water as it is formed. A two-stage process, involving the initial formation of the mono-allyl ester followed by reaction with allyl chloride, has also been reported to produce high yields.[1]

Q2: What is the role of a polymerization inhibitor in the synthesis of this compound?

A polymerization inhibitor is crucial to prevent the free-radical polymerization of the allyl groups in both the reactant (allyl alcohol) and the product (this compound).[2] Without an inhibitor, significant amounts of starting material and product can be lost to polymerization, leading to a low yield of the desired monomer.

Q3: How can I monitor the progress of my this compound synthesis reaction?

The progress of the reaction can be monitored by tracking the amount of water produced and removed from the reaction mixture. Thin Layer Chromatography (TLC) can also be used to follow the disappearance of the starting materials and the appearance of the product.[5] For a more quantitative analysis, Gas Chromatography (GC) can be employed to determine the concentration of DAP in the reaction mixture over time.

Data Presentation

The following tables summarize quantitative data from various reported synthesis methods for this compound.

Table 1: Comparison of this compound Synthesis Methods and Yields

Synthesis MethodReactantsCatalyst/ReagentsReaction ConditionsReported YieldReference
Two-Stage ProcessPhthalic anhydride, Allyl alcohol, Allyl chlorideSodium carbonate, TriethylamineStage 1: 120-130°C, 3h; Stage 2: Reflux, 50h91.2%[1]
Direct Esterification with Lewis AcidPhthalic anhydride, Allyl alcoholPhosphorus trichloride, MEHQ (inhibitor)Stage 1: <20°C then 60°C, 1.5h; Stage 2: 80°C, 1h99.6%[2]
Direct Esterification with Lewis AcidPhthalic anhydride, Allyl alcoholHydrogen iodide, Resorcinol (inhibitor)Stage 1: <20°C then 63°C, 2h; Stage 2: 85°C, 1h99.1%[3]
Direct Esterification with Lewis AcidPhthalic anhydride, Allyl alcoholHydrogen chloride, Cuprous chloride (inhibitor)Stage 1: <20°C then 70°C, 3h; Stage 2: 80°C, 1h97.2%[2]
Direct Esterification with Sulfuric Acid (reported in a Japanese publication)Phthalic anhydride, Allyl alcoholSulfuric acid, Benzene (as solvent)Reflux, 6h~95%[3]
Reaction under PressurePhthalic anhydride, Allyl chloride, Water, Sodium carbonateTriethylamine130°C, 4.3h, 235psig~95%[3]

Experimental Protocols

Protocol 1: Two-Stage Synthesis of this compound [1]

Stage 1: Formation of Mono-allyl Phthalate

  • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, combine 148 g (1 mol) of phthalic anhydride and 61 g (1.05 mols) of allyl alcohol.

  • Heat the mixture in an oil bath at 120°C for 3 hours. The reaction temperature may rise to over 130°C before subsiding.

  • Cool the reaction mixture.

Stage 2: Formation of this compound

  • To the cooled mixture from Stage 1, add 76.5 g (1 mol) of allyl chloride.

  • While cooling the flask in an ice water bath, add 58 g (0.52 mol) of 95% sodium carbonate and 5 ml of triethylamine.

  • Reflux the mixture for 50 hours.

  • After cooling, add 200 ml of water to dissolve the salts.

  • Adjust the pH to 7.5 with a 30% sodium hydroxide (B78521) solution.

  • Distill off the excess allyl chloride azeotropically with water.

  • Separate the organic phase and distill under vacuum to obtain the final product.

Protocol 2: Direct Esterification using a Lewis Acid Catalyst [2]

  • Under a nitrogen atmosphere, in a four-necked flask equipped with a thermometer, reflux condenser, and stirrer, add 148.0 g (1.0 mol) of phthalic anhydride, 116.0 g (2.0 mol) of allyl alcohol, and 0.6 g of MEHQ (polymerization inhibitor).

  • With stirring, add 4.0 g of phosphorus trichloride, keeping the reaction temperature below 20°C.

  • After the addition is complete, incubate for 10 minutes, then heat to 60°C and maintain for 1.5 hours.

  • Allow the mixture to stand and separate the lower acidic phase.

  • To the upper organic phase, add 11.6 g (0.2 mol) of allyl alcohol and 2.0 g of phosphorus trichloride.

  • Heat to 80°C and maintain for 1 hour.

  • After cooling, wash the organic phase with water and then with a sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Distill under vacuum (120-130°C / 8 mmHg) to collect the colorless liquid product.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification phthalic_anhydride Phthalic Anhydride reaction_vessel Reaction Vessel (Heated, Stirred) phthalic_anhydride->reaction_vessel allyl_alcohol Allyl Alcohol allyl_alcohol->reaction_vessel catalyst Catalyst (e.g., Lewis Acid) catalyst->reaction_vessel inhibitor Polymerization Inhibitor inhibitor->reaction_vessel phase_separation Phase Separation reaction_vessel->phase_separation Crude Product washing Washing (Water, NaHCO3) phase_separation->washing drying Drying (e.g., Na2SO4) washing->drying distillation Vacuum Distillation drying->distillation final_product This compound (Pure Product) distillation->final_product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check for... side_reactions Significant Side Reactions? low_yield->side_reactions purification_issues Purification Issues? low_yield->purification_issues increase_allyl_alcohol Increase excess of allyl alcohol incomplete_reaction->increase_allyl_alcohol Yes remove_water Ensure efficient water removal incomplete_reaction->remove_water Yes check_inhibitor Check polymerization inhibitor side_reactions->check_inhibitor Yes optimize_temp_catalyst Optimize temperature and catalyst side_reactions->optimize_temp_catalyst Yes improve_workup Improve work-up and distillation purification_issues->improve_workup Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Addressing dimensional stability issues in molded Diallyl phthalate parts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding dimensional stability issues encountered during the molding of Diallyl Phthalate (DAP) parts. It is intended for researchers, scientists, and drug development professionals utilizing DAP in their experiments.

Troubleshooting Guides & FAQs

This section addresses common dimensional stability problems in a question-and-answer format, offering potential causes and solutions.

Q1: My molded DAP parts are showing excessive shrinkage, leading to dimensions outside of tolerance. What are the likely causes and how can I fix this?

A1: Excessive shrinkage in DAP parts is a common issue that can stem from several factors related to both the material and the molding process. This compound is known for its excellent post-mold dimensional stability due to very low molding and post-shrinkage characteristics.[1] However, deviations from optimal conditions can lead to problems.

  • Potential Causes & Solutions:

    • Incomplete Cure: The thermosetting reaction of DAP must be fully completed to achieve dimensional stability. Under-curing will result in post-molding shrinkage as the chemical reaction continues.

      • Solution: Increase the cure time or the mold temperature to ensure a complete chemical cross-linking reaction.[2] DSC (Differential Scanning Calorimetry) analyses of molded DAP parts have shown that a post-cure temperature of 165°C may be necessary to achieve 100% cure, especially for thinner parts.[3][4]

    • Molding Pressure: Insufficient packing pressure during the molding cycle can lead to less dense parts that will shrink more as they cool.

      • Solution: Increase the injection or holding pressure to ensure the mold cavity is adequately packed with material.[3] This is a critical parameter for controlling shrinkage.[5]

    • Material Plasticity: The flow characteristics of the DAP compound affect how well it retains and compresses in the mold.[6]

      • Solution: Consult the material supplier's datasheet for the recommended molding index and ensure your processing conditions are appropriate for the specific grade of DAP.

    • Moisture Content: Moisture in the molding compound can act as a propellant, affecting the material's density.[7]

      • Solution: Properly dry the DAP molding compound according to the manufacturer's specifications before molding.

Q2: I'm observing warping and distortion in my flat DAP components. What steps can I take to produce flatter parts?

A2: Warpage is the distortion of a part from its intended shape and is often caused by non-uniform shrinkage.[5] Even with DAP's inherent stability, this can occur.

  • Potential Causes & Solutions:

    • Uneven Mold Temperature: A significant temperature difference between the mold halves or across the surface of a single mold cavity will cause different cooling and shrinkage rates, inducing stress.[3][8]

      • Solution: Verify that the mold temperatures are uniform and within the recommended range for the DAP compound. Check for blocked cooling channels that could lead to uneven temperature distribution.[8]

    • Non-Uniform Part Thickness: Sections of the part with varying thicknesses will cool and shrink at different rates, leading to warpage.[9]

      • Solution: If possible, design the part with a uniform wall thickness. If this is not feasible, the gate should be located in a way that promotes a uniform flow pattern from thicker to thinner sections.[9]

    • Ejection Temperature: Ejecting the part from the mold when it is too hot can lead to distortion as it cools unsupported.

      • Solution: Increase the cooling time to allow the part to solidify and stabilize within the mold before ejection.

    • Filler Orientation: For fiber-filled DAP grades, the orientation of the fibers during mold flow can cause anisotropic shrinkage (different shrinkage in the direction of flow versus transverse to the flow).[5]

      • Solution: Adjust the gate location and injection speed to control the flow pattern and minimize differential shrinkage.

Q3: After a period of time, my molded DAP parts are changing dimensions. What is causing this post-molding instability?

A3: Post-molding dimensional changes, though less common with DAP compared to other thermosets, can still occur.[1] This is often related to incomplete curing or environmental factors.

  • Potential Causes & Solutions:

    • Post-Molding Shrinkage: As mentioned in Q1, an incomplete cure is a primary cause of continued shrinkage after molding.[6][10]

      • Solution: Implement a post-curing step by baking the molded parts at an elevated temperature. This will complete the cross-linking reaction and stabilize the dimensions. A post-cure temperature above the glass transition temperature (Tg) of the material is most effective.[3][4]

    • Moisture Absorption: While DAP has low moisture absorption, some grades can still absorb small amounts of moisture from the environment, leading to slight dimensional changes.[11] Mineral-filled grades can have higher water absorption than glass-filled ones.

      • Solution: If tight dimensional control is critical, condition the parts in a controlled humidity environment. Refer to the material datasheet for water absorption data.

    • Stress Relaxation: Residual stresses from the molding process can relax over time, causing the part to deform.

      • Solution: Optimize the molding process to reduce stress by using appropriate packing pressures and cooling times. Annealing the parts after molding can also help to relieve internal stresses.

Data Presentation: Properties Influencing Dimensional Stability

The dimensional stability of this compound is influenced by its formulation, particularly the type of filler used. The following tables summarize key quantitative data for different DAP compounds.

Table 1: Mold Shrinkage of Various DAP Formulations

DAP Compound TypeFillerMold Shrinkage (in/in)Test Method
General PurposeShort Glass Fiber0.001 - 0.004-
Mineral FilledMineral0.006ASTM D-5948-96
Orlon FilledOrlon--
Dacron FilledDacron--

Data compiled from product datasheets.[12][13]

Table 2: Thermal and Moisture Properties of DAP Compounds

PropertyValueUnitsNotes
Heat Distortion Temperature185 (365)°C (°F)Glass-fiber filled
Coefficient of Thermal Expansion34 x 10⁻⁶/°CGlass-fiber filled, 25°C to 70°C
Water Absorption (48 hrs @ 50°C)0.25 - 0.35%Glass-fiber and mineral filled
Dimensional Stability, Max0.01%Short glass fiber filled

Data compiled from product datasheets.[12][14]

Experimental Protocols

For accurate and repeatable assessment of dimensional stability, standardized testing procedures are crucial. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Measuring Mold Shrinkage (ASTM D6289)

Objective: To measure the shrinkage of thermosetting plastics from the mold cavity to the molded dimensions.[6][10][15][16]

Methodology:

  • Mold Measurement: Before molding, precisely measure the dimensions of the mold cavity at room temperature using precision instruments like calipers or micrometers.[15]

  • Specimen Molding: Mold the DAP specimens under specified and consistent conditions, including temperature, pressure, and curing time, to ensure repeatability.[16] The standard allows for various specimen geometries, such as bars (120 x 15 x 10 mm) or plaques (120 x 120 x 4 mm).[6][10]

  • Cooling and Conditioning: After molding, allow the specimen to cool and stabilize. Measurements for initial shrinkage are typically taken within 16 to 72 hours of molding.[6][10] The specimen should be conditioned at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity).

  • Specimen Measurement: After conditioning, accurately measure the corresponding dimensions of the molded specimen.

  • Calculation: Calculate the shrinkage as follows: Shrinkage (%) = [(Mold Dimension - Specimen Dimension) / Mold Dimension] x 100

  • Post-Shrinkage (Optional): To measure post-molding shrinkage, expose the specimen to elevated temperatures for a defined period, re-condition it to room temperature, and then remeasure the dimensions.[6][10]

Experimental Protocol 2: Measuring Shrinkage of Plastics (ASTM D955)

Objective: To measure shrinkage from mold dimensions for both thermoplastics and thermosetting plastics.[17]

Methodology:

  • Mold Measurement: Measure the length and/or diameter of the mold cavity to the nearest 0.025 mm at 23°C and 50% relative humidity.

  • Specimen Molding: Mold the specimens using either compression or injection molding under specified conditions.[7][18] Standard specimen geometries include plaques (60 x 60 mm), bars (12.7 x 127 mm), or discs (100 mm diameter).

  • Conditioning: Condition the molded specimens in a standard laboratory atmosphere.

  • Measurement: Measure the dimensions of the cooled specimens after 24 and 48 hours.[17]

  • Calculation: The shrinkage is calculated similarly to ASTM D6289 and is typically expressed in inches per inch or as a percentage.[17]

Visualizations

Diagrams of Key Processes and Relationships

Molding_Process_Workflow cluster_prep Preparation cluster_molding Molding Cycle cluster_post Post-Molding Material_Prep DAP Compound Pre-drying Mold_Prep Mold Cleaning & Temperature Set Charge_Mold Charge Mold Material_Prep->Charge_Mold Mold_Prep->Charge_Mold Apply_Pressure_Heat Apply Pressure & Heat (Curing) Charge_Mold->Apply_Pressure_Heat Cooling Cooling in Mold Apply_Pressure_Heat->Cooling Ejection Part Ejection Cooling->Ejection Deflashing Deflashing Ejection->Deflashing Post_Cure Post-Curing (Optional) Deflashing->Post_Cure QC Quality Control (Dimensional Check) Deflashing->QC If no post-cure Post_Cure->QC

Caption: Workflow for molding this compound parts.

Factors_Affecting_Dimensional_Stability cluster_material Material Properties cluster_process Processing Conditions cluster_design Part & Mold Design center_node Dimensional Stability Resin_Type Resin Type (Ortho vs. Iso) Resin_Type->center_node Filler Filler Type & % (Glass, Mineral) Filler->center_node Moisture Moisture Content Moisture->center_node Mold_Temp Mold Temperature (Uniformity) Mold_Temp->center_node Pressure Molding Pressure (Packing) Pressure->center_node Cure_Time Cure Time & Temp Cure_Time->center_node Cooling_Rate Cooling Rate Cooling_Rate->center_node Wall_Thickness Wall Thickness (Uniformity) Wall_Thickness->center_node Gate_Location Gate Location Gate_Location->center_node

Caption: Key factors influencing the dimensional stability of DAP parts.

Troubleshooting_Tree cluster_shrinkage cluster_warpage cluster_postmold Start Dimensional Stability Issue Q_Type What is the nature of the defect? Start->Q_Type Shrinkage Excessive Shrinkage Q_Type->Shrinkage Out of Tolerance Warpage Warpage / Distortion Q_Type->Warpage Not Flat Post_Mold Post-Molding Change Q_Type->Post_Mold Changes over Time S1 Increase Cure Time or Temperature Shrinkage->S1 S2 Increase Molding Pressure Shrinkage->S2 S3 Verify Material is Dry Shrinkage->S3 W1 Ensure Uniform Mold Temperature Warpage->W1 W2 Increase Cooling Time Warpage->W2 W3 Optimize Gate Location Warpage->W3 P1 Implement Post-Cure (Baking) Post_Mold->P1 P2 Condition Parts in Controlled Environment Post_Mold->P2 P3 Anneal to Relieve Stress Post_Mold->P3

References

Technical Support Center: Enhancing the Thermal Stability of Diallyl Phthalate (DAP)-Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of thermally stable Diallyl Phthalate (B1215562) (DAP)-based composites.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, curing, and testing of DAP composites.

Issue 1: Premature Polymerization or Gelation During Storage/Mixing

  • Question: My DAP resin is increasing in viscosity or gelling before the curing process. What could be the cause and how can I prevent it?

  • Answer: Premature polymerization can be caused by exposure to heat, light, or contaminants. DAP is stable at room temperature but can polymerize if not inhibited, especially with heat or a catalyst[1]. To prevent this, store the resin at a low temperature (e.g., 4°C), in the dark, and under an inert atmosphere like nitrogen. Ensure all mixing equipment is free from contaminants, especially peroxide initiators or other reactive species.

Issue 2: Lower than Expected Thermal Decomposition Temperature (Td) in TGA

  • Question: My cured DAP composite shows a lower decomposition temperature in Thermogravimetric Analysis (TGA) than anticipated. What are the potential reasons?

  • Answer: A lower-than-expected Td can stem from several factors:

    • Incomplete Cure: An incomplete cure means unreacted monomers or oligomers are present, which will decompose at lower temperatures. Post-curing the composite at a temperature above its glass transition temperature (Tg) can help achieve a complete cure[2].

    • Presence of Volatiles: Residual solvents or moisture can vaporize during the TGA scan, appearing as initial weight loss at low temperatures. Ensure samples are thoroughly dried before analysis.

    • Degradation During Processing: Excessive processing temperatures or long residence times can cause thermal degradation of the polymer matrix before the final curing step[3].

    • Initiator/Catalyst Choice: The type and concentration of the initiator can influence the final network structure and its thermal stability. Some initiators may have decomposition byproducts that lower the overall thermal stability of the composite[4].

Issue 3: Inconsistent Glass Transition Temperature (Tg) in DSC Results

  • Question: I am observing variable or lower-than-expected Glass Transition Temperatures (Tg) for my DAP composite samples in Differential Scanning Calorimetry (DSC) analysis. Why is this happening?

  • Answer: Inconsistent Tg values are often related to the degree and homogeneity of the cure.

    • Incomplete Curing: The glass transition temperature increases as the cure progresses. A low Tg suggests an incomplete reaction. To achieve the maximum Tg, a post-curing operation above the final Tg of the polymer is often required[2].

    • Non-uniform Filler Distribution: Poor dispersion of fillers can lead to resin-rich and filler-rich areas within the composite, each with different thermal properties, which can broaden the glass transition region or cause multiple transitions.

    • Heating Rate in DSC: The heating rate used during the DSC scan can affect the measured Tg. Ensure a consistent and appropriate heating rate (e.g., 5-10 °C/min) is used for all samples to allow for accurate comparison[3][5].

Issue 4: Brittle Composite Material After Curing

  • Question: My final DAP composite is very brittle and has poor mechanical properties, despite appearing fully cured. What could be the issue?

  • Answer: Brittleness can result from excessive cross-linking or degradation.

    • Over-curing: Curing at excessively high temperatures or for too long can lead to a highly cross-linked network that is brittle. It can also cause thermal degradation, which weakens the material[6].

    • Inappropriate Filler/Resin Interaction: Poor adhesion between the filler and the DAP resin can lead to stress concentration points, resulting in brittle failure. Surface treatment of fillers can improve interfacial adhesion.

    • Chain Scission: If the processing temperature is too high, it can cause chain scission, reducing the molecular weight and leading to poor mechanical properties[3].

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal stability of DAP-based composites.

1. What is the typical thermal stability of neat Diallyl Phthalate (DAP) resin?

Neat DAP resin is known for its high thermal stability. Thermal analysis shows it can be stable up to approximately 300-340°C[5][7]. The primary thermal degradation occurs in the 300–400°C range[5][8]. Depending on the specific grade and curing conditions, the glass transition temperature (Tg) of the cured polymer is typically around 150-165°C[2][9].

2. How can the thermal stability of DAP composites be enhanced?

The primary method is through the incorporation of thermally stable fillers and reinforcements. Fillers such as glass fibers, minerals, and ceramics can significantly improve the thermal stability and mechanical properties of the composite[10]. The choice of curing agent and optimizing the cure cycle (including post-curing) are also critical to ensure a dense and stable cross-linked network, which maximizes thermal performance[2][4].

3. What is the role of fillers in the thermal stability of DAP composites?

Fillers contribute to thermal stability in several ways:

  • Higher Heat Deflection Temperature: Fillers increase the stiffness and load-bearing capacity of the material at elevated temperatures.

  • Reduced Thermal Expansion: Many fillers have a lower coefficient of thermal expansion than the polymer matrix, improving the dimensional stability of the composite over a range of temperatures.

  • Barrier Effect: Fillers can act as a barrier to the diffusion of volatile degradation products, slowing down the rate of thermal decomposition. Fiberglass and mineral fillers are commonly used for these purposes.

4. How does the curing process influence thermal stability?

The curing process is crucial for establishing the cross-linked polymer network that gives DAP its thermoset properties. An incomplete cure results in a lower cross-link density, leading to reduced thermal stability and a lower glass transition temperature (Tg)[2]. A post-curing step, typically performed at a temperature above the initial Tg, is often necessary to drive the curing reaction to completion and achieve the maximum possible thermal stability for the composite[2].

5. What analytical techniques are used to evaluate the thermal stability of DAP composites?

The most common techniques are:

  • Thermogravimetric Analysis (TGA): This measures the weight loss of a material as a function of temperature, providing information on thermal stability and decomposition temperatures[5][8].

  • Differential Scanning Calorimetry (DSC): This technique is used to determine thermal transitions such as the glass transition temperature (Tg) and to assess the degree of cure by measuring the heat of reaction[2][5].

  • Differential Thermal Analysis (DTA): Often coupled with TGA, DTA detects thermal events like melting, crystallization, and degradation by measuring the temperature difference between a sample and a reference material[5][8].

Data Presentation

Table 1: Thermal Properties of this compound (DAP) Resin

PropertyValueSource
Functional Temperature LimitApprox. 340 °C[5][7]
Thermal Degradation Range300 - 400 °C[5][8]
Glass Transition Temperature (Tg)150 - 165 °C[2][9]
Heat Deflection Temperature @ 1.82 MPa160 °C[9]

Table 2: Effect of Modifiers on Cured DAP Resin Properties (Qualitative)

ModifierEffect on Adhesive StrengthEffect on Thermal Stability (Tg & Td)Source
Sulfur-containing allyl esterImproved T-peel and lap shear strength to copperSlightly decreased Tg and Td[11]
Epoxy Resin & Allyl Ester CompatibilizerIncreased lap shear adhesive strength to steelDecreased crosslinking density, increased flexibility[12]
Dimeric acid polyamide derivativesImproved T-peel adhesive strength to copperSlightly decreased Tg, little change in Td[13]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature

  • Objective: To determine the thermal stability and degradation temperatures of a cured DAP composite.

  • Methodology:

    • Place a 10-15 mg sample of the cured composite into a TGA crucible.

    • Load the crucible into the TGA instrument (e.g., Shimadzu DTG-60H)[8].

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere[3].

    • Heat the sample from room temperature to a final temperature (e.g., 600-800°C) at a constant heating rate of 10°C/min[3].

    • Record the sample weight as a function of temperature.

    • The onset of degradation is identified as the temperature at which significant weight loss begins. The peak of the derivative weight loss curve indicates the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Degree of Cure

  • Objective: To measure the glass transition temperature (Tg) and assess the completeness of the cure.

  • Methodology:

    • Accurately weigh a 5-10 mg sample of the DAP composite into a DSC sample pan.

    • Place the sample pan and an empty reference pan into the DSC cell (e.g., DSC TA Instrument—DSC 25)[5].

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 5-10°C/min under a nitrogen atmosphere[3][5].

    • The Tg is identified as a step-change in the heat flow curve.

    • For determining the degree of cure, an uncured sample is heated through its curing exotherm to determine the total heat of reaction (ΔH_total). A partially cured sample is then run under the same conditions to measure its residual heat of reaction (ΔH_residual). The degree of cure is calculated as: (ΔH_total - ΔH_residual) / ΔH_total * 100%. A fully cured sample should show no residual exothermic peak[2].

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation & Formulation cluster_proc 2. Processing & Curing cluster_analysis 3. Thermal Analysis cluster_eval 4. Evaluation & Optimization Resin DAP Resin Formulation Composite Formulation Resin->Formulation Filler Filler (e.g., Glass Fiber) Filler->Formulation Initiator Curing Agent (e.g., Peroxide) Initiator->Formulation Molding Molding (Compression/Transfer) Formulation->Molding Curing Initial Cure (Heat & Pressure) Molding->Curing PostCure Post-Curing (Oven) Curing->PostCure TGA TGA Analysis (Td) PostCure->TGA DSC DSC Analysis (Tg, % Cure) PostCure->DSC Evaluation Evaluate Results TGA->Evaluation DSC->Evaluation Optimization Optimize Formulation or Process Evaluation->Optimization If stability is low Optimization->Formulation

Caption: Workflow for developing and testing thermally stable DAP composites.

Troubleshooting_Flowchart Start Low Thermal Stability Observed (Low Td or Tg) CheckCure Check Degree of Cure via DSC Start->CheckCure CheckProcessing Review Processing Conditions CheckCure->CheckProcessing No IncompleteCure Incomplete Cure Detected (Residual Exotherm) CheckCure->IncompleteCure Yes CheckFormulation Examine Formulation CheckProcessing->CheckFormulation No ProcessingIssue Processing Temp Too High or Time Too Long CheckProcessing->ProcessingIssue Yes FormulationIssue Inappropriate Filler or Initiator Concentration CheckFormulation->FormulationIssue Yes SolutionCure Action: Implement or Optimize Post-Curing Step IncompleteCure->SolutionCure SolutionProcessing Action: Lower Processing Temp or Reduce Residence Time ProcessingIssue->SolutionProcessing SolutionFormulation Action: Adjust Filler Loading or Optimize Initiator FormulationIssue->SolutionFormulation

Caption: Troubleshooting flowchart for low thermal stability in DAP composites.

Factors_Influencing_Stability center Thermal Stability (Td, Tg) Curing Curing Process (Temp, Time, Post-Cure) Curing->center Filler Filler Type & Loading (Glass, Mineral) Filler->center Initiator Initiator System Initiator->center Additives Other Additives (e.g., Modifiers) Additives->center

Caption: Key factors influencing the thermal stability of DAP composites.

References

Technical Support Center: Diallyl Phthalate (DAP) Prepolymer Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diallyl phthalate (B1215562) (DAP) prepolymer scale-up synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the scale-up synthesis of DAP prepolymer.

Issue 1: Premature Gelation and Low Monomer Conversion

Q1: My reaction is gelling prematurely at a low monomer conversion. What are the potential causes and how can I prevent this?

A1: Premature gelation is a common and critical issue in DAP prepolymer synthesis, often limiting monomer conversion to around 25%.[1] The primary cause is the cross-linking of the growing polymer chains via the pendant allyl groups. Several factors influence the gel point:

  • Reaction Temperature: Higher temperatures can lead to a higher conversion before gelation. For instance, with benzoyl peroxide as an initiator, the conversion at the gel point increases from 25% at 80°C to 45% at 220°C.[2]

  • Initiator Concentration: The concentration of the initiator affects the rate of polymerization and the molecular weight of the prepolymer, which in turn influences the gel point.

  • Chain Transfer Agents: The use of chain transfer agents can increase the conversion to about 60% or more by helping to control the molecular weight.[2] However, be aware that they can also lead to a decrease in the unsaturation of the prepolymers.[2]

  • Cyclization: The formation of cyclic structures is a significant side reaction.[1][2] Extensive cyclization can delay gelation compared to theoretical predictions.[2]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control and potentially increase the reaction temperature to achieve higher conversion before gelation.

  • Adjust Initiator Concentration: Experiment with lower initiator concentrations to reduce the rate of polymerization and broaden the window before gelation.

  • Utilize Chain Transfer Agents: Introduce a chain transfer agent to regulate the molecular weight of the polymer chains. Note that this may impact the final properties of the prepolymer.[2]

  • Monitor Viscosity: Continuously monitor the viscosity of the reaction mixture as an indicator of approaching gelation.

Issue 2: Difficulty in Separating Prepolymer from Unreacted Monomer

Q2: I am struggling to efficiently separate the DAP prepolymer from the unreacted monomer. What methods are effective?

A2: The recovery of the solid prepolymer from the viscous mixture of polymer and unreacted monomer is a known challenge.[1] The solubility of the DAP prepolymer in its monomer makes simple precipitation difficult.[1]

  • Traditional Reprecipitation: This method involves slowly adding the reaction mixture to a rapidly stirred non-solvent, such as methanol.[1] This can result in the initial precipitation of a viscous liquid, requiring multiple washing steps to obtain a solid powder.[1]

  • Ultrasonic Separation: A novel approach utilizing ultrasonic methods has been shown to have a higher separation efficiency than traditional reprecipitation.[3] This technique can yield a prepolymer with a slightly higher residual unsaturation degree.[3]

Troubleshooting Steps:

  • Optimize Reprecipitation: If using reprecipitation, ensure vigorous stirring of the non-solvent and consider multiple precipitation and washing steps to minimize residual monomer.

  • Explore Ultrasonic Separation: For improved efficiency, consider implementing an ultrasonic separation method as described in the literature.[3]

Issue 3: Inconsistent Prepolymer Properties

Q3: The molecular weight and pendant allyl content of my scaled-up batches are inconsistent. How can I improve reproducibility?

A3: Inconsistencies in prepolymer properties such as molecular weight, molecular weight distribution, and pendant allyl content can arise from slight variations in reaction conditions, which are often magnified during scale-up.

  • Molecular Weight Control: The molecular weight is influenced by reaction temperature, initiator concentration, and the presence of chain transfer agents.[2]

  • Pendant Allyl Content: The amount of pendant allyl groups available for cross-linking is crucial for the final properties of the cured resin.[1] The reaction conditions that control the pendant allyl content are not fully understood, and some variation is to be expected.[1]

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing and poor heat transfer can create localized "hot spots" where the reaction proceeds at a different rate, leading to a broader molecular weight distribution and inconsistent properties.

Troubleshooting Steps:

  • Strict Process Control: Maintain tight control over all reaction parameters, including temperature, initiator and monomer feed rates, and stirring speed.

  • Reactor Design: Ensure the reactor design provides efficient mixing and heat transfer for the scale of the reaction.

  • Characterization: Consistently characterize each batch using techniques like Gel Permeation Chromatography (GPC) for molecular weight and distribution, and methods to determine the iodine number for residual unsaturation.[3]

Data Presentation

Table 1: Effect of Reaction Temperature on Monomer Conversion at Gel Point (Initiator: Benzoyl Peroxide)

Reaction Temperature (°C)Conversion at Gel Point (%)
8025
22045

Data sourced from research on the bulk polymerization of diallyl phthalate.[2]

Table 2: Guidelines for Acceptable o-DAP Prepolymer Properties

PropertyAcceptable Range
Weight Average Molecular Weight (Mw)30,000 - 150,000
Molecular Weight Distribution (MWD)3.0 - 18.0
DAP Monomer Content (%)1.0 - 6.0

These guidelines were established based on the evaluation of various o-DAP prepolymers in fiberglass molding compounds.[4]

Experimental Protocols

1. Laboratory-Scale Bulk Polymerization of this compound

  • Objective: To synthesize DAP prepolymer in a controlled laboratory setting.

  • Apparatus: A glass reactor equipped with a thermometer, stirrer, and nitrogen inlet.

  • Procedure:

    • Purify and dry the this compound monomer and any solvents using standard laboratory procedures.[3]

    • Charge the reactor with the DAP monomer.

    • Begin stirring and purge the reactor with nitrogen.

    • Heat the reactor to the desired temperature (e.g., 190°C for polymerization without an initiator, or a lower temperature if an initiator is used).[3]

    • If using an initiator, add it to the reactor.

    • Monitor the reaction closely, and stop the reaction before the gelation point is reached.

    • Proceed with the separation of the prepolymer from the unreacted monomer.

2. Prepolymer Separation via Reprecipitation

  • Objective: To isolate the solid DAP prepolymer from the reaction mixture.

  • Procedure:

    • Prepare a vessel with a rapidly stirring non-solvent, such as methanol.

    • Slowly add the reaction mixture (containing prepolymer and unreacted monomer) into the stirred methanol.[1]

    • A white solid or viscous liquid should precipitate.

    • Filter the precipitate.

    • To remove entrapped monomer, multiple washings with the non-solvent may be necessary.[1]

    • Dry the resulting white powder.

Visualizations

DAP_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_product Final Product Monomer DAP Monomer Reactor Reactor Monomer->Reactor Initiator Initiator (optional) Initiator->Reactor Polymerization Controlled Polymerization Reactor->Polymerization Heat & Stir Precipitation Precipitation in Non-solvent Polymerization->Precipitation Reaction Mixture Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Prepolymer DAP Prepolymer Powder Drying->Prepolymer Gelation_Troubleshooting Start Premature Gelation Occurs Q1 Is reaction temperature optimized? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is initiator concentration appropriate? A1_yes->Q2 Sol1 Increase temperature to enhance conversion before gelation. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is a chain transfer agent being used? A2_yes->Q3 Sol2 Lower initiator concentration to reduce polymerization rate. A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Gelation Controlled A3_yes->End Sol3 Introduce a chain transfer agent to control molecular weight. A3_no->Sol3 Sol3->End

References

Minimizing residual monomer content in Diallyl phthalate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual diallyl phthalate (B1215562) (DAP) monomer content in their polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high residual diallyl phthalate (DAP) monomer content in my polymer?

High residual DAP monomer content can stem from several factors throughout the polymerization process. Incomplete conversion is a primary reason, which can be influenced by suboptimal reaction conditions. These include inappropriate temperature, incorrect initiator concentration, or insufficient reaction time. Additionally, the presence of inhibitors, such as dissolved oxygen or those not adequately removed from the monomer, can prematurely terminate polymer chains, leaving unreacted monomer.[1][2] Degradative chain transfer, a characteristic of allyl monomers, can also lead to early termination of growing polymer chains, contributing to higher residual monomer levels.[2]

Q2: How can I effectively remove unreacted DAP monomer after polymerization?

Post-polymerization purification is crucial for minimizing residual monomer. A common and effective method is precipitation of the polymer. This involves dissolving the polymer-monomer mixture in a suitable solvent and then adding a non-solvent to precipitate the polymer, leaving the monomer in the solution. For DAP prepolymers, extraction with methanol (B129727) has been shown to be effective.[3] The process can be repeated multiple times to enhance purity.[4] Subsequent drying of the precipitated polymer under vacuum helps remove any remaining solvent and volatile monomer.

Q3: What analytical techniques are recommended for quantifying residual DAP monomer?

Several analytical methods are suitable for the accurate quantification of residual DAP monomer. Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method due to its high sensitivity and selectivity.[5][6][7] Other gas chromatography techniques, such as GC with a flame ionization detector (GC-FID), are also commonly used. High-performance liquid chromatography (HPLC) can be another effective tool for determining the concentration of residual monomer.[8] Proper sample preparation, including extraction of the monomer from the polymer matrix, is critical for obtaining accurate results with any of these techniques.

Troubleshooting Guide

Issue 1: Higher than expected residual monomer content.

Possible Cause Recommended Solution
Incomplete Polymerization Increase polymerization time or temperature to drive the reaction closer to completion. Consider implementing a post-curing step at an elevated temperature (e.g., 165°C) to ensure maximum conversion.[9] A longer duration at the final polymerization temperature, such as boiling at 100°C, can significantly reduce residual monomer.[10]
Suboptimal Initiator Concentration The concentration of the initiator is critical; too low a concentration can lead to an incomplete reaction.[2] Conversely, an excessively high concentration can result in the formation of shorter polymer chains.[2] The initiator concentration should be optimized for the specific reaction conditions.
Presence of Inhibitors Ensure the DAP monomer is purified to remove any storage inhibitors. De-gas the monomer and solvent prior to polymerization to remove dissolved oxygen, which can act as a radical scavenger and inhibit the reaction.[2]
Inefficient Monomer Removal Improve the post-polymerization purification process. Increase the number of precipitation/extraction cycles. Ensure the chosen solvent system provides good solubility for the monomer but poor solubility for the polymer.

Issue 2: Premature gelation of the reaction mixture.

Possible Cause Recommended Solution
High Polymerization Temperature Higher temperatures accelerate the polymerization rate, which can lead to a shorter gel time.[11] Consider reducing the reaction temperature to better control the polymerization process.
High Monomer Concentration Bulk polymerization or high monomer concentrations can favor intermolecular cross-linking, leading to early gelation.[11] Performing the polymerization in a suitable solvent can help to control the reaction and delay the onset of gelation.[11]
High Initiator Concentration A higher initiator concentration leads to a faster reaction rate and a shorter time to gelation.[11] Reduce the initiator concentration to slow down the rate of polymerization.

Data on DAP Polymerization and Residual Monomer

The following tables summarize quantitative data related to DAP polymerization, providing insights into how different parameters can influence the reaction outcome.

Table 1: Effect of Polymerization Temperature on Monomer Conversion Before Gelation

InitiatorTemperature (°C)Monomer Conversion at Gel Point (%)
Benzoyl Peroxide8025
Benzoyl Peroxide22045
Data sourced from[12][13]

Table 2: Example of Residual Monomer Content after Purification

PolymerPurification MethodFinal Residual Monomer (%)
This compound PrepolymerMethanol Extraction and Vacuum Drying5.0
Data sourced from[3]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound to Prepolymer

Objective: To synthesize a soluble this compound prepolymer by stopping the reaction before the gel point.

Materials:

  • This compound (DAP) monomer (inhibitor removed)

  • Benzoyl peroxide (initiator)

  • Reaction vessel with condenser, nitrogen inlet, and mechanical stirrer

  • Heating mantle with temperature controller

  • Viscometer

Procedure:

  • Purge the reaction vessel with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Add the purified DAP monomer to the reaction vessel.

  • Begin stirring and heat the monomer to the desired reaction temperature (e.g., 80°C).

  • Once the temperature has stabilized, add the desired amount of benzoyl peroxide initiator (e.g., 1% by weight of monomer).

  • Monitor the viscosity of the reaction mixture periodically.

  • Terminate the reaction when the desired viscosity is reached (this will need to be determined empirically to be before the gel point) by rapidly cooling the reaction vessel in an ice bath.

  • Proceed with the purification protocol to remove unreacted monomer.

Protocol 2: Quantification of Residual DAP Monomer using GC-MS

Objective: To determine the concentration of residual DAP monomer in a polymer sample.

Materials:

  • DAP polymer sample

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Internal standard (e.g., Di-n-butyl phthalate, if not present in the sample)

  • Vials for autosampler

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Sample Preparation:

  • Accurately weigh a known amount of the DAP polymer sample into a vial.

  • Add a precise volume of THF to dissolve the polymer completely.

  • If using an internal standard, add a known concentration to the solution.

  • To separate the polymer from the monomer, precipitate the polymer by adding an excess of a non-solvent like methanol.

  • Centrifuge the sample to pellet the precipitated polymer.

  • Carefully transfer the supernatant, which contains the dissolved monomer, to a clean vial for analysis.

  • Dilute the supernatant with THF as necessary to bring the monomer concentration within the calibration range of the instrument.

GC-MS Analysis:

  • Injection: Inject 1 µL of the prepared sample into the GC-MS. A splitless or pulsed splitless injection is often used for trace analysis.[6]

  • Inlet: Use an appropriate inlet temperature, for example, 280°C.

  • Oven Program: A typical temperature program could be: start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium or hydrogen can be used as the carrier gas.[6]

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, targeting characteristic ions of DAP. A full scan mode can also be used for initial identification.

  • Quantification: Create a calibration curve using standards of known DAP concentrations. The concentration of the residual monomer in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Visual Guides

Troubleshooting_High_Residual_Monomer cluster_incomplete Troubleshooting Low Conversion cluster_complete Troubleshooting Post-Polymerization Start High Residual Monomer Detected Check_Conversion Assess Polymerization Conversion Start->Check_Conversion Incomplete Conversion is Low Check_Conversion->Incomplete Complete Conversion is High Check_Conversion->Complete Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Reaction Temperature Incomplete->Increase_Temp Post_Cure Add Post-Curing Step Incomplete->Post_Cure Optimize_Initiator Optimize Initiator Concentration Incomplete->Optimize_Initiator Check_Inhibitors Check for Inhibitors Incomplete->Check_Inhibitors Improve_Purification Improve Purification Protocol Complete->Improve_Purification End Residual Monomer Minimized Increase_Time->End Increase_Temp->End Post_Cure->End Optimize_Initiator->End Check_Inhibitors->End More_Extractions Increase Extraction/Precipitation Cycles Improve_Purification->More_Extractions Check_Solvents Verify Solvent/Non-Solvent System Improve_Purification->Check_Solvents More_Extractions->End Check_Solvents->End

Caption: Troubleshooting workflow for high residual monomer content.

Experimental_Workflow_DAP cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis Monomer_Prep Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temp & Time) Reaction_Setup->Polymerization Termination Reaction Termination (Cooling) Polymerization->Termination Dissolution Dissolve in Solvent Termination->Dissolution Precipitation Precipitate with Non-solvent Dissolution->Precipitation Separation Separate Polymer (Filtration/Centrifugation) Precipitation->Separation Drying Vacuum Drying Separation->Drying Sample_Prep Sample Preparation for GC-MS Drying->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Quantification Quantification of Residual Monomer GCMS_Analysis->Quantification

Caption: Experimental workflow for DAP polymerization and analysis.

References

Improving adhesion of Diallyl phthalate resins to various substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the adhesion of diallyl phthalate (B1215562) (DAP) resins to various substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the bonding process with DAP resins.

Problem Potential Cause Recommended Solution
Poor or no adhesion to the substrate 1. Substrate Contamination: The substrate surface may be contaminated with oils, grease, dust, or mold release agents.[1][2] 2. Low Surface Energy of Substrate: Some substrates, particularly plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), have very low surface energy, which prevents proper wetting by the adhesive.[3] 3. Improper Curing: The DAP resin may not be fully cured due to incorrect temperature, time, or initiator concentration.[4] 4. Incompatible Surfaces: The surface chemistry of the substrate may not be conducive to forming strong bonds with the DAP resin.1. Thoroughly clean the substrate. Use appropriate solvents like isopropyl alcohol or acetone (B3395972) to degrease the surface. Ensure the surface is completely dry before applying the resin.[1][5] 2. Increase the substrate's surface energy. This can be achieved through methods like corona treatment, plasma treatment, or flame treatment.[3][6] For some plastics, chemical etching can also be effective.[7] 3. Optimize curing parameters. Refer to the resin manufacturer's datasheet for the recommended curing schedule. Ensure the correct initiator concentration is used and that the curing temperature and time are accurately controlled.[4] 4. Use an adhesion promoter or primer. Silane (B1218182) coupling agents can be particularly effective in creating a "chemical bridge" between the DAP resin and inorganic substrates like metals and ceramics.[8] For plastics, specific primers can modify the surface to improve bondability.[5]
Cohesive failure (adhesive splits, leaving resin on both surfaces) 1. Incomplete Curing: The resin itself has not reached its full mechanical strength.[4] 2. Internal Stresses: High shrinkage during curing can lead to internal stresses that weaken the adhesive layer. 3. Inadequate Resin Formulation: The DAP resin formulation may lack the required toughness for the application.1. Ensure complete curing. Verify the curing schedule and consider a post-cure at an elevated temperature to maximize cross-linking.[4] 2. Modify the curing process. A slower curing cycle (e.g., ramped temperature profile) can help to reduce shrinkage stress. 3. Modify the DAP resin. Blending DAP with tougher resins, such as certain epoxy resins, can improve its cohesive strength.[9]
Adhesive failure at the interface (clean separation from the substrate) 1. Poor Wetting: The resin has not made intimate contact with the substrate surface. 2. Weak Interfacial Bonds: Insufficient chemical or mechanical bonding between the resin and the substrate. 3. Contamination: A microscopic layer of contaminant is preventing a strong bond from forming.[2]1. Improve surface wetting. In addition to cleaning and surface energy modification, consider adjusting the viscosity of the DAP resin if possible. 2. Enhance interfacial bonding. Roughening the substrate surface through mechanical abrasion (e.g., sandblasting, sanding) creates a larger surface area and allows for mechanical interlocking.[5][10] The use of adhesion promoters like silanes is also highly recommended.[8] 3. Re-evaluate the cleaning procedure. Ensure that no contaminants are introduced between cleaning and bonding (e.g., from handling).
Inconsistent adhesion results 1. Variability in Surface Preparation: Inconsistent application of cleaning, abrasion, or chemical treatments.[11] 2. Inconsistent Adhesive Application: Variations in the amount of adhesive applied or the bond line thickness.[2] 3. Fluctuations in Curing Conditions: Inconsistent temperature or time during the curing cycle.[11]1. Standardize the surface preparation protocol. Document and strictly follow a step-by-step procedure for preparing the substrates. 2. Control the adhesive application. Use automated dispensing equipment if possible, or carefully control the amount of adhesive applied manually. 3. Monitor and control curing conditions. Use calibrated ovens and timers to ensure consistent curing cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving good adhesion with DAP resins?

A1: The three most critical factors are:

  • Substrate Cleanliness: The surface must be free of any contaminants like oil, grease, or dust.[1][2]

  • Surface Preparation: The substrate often requires modification to ensure good wetting and provide a surface that can form strong bonds. This can involve mechanical roughening and/or chemical treatment.[5][10]

  • Proper Curing: The DAP resin must be cured according to the manufacturer's recommendations to achieve its optimal mechanical properties.[4]

Q2: How can I improve DAP resin adhesion to low-surface-energy plastics like polypropylene (PP) and polyethylene (PE)?

A2: Adhesion to these materials is challenging due to their low surface energy.[3] The most effective methods to improve adhesion are surface treatments that increase surface energy, such as:

  • Plasma Treatment: This is a highly effective method for activating the surface of plastics.[3][6]

  • Corona Treatment: Often used for films and flat surfaces.

  • Flame Treatment: Another method to oxidize the surface and improve wettability. The use of a primer specifically designed for polyolefins in conjunction with these treatments can further enhance adhesion.

Q3: What type of adhesion promoter is recommended for bonding DAP resin to metal or ceramic substrates?

A3: Organofunctional silanes are commonly used as adhesion promoters for thermosetting resins like DAP when bonding to inorganic substrates such as metals, glass, and ceramics.[8] The silane acts as a molecular bridge, with one end reacting with the hydroxyl groups on the inorganic surface and the other end co-reacting with the DAP resin during curing. The choice of silane will depend on the specific substrate and curing chemistry.

Q4: Does surface roughness always improve adhesion?

A4: In most cases, increasing surface roughness through mechanical abrasion (e.g., sandblasting, sanding) improves adhesion by increasing the surface area for bonding and creating opportunities for mechanical interlocking of the resin.[5][10] However, it is crucial that all loose debris from the abrasion process is completely removed before the adhesive is applied.

Q5: Can the formulation of the DAP resin itself be modified to improve adhesion?

A5: Yes. One common approach is to blend the DAP resin with other polymers. For example, modifying DAP resin with certain epoxy resins has been shown to improve lap shear adhesive strength to steel.[9] Adding other functional monomers or oligomers can also be explored to enhance adhesion to specific substrates.

Quantitative Data on Adhesion Strength

The following tables provide some representative data on the adhesion strength of modified DAP resins and the effect of surface treatments. Note that absolute values can vary significantly based on the specific formulation, substrate, surface preparation, and testing conditions.

Table 1: Lap Shear Strength of Modified DAP Resin on Steel

Adhesive FormulationSubstrateSurface TreatmentCuring ConditionsLap Shear Strength (MPa)Reference
Neat DAP ResinCold-rolled steelDegreasedPer manufacturer's spec.~5-10 (estimated)[9]
Epoxy-modified DAPCold-rolled steelDegreasedPer manufacturer's spec.~15-25[9]

Table 2: Effect of Surface Roughening on Block-Shear Strength

AdhesiveSubstrateSurface TreatmentBond Strength ImprovementReference
Two-part acrylicDiallyl PhthalateNone (smooth)Baseline[5]
Two-part acrylicThis compoundRoughenedStatistically significant increase[5]

Experimental Protocols

Protocol 1: Lap Shear Strength Testing (Adapted from ASTM D1002)

This protocol describes the procedure for determining the shear strength of a DAP resin adhesive bonding two metal substrates.

1. Materials and Equipment:

  • DAP resin and initiator

  • Substrate panels (e.g., cold-rolled steel, aluminum alloy; typically 100 mm x 25 mm x 1.6 mm)

  • Solvent for cleaning (e.g., acetone, isopropyl alcohol)

  • Abrasive paper or sandblasting equipment

  • Adhesion promoter (optional, e.g., silane solution)

  • Spacers (to control bond line thickness)

  • Clamps or press for holding specimens during cure

  • Oven for curing

  • Universal Testing Machine (UTM) with tensile grips[12][13]

  • Calipers for precise measurements

2. Procedure:

  • Substrate Preparation:

    • Cut the substrate material into individual test coupons of the specified dimensions.

    • Degrease the bonding area of each coupon by wiping with a clean cloth saturated in solvent. Allow to dry completely.[14]

    • Mechanically abrade the bonding surface using a consistent method (e.g., sandblasting or sanding with a specified grit paper).

    • Clean the abraded surface again with solvent to remove any loose particles.

    • (Optional) Apply a thin, uniform layer of adhesion promoter to the bonding area and allow it to dry according to the manufacturer's instructions.

  • Adhesive Preparation and Application:

    • Prepare the DAP resin with the specified amount of initiator. Mix thoroughly.

    • Apply a uniform layer of the mixed resin to the prepared surface of one coupon.

  • Assembly and Curing:

    • Place the second coupon over the first, creating an overlap of a specified length (e.g., 12.5 mm).

    • Use spacers if necessary to maintain a consistent bond line thickness.

    • Clamp the assembly to hold the coupons in place.

    • Cure the bonded assembly in an oven according to the specified curing schedule for the DAP resin.

    • After curing, allow the specimens to cool to room temperature.

  • Testing:

    • Measure the width and length of the bonded overlap area for each specimen.

    • Mount the specimen in the tensile grips of the UTM, ensuring it is aligned axially.[15]

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[15]

    • Record the maximum load at failure.

3. Calculation:

  • Calculate the shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bond area (in square millimeters).

Protocol 2: Block-Shear Strength Testing (Adapted from ASTM D4501)

This protocol is suitable for determining the shear strength of DAP resin bonding rigid substrates, including metals, ceramics, and plastics.

1. Materials and Equipment:

  • DAP resin and initiator

  • Substrate blocks (e.g., 25 mm x 25 mm x 10 mm)

  • Cleaning and surface preparation materials as in Protocol 1

  • Bonding jig to ensure proper alignment

  • Universal Testing Machine (UTM) with a block-shear test fixture[1]

2. Procedure:

  • Substrate Preparation:

    • Prepare the bonding surfaces of the two substrate blocks as described in Protocol 1 (degreasing, abrasion, optional adhesion promoter).

  • Adhesive Application and Assembly:

    • Prepare the DAP resin adhesive.

    • Apply the adhesive to the prepared face of one block.

    • Join the two blocks together in a bonding jig that ensures the faces are parallel and properly aligned.

  • Curing:

    • Cure the assembly as per the resin's requirements while it is held in the jig.

    • Allow to cool to room temperature before testing.

  • Testing:

    • Place the bonded specimen into the block-shear test fixture in the UTM.[2]

    • Apply a compressive load at a constant crosshead speed (e.g., 1.3 mm/min) that translates to a shear force along the bond line until failure.

    • Record the maximum load at failure.

3. Calculation:

  • Calculate the shear strength (MPa) by dividing the maximum load (N) by the bonded area (mm²).

Visualizations

Adhesion_Troubleshooting_Workflow start Adhesion Failure Observed check_failure_mode Identify Failure Mode start->check_failure_mode cohesive Cohesive Failure (Resin splits) check_failure_mode->cohesive Cohesive adhesive Adhesive Failure (Clean separation) check_failure_mode->adhesive Adhesive check_cure Is Curing Process Optimized? cohesive->check_cure check_cleaning Is Substrate Clean? adhesive->check_cleaning check_formulation Is Resin Formulation Adequate? check_cure->check_formulation Yes optimize_cure Solution: - Verify/optimize cure time & temp - Consider post-curing check_cure->optimize_cure No modify_resin Solution: - Modify resin formulation (e.g., add toughening agent) check_formulation->modify_resin No check_surface_prep Is Surface Preparation Adequate? check_cleaning->check_surface_prep Yes improve_cleaning Solution: - Degrease with appropriate solvent - Ensure no recontamination check_cleaning->improve_cleaning No improve_surface_prep Solution: - Mechanically abrade surface - Apply surface treatment (plasma, etc.) - Use adhesion promoter (e.g., silane) check_surface_prep->improve_surface_prep No

Caption: Troubleshooting workflow for DAP resin adhesion failures.

Surface_Preparation_Workflow start Start: Select Substrate substrate_type Substrate Type? start->substrate_type metal Metal (Steel, Aluminum, Copper) substrate_type->metal Metal plastic Plastic (PP, PE, etc.) substrate_type->plastic Plastic ceramic Ceramic (Alumina, Zirconia) substrate_type->ceramic Ceramic metal_clean 1. Degrease (e.g., Acetone, IPA) metal->metal_clean plastic_clean 1. Degrease plastic->plastic_clean ceramic_clean 1. Degrease / Clean ceramic->ceramic_clean metal_abrade 2. Mechanical Abrasion (Sandblasting, Sanding) metal_clean->metal_abrade metal_etch 3. (Optional) Chemical Etch metal_abrade->metal_etch metal_primer 4. Apply Adhesion Promoter (e.g., Silane) metal_etch->metal_primer bond Apply DAP Resin & Cure metal_primer->bond plastic_treat 2. Surface Energy Treatment (Plasma, Corona, Flame) plastic_clean->plastic_treat plastic_primer 3. Apply Primer plastic_treat->plastic_primer plastic_primer->bond ceramic_abrade 2. Mechanical Abrasion (Sandblasting) ceramic_clean->ceramic_abrade ceramic_primer 3. Apply Adhesion Promoter (e.g., Silane) ceramic_abrade->ceramic_primer ceramic_primer->bond

Caption: General workflow for preparing various substrates for DAP resin bonding.

References

Technical Support Center: Diallyl Phthalate (DAP) Resin Viscosity Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of Diallyl Phthalate (B1215562) (DAP) resin for improved processing. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Viscosity Issues in DAP Resin Processing

High resin viscosity can lead to processing difficulties, including poor impregnation of reinforcements, incomplete mold filling, and increased void content. This guide provides a systematic approach to troubleshooting and resolving common viscosity-related problems.

Problem: Resin viscosity is too high for the intended application.

Possible Cause Suggested Solution
Low Processing Temperature Increase the temperature of the resin and/or the mold. As a general rule, for every 10°C increase in temperature, the viscosity of the resin is approximately halved. Pre-heating the mold can also help improve resin flow without reducing the working time as significantly as pre-heating the resin itself.
High Filler Loading Reduce the filler concentration if the mechanical properties of the final product can still be met. Evaluate the type and morphology of the filler; for instance, spherical fillers tend to have a lower impact on viscosity compared to irregular or high-aspect-ratio fillers.
Premature Polymerization Ensure the resin has not been stored at elevated temperatures or for an extended period, which can lead to an increase in viscosity due to partial polymerization. Store DAP resin in a cool, dark place. Check for and eliminate any potential sources of contamination that could initiate polymerization.
Incorrect Resin Grade Verify that the grade of DAP resin being used is appropriate for the application. Different grades can have different initial viscosities.
Inadequate Mixing Ensure that all components of the formulation, including any additives or diluents, are thoroughly and uniformly mixed. Incomplete mixing can result in localized areas of high viscosity.

Problem: Inconsistent viscosity between batches.

Possible Cause Suggested Solution
Variation in Material Storage Implement standardized storage conditions for the DAP resin and all other formulation components to avoid variations in temperature and humidity.
Inaccurate Measurements Use calibrated scales and measuring equipment to ensure precise and repeatable quantities of all components in each batch.
Changes in Raw Materials If a new batch of DAP resin or filler is being used, its intrinsic properties may differ slightly. It is advisable to test the viscosity of a small sample before large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of Diallyl Phthalate (DAP) monomer?

A1: The viscosity of DAP monomer is approximately 13 cP at 20°C[1]. This low viscosity makes it suitable for use as a reactive diluent in other resin systems.

Q2: How does temperature affect the viscosity of DAP resin?

Q3: How do fillers, such as glass fibers and mineral fillers, affect the viscosity of DAP resin formulations?

A3: The addition of fillers to DAP resin will increase the viscosity of the formulation. The extent of this increase depends on several factors, including:

  • Filler Loading: Higher concentrations of fillers will result in a higher viscosity.

  • Filler Type and Shape: Fillers with a high aspect ratio (like fibers) or irregular shapes will increase viscosity more significantly than spherical fillers.

  • Filler Size: Smaller filler particles can lead to a greater increase in viscosity due to their higher surface area.

While specific quantitative data for DAP resin is limited, the general trend of increasing viscosity with higher filler loading is well-established for polymer composites.

Q4: Can reactive diluents be used to lower the viscosity of DAP resin formulations?

A4: Yes, reactive diluents can be used to reduce the viscosity of DAP resin formulations. DAP itself is often used as a reactive diluent for other resin systems, such as epoxies, due to its low viscosity[2]. When formulating with DAP, other low-viscosity monomers or oligomers that can co-react with the DAP during curing can be incorporated to lower the overall system viscosity without significantly compromising the final properties. The effectiveness of a reactive diluent will depend on its own viscosity and its compatibility with the DAP resin.

Q5: What are the common processing problems associated with high viscosity in DAP resin?

A5: High viscosity in DAP resin can lead to several processing issues, including:

  • Poor Wet-out: The resin may not fully impregnate fiber reinforcements, leading to dry spots and reduced mechanical performance.

  • Incomplete Mold Filling: The resin may be too thick to flow into all areas of a complex mold, resulting in incomplete parts.

  • Air Entrapment: High viscosity makes it more difficult for air bubbles to escape, leading to increased void content in the cured part.

  • Increased Processing Pressure: Higher pressures may be required for injection or compression molding, which can increase equipment wear and energy consumption.

Data Presentation

Table 1: Estimated Viscosity of this compound (DAP) Monomer at Different Temperatures

Temperature (°C)Estimated Viscosity (cP)
2013[1]
30~6.5
40~3.3
50~1.7

Note: Viscosity values above 20°C are estimations based on the general principle that viscosity halves for every 10°C increase. Actual values should be determined experimentally.

Table 2: Qualitative Effect of Fillers on DAP Resin Viscosity

Filler TypeLoading LevelExpected Viscosity Increase
Glass FibersLow to HighModerate to Significant
Calcium CarbonateLow to HighLow to Moderate
Mineral FillersLow to HighLow to Moderate

Experimental Protocols

Protocol 1: Determination of DAP Resin Viscosity using a Rotational Viscometer

Objective: To measure the dynamic viscosity of DAP resin formulations at various temperatures.

Materials and Equipment:

  • DAP resin formulation

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or heating/cooling system for the viscometer

  • Beakers or sample containers

  • Thermometer

Procedure:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of the DAP resin formulation into a beaker.

  • Equilibrate the sample to the desired temperature using the temperature-controlled system. Verify the temperature with a calibrated thermometer.

  • Select an appropriate spindle and rotational speed for the expected viscosity range.

  • Immerse the spindle into the resin up to the marked level.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).

  • Repeat the measurement at different temperatures to generate a viscosity-temperature profile.

Mandatory Visualizations

Troubleshooting_Viscosity Start High Viscosity Issue Identified Temp Check Processing Temperature Start->Temp Filler Review Filler Loading Start->Filler Polymerization Inspect for Premature Polymerization Start->Polymerization IncreaseTemp Increase Resin/Mold Temperature Temp->IncreaseTemp Too Low ReduceFiller Reduce Filler Content or Change Filler Type Filler->ReduceFiller Too High CheckStorage Verify Proper Storage Conditions Polymerization->CheckStorage Suspected Resolved Viscosity Controlled IncreaseTemp->Resolved ReduceFiller->Resolved CheckStorage->Resolved

Caption: Troubleshooting workflow for high viscosity in DAP resin.

Viscosity_Factors Viscosity DAP Resin Viscosity Temperature Temperature Viscosity->Temperature Inversely Proportional Filler Filler Content Viscosity->Filler Directly Proportional Diluent Reactive Diluent Viscosity->Diluent Inversely Proportional Storage Storage Conditions Viscosity->Storage Affected by

Caption: Key factors influencing the viscosity of DAP resin.

References

Preventing gelation during the synthesis of Diallyl phthalate prepolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent premature gelation during the synthesis of Diallyl Phthalate (B1215562) (DAP) prepolymers.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why is it a problem in DAP prepolymer synthesis?

Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a sudden and irreversible increase in viscosity, transforming the reaction mixture from a liquid into an insoluble, infusible gel. In DAP prepolymer synthesis, the goal is to create a soluble, partially polymerized material (a prepolymer) that can be isolated and used for later molding or curing. Premature gelation is problematic because it occurs before a sufficient amount of unreacted monomer is converted, resulting in a non-uniform product that is difficult to process and commercially undesirable.[1]

Q2: What are the primary factors that cause premature gelation?

Premature gelation in DAP synthesis is primarily caused by excessive cross-linking. The DAP monomer has two reactive allyl groups, which allows for the formation of branched and, eventually, cross-linked polymer chains.[2] Key factors that accelerate this process and lead to early gelation include:

  • High Reaction Temperature: Increases the rate of polymerization and cross-linking.

  • High Initiator Concentration: Generates a high concentration of free radicals, leading to rapid and uncontrolled polymer chain growth and linking.

  • Absence of Inhibitors: Inhibitors are crucial for preventing uncontrolled polymerization, especially during storage or the initial heating phase.[3][4]

  • High Monomer Concentration: A high concentration of monomer can lead to a faster reaction rate and an increased probability of intermolecular cross-linking over intramolecular cyclization.[5]

  • Localized Overheating: "Hot spots" within the reaction vessel can trigger rapid, localized gelation that propagates through the mixture.[1]

Q3: How does reaction temperature influence the synthesis and gelation point?

Temperature has a significant impact on the polymerization rate. In the bulk polymerization of DAP using benzoyl peroxide as an initiator, the monomer conversion percentage before gelation occurs increases with temperature. For example, conversion can be as low as 25% at 80°C and increase to 45% at 220°C.[6] While higher temperatures can increase the prepolymer yield before gelation, they also accelerate the reaction, making it more difficult to control and stop precisely before the gel point is reached.[6] Some methods even utilize high temperatures (e.g., 190°C) without any initiator to carefully synthesize the prepolymer, stopping the reaction just before gelation.[6]

Q4: What is the role of initiators and how does their concentration matter?

Initiators, such as benzoyl peroxide or azobisisobutyronitrile, are thermally decomposed to generate the free radicals necessary to start the polymerization process.[6] The concentration of the initiator is a critical parameter.

  • Too High: An excessively high concentration leads to a rapid burst of polymerization, increasing the likelihood of extensive cross-linking and premature gelation.

  • Too Low: An insufficient concentration will result in a very slow or incomplete reaction, leading to low prepolymer yield.

Careful control over the type and concentration of the initiator is essential for producing a satisfactory prepolymer without gelation.[1]

Q5: How can polymerization inhibitors be used to control the reaction?

Polymerization inhibitors are chemical compounds that react with free radicals, effectively terminating polymerization chains. They are essential for stabilizing the DAP monomer during storage to prevent spontaneous polymerization.[3] In the context of prepolymer synthesis, they can be used to temper the reaction. For instance, phenolic inhibitors are often used during the esterification process to create the DAP monomer itself.[4][7] In prepolymer synthesis, adding a controlled amount of an inhibitor like hydroquinone (B1673460) can help moderate the reaction and delay the onset of gelation.[5]

Q6: Can solvents or chain transfer agents help prevent gelation?

Yes, both can be effective strategies.

  • Solvents: Performing the polymerization in a suitable solvent (solution polymerization) reduces the monomer concentration. This dilution can favor intramolecular cyclization (forming rings within a single polymer chain) over intermolecular cross-linking (linking different chains together), which delays the onset of gelation.[5][6]

  • Chain Transfer Agents: These agents interrupt the growth of a polymer chain by transferring a reactive atom to the growing chain, thus terminating it. The chain transfer agent then becomes a new radical that can initiate a new chain. This helps to control the molecular weight of the polymer chains and reduces the probability of extensive cross-linking.[6] However, the use of certain agents like CCl4 can decrease the thermal stability of the resulting prepolymer.[6]

Troubleshooting Guide

Problem: The reaction mixture gelled almost immediately after adding the initiator.

Potential Cause Recommended Solution
Excessive Initiator Concentration Reduce the amount of initiator. Perform small-scale trials to determine the optimal concentration for your specific conditions.
Reaction Temperature Too High Ensure the reaction mixture is at the target temperature before adding the initiator. Avoid "overshooting" the setpoint. Consider adding the initiator solution dropwise over a period of time to control the initial reaction rate.[5]
Monomer Impurities Ensure the DAP monomer is pure and properly stored. Impurities can sometimes act as accelerators. Consider purifying the monomer via distillation if purity is a concern.[5]

Problem: Gelation occurred at a very low monomer conversion, resulting in poor prepolymer yield.

Potential Cause Recommended Solution
High Monomer Concentration Reduce the initial monomer concentration by carrying out the reaction in a suitable solvent (e.g., toluene). A more dilute solution can delay gelation.[5]
Lack of Control Over Molecular Weight Introduce a chain transfer agent to limit the growth of polymer chains and reduce the likelihood of extensive cross-linking.[6]
Suboptimal Temperature Increase the reaction temperature moderately. Studies have shown that higher temperatures can lead to a higher percentage of monomer conversion before the gel point is reached.[6] However, this must be balanced with the increased difficulty of control.
Reaction Quenched Too Late Monitor the reaction's viscosity closely. To terminate the reaction effectively before gelation, plan for rapid cooling (e.g., using an ice bath) and the addition of a radical scavenger (inhibitor) like hydroquinone.[5]

Troubleshooting Workflow

Gelation_Troubleshooting start Gelation Occurred check_conversion Check Monomer Conversion at Gel Point start->check_conversion low_conversion Low Conversion (<20%) check_conversion->low_conversion Low high_conversion Acceptable Conversion (>20%) check_conversion->high_conversion Acceptable cause_low Likely Cause: Rapid, Uncontrolled Polymerization low_conversion->cause_low cause_high Likely Cause: Reaction Not Stopped in Time high_conversion->cause_high solution1 Reduce Initiator Conc. OR Lower Initial Temp. cause_low->solution1 solution2 Use Solvent to Dilute OR Add Chain Transfer Agent cause_low->solution2 solution3 Improve Viscosity Monitoring AND Implement Rapid Quenching Protocol cause_high->solution3

Caption: A troubleshooting workflow for diagnosing and addressing premature gelation.

Quantitative Data Summary

Table 1: Influence of Temperature on Monomer Conversion

This table summarizes the effect of reaction temperature on the maximum monomer conversion achieved before gelation during the bulk polymerization of DAP with benzoyl peroxide initiator.

Reaction TemperatureConversion at Gel PointReference
80 °C~25%[6]
220 °C~45%[6]
General GuidelineStop at 20-30%
Table 2: Typical Reagent Concentrations (Example)

These are starting point concentrations for a controlled lab-scale synthesis and should be optimized for specific equipment and desired prepolymer characteristics.

ReagentRoleTypical Concentration (by weight of monomer)Reference
Benzoyl Peroxide Initiator0.5 - 2.0%[5]
Hydroquinone Inhibitor/Scavenger100 - 200 ppm (0.01 - 0.02%)[5]

Experimental Protocols

Protocol: Controlled Synthesis of DAP Prepolymer

This protocol describes a generalized method for synthesizing a soluble DAP prepolymer while minimizing the risk of gelation.

Materials:

  • Diallyl Phthalate (DAP) monomer, purified

  • Initiator (e.g., benzoyl peroxide)

  • Solvent (optional, e.g., toluene)

  • Inhibitor/Radical Scavenger (e.g., hydroquinone)

  • Non-solvent for precipitation (e.g., methanol)

  • Nitrogen gas for inert atmosphere

  • Reaction vessel with mechanical stirrer, thermometer, condenser, and nitrogen inlet

  • Heating mantle or oil bath

  • Ice bath for rapid cooling

Methodology:

  • Setup: Assemble the reaction vessel and ensure it is clean and dry. Charge the vessel with the DAP monomer (and solvent, if used).

  • Inert Atmosphere: Begin purging the system with nitrogen gas and maintain a gentle flow throughout the reaction to prevent oxygen inhibition.

  • Heating: Start stirring and heat the mixture to the desired reaction temperature (e.g., 80-100°C). Allow the temperature to stabilize.

  • Initiation: Dissolve the pre-weighed initiator in a small amount of DAP monomer or solvent. Add this solution to the reaction vessel. For better control, the initiator can be added dropwise over 15-30 minutes.[5]

  • Monitoring: Continuously monitor the reaction temperature and the viscosity of the mixture. The viscosity will increase as the prepolymer forms. The goal is to stop the reaction at a limited conversion (typically 20-30%) to avoid gelation.

  • Quenching: Once the desired viscosity is reached (determined through prior experimentation or real-time monitoring), rapidly cool the reaction vessel in an ice bath to quench the polymerization. For added control, a small amount of inhibitor (hydroquinone solution) can be added to scavenge any remaining free radicals.[5]

  • Isolation: The resulting viscous solution contains the DAP prepolymer dissolved in unreacted monomer. To isolate the prepolymer, slowly pour this mixture into a large volume of a stirred non-solvent (e.g., methanol). The prepolymer will precipitate out.

  • Drying: Filter the precipitated prepolymer and wash it with fresh non-solvent. Dry the final product under vacuum to remove any residual monomer and solvent.

DAP Polymerization and Gelation Pathway

Polymerization_Pathway cluster_propagation Propagation & Chain Growth Monomer DAP Monomer Linear Linear/Branched Chains Monomer->Linear Radical Attack Initiator Initiator (R-R) Radical Free Radical (2R.) Initiator->Radical Heat Cyclized Intramolecular Cyclization Linear->Cyclized Favored at low conc. Prepolymer Soluble Prepolymer Linear->Prepolymer Cyclized->Prepolymer Gel Insoluble Gel (Cross-linked Network) Prepolymer->Gel Excessive Cross-linking

Caption: The pathway from monomer to prepolymer, highlighting the gelation side reaction.

References

Technical Support Center: Achieving 100% Cure in Diallyl Phthalate (DAP) Parts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on post-curing procedures for Diallyl Phthalate (B1215562) (DAP) parts to achieve a complete cure. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on how post-curing affects the final properties of DAP components.

Troubleshooting Guide

This guide addresses common issues encountered during the post-curing of Diallyl Phthalate parts.

Question: Why is my DAP part still flexible or showing poor chemical resistance after the initial cure?

Answer: This issue typically indicates an incomplete cure. The initial molding process for DAP often achieves a high degree of cure, but it may not be 100%.[1] A post-curing step is often necessary to drive the cross-linking reaction to completion, thereby enhancing the material's thermal and mechanical properties. For fiberglass-filled DAP, as-molded parts may only reach 95% cure.[1]

Question: I performed a post-cure, but my part is warped or has dimensional inaccuracies. What went wrong?

Answer: Warping during post-curing can result from several factors:

  • Unsupported Post-Cure: The part was not adequately supported during the heating and cooling cycle. Complex geometries should be fixtured to maintain their shape.

  • Aggressive Heating/Cooling Rates: Rapid temperature changes can induce internal stresses, leading to distortion. A slower ramp-up and cool-down rate is recommended.

  • Non-Uniform Heating: Uneven temperature distribution in the oven can cause different sections of the part to cure at different rates, resulting in warping.

This compound is known for its excellent post-mold dimensional stability due to minimal shrinkage during the final cure.[2][3] If warping occurs, it is most likely a process-related issue.

Question: After post-curing, the surface of my DAP part appears discolored. How can I prevent this?

Answer: Discoloration can be caused by:

  • Excessive Post-Curing Temperature: Exceeding the recommended post-curing temperature for the specific DAP formulation can lead to thermal degradation of the polymer.

  • Contamination: The oven atmosphere may be contaminated with other substances that deposit on the part's surface at elevated temperatures. Ensure the oven is clean and dedicated to post-curing if possible.

Frequently Asked Questions (FAQs)

Q1: Why is post-curing necessary for this compound parts?

A1: Post-curing is essential to complete the cross-linking reaction of the DAP resin, which may not be fully finished during the initial molding cycle. A complete cure is critical for achieving the optimal mechanical properties, thermal stability, and chemical resistance of the final part. For instance, to achieve 100% cure in fiberglass-filled DAP parts, a post-cure is required.[1]

Q2: What is the relationship between post-curing and the glass transition temperature (Tg)?

A2: The glass transition temperature (Tg) of a thermoset polymer like DAP increases as the degree of cure increases. A higher Tg indicates a more extensively cross-linked polymer network. For a complete cure to be achieved, the post-curing temperature must be above the final glass transition temperature (Tg∞) of the material.[1] For fiberglass-filled DAP, the Tg can increase to a maximum of 160-165°C upon full cure.[1]

Q3: What are typical post-curing temperatures and times for DAP?

A3: A post-cure temperature of 165°C has been shown to be effective for achieving 100% cure in fiberglass-filled DAP parts.[1] The duration of the post-cure can vary depending on the part's thickness and the specific DAP formulation. While a specific time for the 165°C post-cure is not detailed in the immediate search results, a general principle for thermoset post-curing is to hold the target temperature for several hours to ensure the entire part reaches thermal equilibrium and the reaction completes.

Q4: How does the part thickness affect the post-curing process?

A4: Thicker DAP parts may cure more completely during the initial molding process due to the exothermic nature of the curing reaction.[1] However, for post-curing, thicker sections will require a longer time at the target temperature to ensure the core of the part reaches the necessary temperature for a complete cure.

Data Presentation

PropertyConditionValue/Observation
Degree of Cure As-molded (Fiberglass-filled)~95%[1]
Post-cured at 165°C (Fiberglass-filled)100%[1]
Glass Transition Temp. (Tg) As-moldedIncreases with cure
Fully Cured (Fiberglass-filled)160-165°C[1]
Dimensional Stability Post-curedExcellent, with very little post-mold shrinkage.[2][3]
Tensile Strength General (Filler Dependent)30 - 48 MPa[3]
Heat Resistance GeneralUp to 180°C[2][3]

Experimental Protocols

Determining Degree of Cure using Differential Scanning Calorimetry (DSC)

Objective: To quantify the degree of cure in a DAP part by measuring the residual heat of reaction.

Methodology:

  • Sample Preparation:

    • Carefully extract a small sample (5-10 mg) from the DAP part to be analyzed.

    • Prepare an uncured reference sample of the same DAP resin.

  • DSC Analysis:

    • Place the prepared sample in an aluminum DSC pan and seal it. Place an empty sealed pan in the reference position.

    • Heat the uncured reference sample in the DSC at a constant rate (e.g., 10°C/min) through the entire curing temperature range to determine the total heat of reaction (ΔH_total). This is the total area under the exothermic cure peak.

    • Heat the sample from the post-cured part using the same temperature program to measure the residual heat of reaction (ΔH_residual).

  • Calculation of Degree of Cure:

    • The degree of cure (%) is calculated using the following formula: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100

Visualizations

Experimental Workflow for Post-Curing and Verification

G cluster_prep Preparation cluster_postcure Post-Curing cluster_verification Verification a Mold DAP Part b Initial Cure a->b c Place Part in Oven with Support b->c d Ramp up to Post-Cure Temperature (e.g., 165°C) c->d e Hold at Temperature (Time dependent on thickness) d->e f Controlled Cool Down e->f g Extract Sample for DSC f->g h Perform DSC Analysis g->h j Mechanical Testing (e.g., Tensile, Flexural) g->j i Calculate Degree of Cure h->i k Adjust Post-Cure Schedule i->k < 100% Cure l Process Complete j->l Properties Met? k->c G temp Temperature cure Degree of Cure temp->cure time Time time->cure rate Heating/Cooling Rate stress Internal Stress rate->stress mech Mechanical Properties (Strength, Hardness) cure->mech thermal Thermal Stability (Tg) cure->thermal dim Dimensional Stability cure->dim stress->dim

References

Technical Support Center: Fenton Oxidation for Diallyl Phthalate (DAP) Degradation in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Fenton oxidation for the degradation of Diallyl Phthalate (DAP) in wastewater. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your experimental work.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the Fenton oxidation of this compound.

IssuePotential Cause(s)Recommended Solutions
Low DAP Degradation Efficiency Suboptimal pH: The Fenton reaction is highly pH-dependent, with optimal hydroxyl radical generation occurring in acidic conditions.[1][2]Adjust the initial pH of the wastewater to the optimal range of 3.0-4.0, with a proven optimum at pH 3.2 for DAP degradation.[1][2] Use dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) for acidification.
Incorrect Fe²⁺:H₂O₂ Ratio: An excess or deficit of either ferrous iron (Fe²⁺) or hydrogen peroxide (H₂O₂) can inhibit the reaction. Excess Fe²⁺ can act as a hydroxyl radical scavenger, while excess H₂O₂ can also lead to scavenging effects and auto-decomposition.[1]Optimize the mass ratio of H₂O₂ to Fe²⁺. For a 100 mg/L DAP solution, an optimal ratio of 20:1 ([H₂O₂]/[Fe²⁺]) has been reported.[1] Start with this ratio and perform preliminary experiments to find the most effective concentrations for your specific wastewater matrix.
Insufficient Reagent Concentration: The concentrations of Fe²⁺ and H₂O₂ may be too low to generate enough hydroxyl radicals for complete degradation.[1]For a 100 mg/L initial DAP concentration, optimal degradation was achieved with 50 mg/L Fe²⁺ and 1000 mg/L H₂O₂.[1][2]
Inadequate Reaction Time: The degradation of DAP and its intermediates is not instantaneous and requires sufficient time for the reactions to proceed to completion.Monitor the DAP concentration and Total Organic Carbon (TOC) at various time intervals (e.g., 30, 60, 120, 180, 300 minutes) to determine the optimal reaction time. Over 95% TOC removal has been observed after 300 minutes under optimal conditions.[1][2]
Poor Mixing: Inadequate mixing can lead to localized reactions and inefficient use of reagents.Ensure vigorous and continuous stirring of the reaction mixture to maintain homogeneity throughout the experiment.[3]
Reaction Stops Prematurely or Incomplete Mineralization (High Residual TOC) Formation of Recalcitrant Intermediates: The initial degradation of DAP produces several aromatic and aliphatic intermediates, such as phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, maleic acid, formic acid, and oxalic acid, which may be more resistant to further oxidation.[1][2]Increase the reaction time to allow for the degradation of these intermediates. Consider adjusting the Fe²⁺ and H₂O₂ concentrations or employing a sequential Fenton process.
pH Shift During Reaction: The consumption of H⁺ ions during the Fenton reaction can cause the pH to increase, moving it out of the optimal range and reducing efficiency.Monitor the pH throughout the reaction and add acid as needed to maintain it within the optimal 3.0-4.0 range.
Iron Precipitation: If the pH rises above 4.0, ferric ions (Fe³⁺) will precipitate as ferric hydroxide (B78521) (Fe(OH)₃), reducing the catalytic activity of the iron.[3]Maintain the pH in the acidic range. If pH adjustment is required post-reaction, do so carefully.
Inconsistent or Irreproducible Results Variability in Wastewater Composition: The initial concentration of DAP and the presence of other organic or inorganic compounds can vary between wastewater samples, affecting the reaction kinetics and reagent demand.For fundamental studies, prepare a standardized synthetic wastewater with a known DAP concentration. For real wastewater samples, characterize each batch for initial DAP concentration, TOC, and pH before treatment.
Decomposition of H₂O₂ Stock Solution: Hydrogen peroxide can decompose over time, especially when exposed to light, heat, or contaminants.Use fresh hydrogen peroxide solutions for each set of experiments. Store the H₂O₂ stock solution in a dark, cool place.
Rapid Gas Evolution (Oxygen) Catalytic Decomposition of H₂O₂: If the pH is too high (above 5.0), the iron catalyst will primarily decompose H₂O₂ into oxygen and water instead of generating hydroxyl radicals.[4]Ensure the pH is adjusted to the acidic range (3.0-4.0) before the addition of H₂O₂.[4]
High Temperature: Reaction temperatures above 40-50°C can lead to the accelerated decomposition of H₂O₂.[4]For highly concentrated wastewater, add H₂O₂ slowly or in batches to control the exothermic reaction and maintain the temperature within the optimal range (typically 20-40°C).[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Fenton oxidation of this compound?

A1: The optimal initial pH for the degradation of DAP is 3.2. The efficiency of the Fenton process is significantly affected by pH, with a sharp decrease in degradation rates at pH values above 4.0 due to the precipitation of iron hydroxide.[1][2]

Q2: What are the recommended concentrations of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) for DAP degradation?

A2: For an initial DAP concentration of 100 mg/L, the optimal conditions were found to be 50 mg/L of Fe²⁺ and 1000 mg/L of H₂O₂.[1][2] This corresponds to a mass ratio of [H₂O₂]/[Fe²⁺] of 20.

Q3: How long does the Fenton reaction take to degrade DAP?

A3: While 100% degradation of the parent DAP molecule can be achieved in approximately 120 minutes under optimal conditions, complete mineralization (conversion to CO₂, H₂O, and inorganic ions) takes longer. A total organic carbon (TOC) removal of over 95% has been reported after 300 minutes.[1]

Q4: What are the main byproducts of DAP degradation by Fenton oxidation?

A4: The primary aromatic intermediates identified are phthalic acid, 1,2-dihydroxybenzene, and 1,2,4-trihydroxybenzene. These are further oxidized to aliphatic carboxylic acids such as maleic acid, formic acid, and oxalic acid before complete mineralization.[1][2]

Q5: How can I stop the Fenton reaction to analyze samples at specific time points?

A5: To quench the reaction for analysis (e.g., HPLC, TOC), you can either rapidly increase the pH to above 7.0 with a strong base like sodium hydroxide (NaOH) to precipitate the iron catalyst, or add a quenching agent like sodium sulfite (B76179) (Na₂SO₃) to consume the residual hydrogen peroxide.

Q6: Can other iron sources be used as a catalyst?

A6: Yes, while ferrous sulfate (B86663) (FeSO₄·7H₂O) is commonly used, other iron sources can also be effective. However, the efficiency may vary, and optimization of the process would be required for different iron sources.[1]

Q7: Are there alternative advanced oxidation processes for DAP degradation?

A7: Yes, photo-Fenton and electro-Fenton are related processes that can also be effective for the degradation of phthalates. The photo-Fenton process involves the use of UV light to enhance the production of hydroxyl radicals, while the electro-Fenton process generates the Fenton reagents in-situ via electrochemical methods. These methods may offer improved efficiency under certain conditions.

Q8: What are the challenges in scaling up the Fenton process for industrial applications?

A8: Key challenges for scaling up include the need for strict pH control, the handling and storage of large quantities of acidic and oxidizing reagents, the management and disposal of the iron sludge produced after neutralization, and controlling the exothermic nature of the reaction for highly concentrated wastewaters.[5]

Data Presentation

Table 1: Effect of Initial pH on DAP Degradation

Experimental Conditions: [DAP]₀ = 100 mg/L, [H₂O₂] = 1000 mg/L, [Fe²⁺] = 50 mg/L, Reaction Time = 120 min.

Initial pHFinal DAP Concentration (mg/L)DAP Removal (%)
3.21.198.9
4.014.785.3
5.124.775.3
6.244.755.3
7.063.736.3
(Data synthesized from Dbira et al., 2018)[1][2]
Table 2: Effect of Fe²⁺ Concentration on DAP Degradation

Experimental Conditions: [DAP]₀ = 100 mg/L, [H₂O₂] = 1000 mg/L, pH = 3.2, Reaction Time = 180 min.

Fe²⁺ Concentration (mg/L)DAP Removal (%)
1069.96
2584.98
50100
7593.19
10087.18
(Data from Dbira et al., 2018)[1]
Table 3: Effect of H₂O₂ Concentration on DAP Degradation

Experimental Conditions: [DAP]₀ = 100 mg/L, [H₂O₂]/[Fe²⁺] mass ratio = 20, pH = 3.2, Reaction Time = 120 min.

H₂O₂ Concentration (mg/L)DAP Removal (%)
0< 5
250~40
500~75
1000100
2000100
3000100
(Data interpreted from graphical representation in Dbira et al., 2018)[1]

Experimental Protocols

Preparation of Reagents
  • This compound (DAP) Stock Solution: Prepare a stock solution of DAP (e.g., 1 g/L) in deionized water. Due to the low water solubility of DAP, sonication or the use of a co-solvent like methanol (B129727) (kept at a very low percentage) may be necessary for complete dissolution. If a co-solvent is used, its effect on the Fenton reaction should be considered. For experiments, dilute the stock solution to the desired initial concentration (e.g., 100 mg/L).

  • Ferrous Sulfate (FeSO₄·7H₂O) Solution: Prepare a fresh stock solution of the iron catalyst (e.g., 10 g/L) by dissolving FeSO₄·7H₂O in deionized water. Acidify the solution with a few drops of concentrated H₂SO₄ to prevent the oxidation of Fe²⁺ to Fe³⁺.

  • Hydrogen Peroxide (H₂O₂) Solution: Use a 30% (w/w) stock solution of H₂O₂. The exact concentration should be verified by titration with potassium permanganate. Prepare working solutions by diluting the stock solution as needed.

  • pH Adjustment Solutions: Prepare 0.1 M and 1 M solutions of H₂SO₄ and NaOH for pH adjustment.

Fenton Oxidation Procedure
  • Reactor Setup: The experiments can be carried out in a glass beaker of appropriate volume (e.g., 1 L) placed on a magnetic stirrer.[3]

  • Sample Preparation: Add a known volume of the DAP wastewater (e.g., 500 mL) to the reactor.

  • pH Adjustment: While stirring, measure the initial pH of the solution. Slowly add H₂SO₄ solution to adjust the pH to the desired value (e.g., 3.2).[1][2]

  • Catalyst Addition: Add the required volume of the FeSO₄ solution to achieve the desired catalyst concentration (e.g., 50 mg/L). Allow the solution to mix for a few minutes.[1]

  • Initiation of Reaction: Start the reaction by adding the required volume of the H₂O₂ solution to achieve the desired concentration (e.g., 1000 mg/L). Start a timer immediately upon H₂O₂ addition.[1][3]

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 180, 300 minutes), withdraw an aliquot of the reaction mixture (e.g., 5-10 mL).

  • Quenching the Reaction: Immediately stop the reaction in the collected sample by adding a small amount of a quenching agent (e.g., a few drops of concentrated NaOH to raise the pH > 7 or a small amount of sodium sulfite).

  • Sample Preparation for Analysis: Filter the quenched sample through a 0.22 µm syringe filter to remove the precipitated iron hydroxide before analysis.

  • Analysis: Analyze the filtered samples for residual DAP concentration using High-Performance Liquid Chromatography (HPLC) and for the extent of mineralization by measuring the Total Organic Carbon (TOC).

Analytical Methods
  • DAP Quantification (HPLC): The concentration of DAP can be determined using an HPLC system equipped with a UV detector and a C18 column. The mobile phase could be a gradient of acetonitrile (B52724) and water.

  • TOC Measurement: The mineralization of DAP can be monitored by measuring the TOC of the samples using a TOC analyzer.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling DAP and the Fenton reagents.[6]

  • This compound (DAP): DAP is harmful if swallowed and is very toxic to aquatic life.[7] Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Hydrogen Peroxide (H₂O₂): 30% H₂O₂ is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care, and avoid contact with organic materials, as it can be explosive.

  • Acids and Bases: Sulfuric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye burns.

  • Waste Disposal: The reaction mixture will contain residual iron. After the reaction, adjust the pH to neutral or slightly basic to precipitate the iron as iron hydroxide. The resulting sludge should be separated and disposed of as hazardous waste according to institutional guidelines. The treated aqueous phase should also be disposed of in accordance with local regulations.

Visualizations

Fenton Oxidation Workflow

Fenton_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare DAP, FeSO4, H2O2, and pH adjustment solutions Reactor_Setup Add DAP wastewater to reactor Reagent_Prep->Reactor_Setup pH_Adjust Adjust pH to 3.2 with H2SO4 Reactor_Setup->pH_Adjust Catalyst_Add Add FeSO4 solution pH_Adjust->Catalyst_Add Reaction_Start Add H2O2 to initiate reaction Catalyst_Add->Reaction_Start Sampling Withdraw samples at time intervals Reaction_Start->Sampling Quenching Quench reaction (e.g., add NaOH) Sampling->Quenching Filtration Filter sample (0.22 µm) Quenching->Filtration Analysis Analyze via HPLC (DAP) and TOC (Mineralization) Filtration->Analysis

Caption: Experimental workflow for the Fenton oxidation of this compound.

Proposed Degradation Pathway of this compound

DAP_Degradation DAP This compound (DAP) Phthalic_Acid Phthalic Acid DAP->Phthalic_Acid Hydrolysis Allyl_Alcohol Allyl Alcohol DAP->Allyl_Alcohol Hydrolysis OH_radical •OH OH_radical->DAP OH_radical->Phthalic_Acid Aliphatic_Acids Maleic Acid, Formic Acid, Oxalic Acid OH_radical->Aliphatic_Acids Hydroxylated_PA Hydroxylated Phthalic Acid Derivatives Phthalic_Acid->Hydroxylated_PA Hydroxylation DHB 1,2-Dihydroxybenzene Hydroxylated_PA->DHB Decarboxylation THB 1,2,4-Trihydroxybenzene Hydroxylated_PA->THB Decarboxylation DHB->THB Hydroxylation Ring_Opening Ring Opening THB->Ring_Opening Ring_Opening->Aliphatic_Acids Mineralization CO2 + H2O Aliphatic_Acids->Mineralization Oxidation

Caption: Proposed degradation pathway of this compound by Fenton oxidation.

References

Validation & Comparative

Diallyl Phthalate: A Comparative Guide to its Performance as a Reactive Plasticizer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer synthesis, the choice of a plasticizer is critical in defining the final properties of the material. Reactive plasticizers, in particular, offer the advantage of becoming an integral part of the polymer network, thereby minimizing issues of migration and extraction that are common with traditional, non-reactive plasticizers. Among these, diallyl phthalate (B1215562) (DAP) has long been a benchmark due to its excellent thermal stability, electrical properties, and dimensional stability in the cured polymer. This guide provides an objective comparison of diallyl phthalate with other reactive plasticizers, supported by available experimental data and detailed methodologies.

This compound: A Profile

This compound is a thermosetting resin characterized by two highly reactive allyl groups.[1] This functionality allows it to act initially as a plasticizer, reducing the viscosity and improving the processability of polymer resins such as polyvinyl chloride (PVC) and unsaturated polyesters.[2][3] Upon curing, typically initiated by heat and a radical initiator, the allyl groups polymerize and crosslink within the polymer matrix. This covalent bonding results in a rigid, durable final product with enhanced performance characteristics.[1][3]

Performance Comparison of Reactive Plasticizers

The selection of a reactive plasticizer is dictated by the specific requirements of the final application, including mechanical strength, thermal resistance, and processing characteristics. This section compares the performance of this compound with several alternative reactive plasticizers.

Mechanical Properties

The mechanical properties of the final polymer are significantly influenced by the structure and reactivity of the plasticizer. The following table summarizes the comparative mechanical properties of polymers synthesized with this compound and other reactive plasticizers.

PropertyThis compound (DAP)1,4-Butanediol Dimethacrylate (BDMA)Epoxidized Soybean Oil (ESBO)Glycidyl Methacrylate (GMA)
Tensile Strength Enhanced in the final crosslinked polymer.[2]Generally provides high crosslink density, leading to high tensile strength.Can increase tensile strength, with performance dependent on concentration.[4]Improves tensile properties through copolymerization.[3]
Elongation at Break Increases processability but results in a rigid final product with low elongation.[2]Typically results in a brittle polymer with low elongation at break.Significantly increases elongation at break, imparting flexibility.[4]Can be tailored for varying degrees of flexibility depending on the copolymer structure.[5]
Hardness High hardness in the cured state.Results in a very hard polymer.Generally leads to a softer, more flexible material.[6]Hardness can be controlled by the degree of crosslinking.[3]
Impact Strength Generally results in a brittle polymer with moderate impact strength.Low impact strength is a common characteristic.Improves impact resistance.Can enhance impact strength, particularly in toughened formulations.
Thermal Properties

The thermal stability of the final polymer is a critical factor in many applications. Reactive plasticizers can significantly affect the glass transition temperature (Tg) and the overall thermal resistance of the material.

PropertyThis compound (DAP)1,4-Butanediol Dimethacrylate (BDMA)Epoxidized Soybean Oil (ESBO)Glycidyl Methacrylate (GMA)
Glass Transition Temp. (Tg) High Tg in the cured state, contributing to excellent thermal stability.[7]High Tg due to high crosslink density.Generally lowers the Tg, increasing flexibility.[8]The Tg of the copolymer can be tailored based on the comonomer ratios.[5]
Thermal Stability Excellent thermal stability.[3]Good thermal stability.Can improve the thermal stability of PVC by scavenging HCl.[9]Good thermal stability in the cured state.[5]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the objective comparison of different reactive plasticizers. Below are representative protocols for the synthesis of polymers using these additives.

Protocol 1: Suspension Polymerization of Polyvinyl Chloride (PVC) with this compound

This protocol describes a typical lab-scale suspension polymerization of vinyl chloride monomer (VCM) with this compound as a crosslinking agent.[10][11]

Materials:

  • Vinyl Chloride Monomer (VCM)

  • This compound (DAP)

  • Dispersant (e.g., Polyvinyl Alcohol - PVA)[11]

  • Initiator (e.g., 2,2′-Azobisisobutyronitrile - AIBN)[10]

  • Deionized Water

Procedure:

  • A polymerization reactor is charged with deionized water and the dispersant (PVA). The mixture is stirred to ensure complete dissolution.

  • The desired amount of this compound is added to the reactor.

  • The initiator (AIBN) is dissolved in the vinyl chloride monomer.

  • The VCM/initiator solution is then charged into the reactor.

  • The reactor is sealed, and the contents are heated to the desired polymerization temperature (e.g., 60°C) with continuous agitation.[10]

  • The polymerization is allowed to proceed for a predetermined time or until a specific pressure drop is observed, indicating monomer consumption.

  • After the reaction, the reactor is cooled, and any unreacted VCM is safely vented.

  • The resulting PVC resin slurry is filtered, washed with deionized water, and dried to a constant weight.

Protocol 2: Curing of Unsaturated Polyester (B1180765) Resin (UPR) with a Reactive Monomer

This protocol outlines the general procedure for curing an unsaturated polyester resin using a reactive monomer like this compound.[12][13][14]

Materials:

  • Unsaturated Polyester Resin (dissolved in a reactive monomer like styrene)

  • Reactive Plasticizer (e.g., this compound)

  • Initiator (e.g., Methyl Ethyl Ketone Peroxide - MEKP)[15]

  • Accelerator (e.g., Cobalt Octoate)[13]

Procedure:

  • The unsaturated polyester resin is thoroughly mixed with the desired amount of this compound.

  • The accelerator (cobalt octoate) is added to the resin mixture and stirred until homogeneously dispersed.

  • Just before application, the initiator (MEKP) is added to the mixture and mixed thoroughly.

  • The catalyzed resin is then cast into a mold or applied as a coating.

  • The resin is allowed to cure at ambient temperature or can be post-cured at an elevated temperature to ensure complete crosslinking.

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the polymerization process of this compound and a typical experimental workflow for evaluating reactive plasticizers.

dap_polymerization cluster_reactants Reactants cluster_process Polymerization cluster_product Product DAP This compound (DAP) Initiation Initiation: Radical Formation DAP->Initiation Initiator Radical Initiator (e.g., Peroxide) Initiator->Initiation Heat Heat Heat->Initiation Propagation Propagation: Chain Growth & Crosslinking Initiation->Propagation Free Radicals Propagation->Propagation Termination Termination Propagation->Termination Crosslinked_Polymer Crosslinked DAP Polymer Network Termination->Crosslinked_Polymer experimental_workflow cluster_formulation Formulation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Polymer_Resin Base Polymer Resin (e.g., PVC, UPR) Mixing Mixing/Blending Polymer_Resin->Mixing Reactive_Plasticizer Reactive Plasticizer (DAP vs. Alternative) Reactive_Plasticizer->Mixing Additives Initiator, Stabilizer, etc. Additives->Mixing Polymerization Polymerization/Curing Mixing->Polymerization Mechanical_Testing Mechanical Testing (Tensile, Hardness, etc.) Polymerization->Mechanical_Testing Thermal_Analysis Thermal Analysis (DSC, TGA) Polymerization->Thermal_Analysis Morphological_Analysis Morphological Analysis (SEM) Polymerization->Morphological_Analysis Data_Comparison Data Comparison and Performance Evaluation Mechanical_Testing->Data_Comparison Thermal_Analysis->Data_Comparison Morphological_Analysis->Data_Comparison

References

A Comparative Analysis of Diallyl Phthalate and Diallyl Hexahydrophthalate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Diallyl phthalate (B1215562) (DAP) and diallyl hexahydrophthalate (DAHHP) are two notable monomers utilized in the production of high-performance thermosetting resins. Their distinct chemical structures give rise to a range of properties that make them suitable for various demanding applications, from electronics to advanced materials. This guide provides a detailed comparative analysis of DAP and DAHHP, offering researchers, scientists, and drug development professionals a comprehensive overview of their characteristics, supported by available experimental data and protocols.

Physicochemical and Performance Characteristics

Diallyl phthalate is a well-characterized compound known for its use in producing polymers with excellent electrical insulation, heat resistance, and dimensional stability.[1][2][3] Diallyl hexahydrophthalate, its hydrogenated counterpart, is a less common but important alternative, often selected for applications requiring enhanced thermal resistance and durability.[4] While extensive experimental data for DAHHP is not as readily available as for DAP, its properties can often be inferred from its close structural analog.[5]

Below is a summary of the key physicochemical and electrical properties of both compounds.

PropertyThis compound (DAP)Diallyl Hexahydrophthalate (DAHHP)
CAS Number 131-17-9[6]13846-31-6[7]
Molecular Formula C₁₄H₁₄O₄[1]C₁₄H₂₀O₄[7]
Molecular Weight 246.26 g/mol [1]252.31 g/mol [7]
Appearance Clear, pale-yellow liquid[1][6]Colorless liquid[5]
Density 1.121 g/mL at 25 °C[1]1.06 g/cm³[7]
Boiling Point 165-167 °C at 5 mmHg[1]330.6 °C at 760 mmHg[7]
Melting Point -70 °C[2][3]Not Available
Flash Point 166 °C[1]156.9 °C[7]
Refractive Index 1.519 (n20/D)[1]1.479[7]
Vapor Pressure 0.0015980 mmHg at 25 °C[2]0.000165 mmHg at 25 °C[7]
Dielectric Strength 350 V/mil (Glass-Filled)[4]Not Available (Expected to be similar to DAP)
Volume Resistivity > 10¹³ Ω·cm[4]Not Available (Expected to be similar to DAP)
Dissipation Factor 0.01 at 1 MHz (Glass-Filled)Not Available
Dielectric Constant 3.4 at 1 MHz (Glass-Filled)Not Available
Heat Resistance 204 - 232 °C (Continuous, Glass-Filled)[4]Expected to be high[4]

Chemical Structures

The primary structural difference between DAP and DAHHP lies in the aromatic ring of the phthalate group in DAP, which is a saturated cyclohexane (B81311) ring in DAHHP. This seemingly subtle difference can impact the flexibility and thermal stability of the resulting polymers.

Caption: Chemical structures of this compound and Diallyl Hexahydrophthalate.

Applications

This compound is extensively used in the manufacturing of thermosetting molding powders, casting resins, and laminates.[1] Its prepolymers are key components in electrical and electronic parts like switches, connectors, and circuit breakers due to their excellent insulating properties and long-term reliability in harsh environments.[1][6] DAP also serves as a crosslinking agent for unsaturated polyesters and a plasticizer in various formulations.[1][3]

While specific applications for DAHHP are less documented, its structural similarities to DAP suggest its use in similar high-performance areas, particularly where enhanced thermal stability and durability are critical, such as in the aerospace and military sectors.[4] Like DAP, DAHHP is an effective crosslinking agent for polymers due to its two allyl functional groups.[5]

Experimental Protocols

The synthesis and application of these compounds involve specific experimental procedures. Below are generalized protocols for their synthesis and for polymer crosslinking.

Synthesis of this compound (DAP)

DAP is typically synthesized via the esterification of phthalic anhydride (B1165640) with allyl alcohol.[8][9]

  • Materials: Phthalic anhydride, allyl alcohol, a Lewis acid catalyst, and a polymerization inhibitor.[9]

  • Procedure:

    • In a reaction vessel, combine phthalic anhydride, allyl alcohol, and a polymerization inhibitor in the presence of a Lewis acid catalyst.[9]

    • Heat the mixture to initiate the esterification reaction.[9]

    • After the initial reaction, separate the inorganic phase.[9]

    • To the organic phase, add more allyl alcohol and catalyst and continue heating to drive the reaction to completion.[9]

    • Separate the resulting inorganic phase.[9]

    • Wash and distill the organic phase to obtain purified this compound.[9]

Synthesis of Diallyl Hexahydrophthalate (DAHHP)

DAHHP is synthesized through the esterification of hexahydrophthalic anhydride with allyl alcohol.[7]

  • Materials: Hexahydrophthalic anhydride, allyl alcohol, p-toluenesulfonic acid (catalyst), and toluene (B28343) (solvent).[7]

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[7]

    • Add hexahydrophthalic anhydride, a slight excess of allyl alcohol, toluene, and a catalytic amount of p-toluenesulfonic acid to the flask.[7]

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[7]

    • Continue refluxing until no more water is collected, indicating the completion of the reaction.[7]

    • Cool the mixture and neutralize the acid catalyst.[7]

    • Wash the organic layer with water and then with a saturated brine solution.[7]

    • Dry the organic layer over anhydrous magnesium sulfate.[7]

    • Remove the solvent using a rotary evaporator.[7]

    • The crude product can be further purified by vacuum distillation.[7]

G Reactants Combine Anhydride, Allyl Alcohol, Catalyst, and Solvent Reaction Heat to Reflux (Collect Water in Dean-Stark Trap) Reactants->Reaction Cooling Cool and Neutralize Reaction->Cooling Washing Aqueous Wash (Water and Brine) Cooling->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Product Final Product (DAP or DAHHP) Purification->Product

Caption: Generalized experimental workflow for the synthesis of diallyl esters.

Polymer Crosslinking with Diallyl Esters

Both DAP and DAHHP can be used to crosslink unsaturated polymers through free-radical polymerization.[5][10]

  • Materials: Unsaturated polymer resin (e.g., unsaturated polyester), diallyl ester (DAP or DAHHP), and a radical initiator (e.g., benzoyl peroxide).[5]

  • Procedure:

    • Prepare a homogeneous mixture of the unsaturated polymer resin and the desired amount of the diallyl ester.[5]

    • Add a suitable radical initiator to the mixture and mix thoroughly.[5]

    • Pour the mixture into molds.[5]

    • Cure the samples by heating in an oven at a temperature typically between 80°C and 130°C. The curing time will depend on the initiator and temperature.[5]

    • For enhanced mechanical properties, a post-curing step is recommended, which involves heating the samples at a temperature slightly above their glass transition temperature for a few hours.[5]

Environmental and Safety Considerations

Traditional phthalates have faced scrutiny due to their potential adverse environmental and health effects, including endocrine disruption.[11] While there is a significant lack of publicly available environmental data for diallyl hexahydrophthalate, the environmental impact of this compound has been studied.[11] It is essential for researchers to consult safety data sheets and follow appropriate handling and disposal procedures for both compounds.

Conclusion

This compound is a well-established monomer with a wide range of applications, particularly in the electronics industry, owing to its excellent electrical and thermal properties. Diallyl hexahydrophthalate, while less studied, presents a promising alternative, potentially offering enhanced performance in terms of thermal stability and durability due to its saturated ring structure. The choice between these two monomers will depend on the specific performance requirements of the intended application. Further research into the properties and environmental impact of DAHHP is warranted to fully understand its potential as a high-performance material.

References

Performance comparison of Diallyl phthalate versus styrene as a crosslinking agent

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Diallyl Phthalate (B1215562) and Styrene (B11656) as Crosslinking Agents in Thermosetting Resins

For researchers and professionals in polymer chemistry and material science, the choice of a crosslinking agent is pivotal in defining the ultimate properties of thermosetting resins. This guide provides a detailed, objective comparison between two commonly used crosslinking agents: diallyl phthalate (DAP) and styrene. The focus is on their performance in unsaturated polyester (B1180765) resins (UPRs), a widely utilized class of thermosets. This comparison is supported by experimental data from various studies, detailed methodologies, and visual representations of the underlying chemical processes.

Executive Summary

This compound generally offers superior performance in terms of thermal stability, electrical insulation, and dimensional stability when compared to styrene.[1] It is also characterized by significantly lower volatility and odor, which is a considerable advantage in many processing environments.[2] However, styrene is often favored due to its lower cost and faster curing kinetics in some systems. The selection between DAP and styrene will ultimately depend on the specific performance requirements and cost constraints of the application.

Quantitative Performance Comparison

Mechanical and Thermal Properties

The data below compares the thermomechanical properties of an unsaturated polyester resin crosslinked with styrene versus DEGDMA, illustrating the impact of the crosslinking monomer on the final product.[2]

Table 1: Thermomechanical Properties of Cured Unsaturated Polyester Resin with Different Crosslinking Monomers

PropertyStyrene (40% in UPR)DEGDMA (30%) + Styrene (10%) in UPRDEGDMA (40% in UPR)Test Method
Flexural Modulus (MPa) 328031503020ISO 178
Hardness (Barcol) 464038ASTM D2583
Heat Deflection Temperature (°C) 706560ISO 75
Glass Transition Temperature (°C) 958580DMA
Source: Adapted from "The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins"[2]

The concentration of the crosslinking agent also significantly influences the mechanical properties. The following table demonstrates the effect of varying styrene concentration on the flexural properties of an unsaturated polyester resin.

Table 2: Effect of Styrene Concentration on Mechanical Properties of a Cured Unsaturated Polyester Resin

Styrene Content (wt. %)Flexural Stress at Break (MPa)Flexural Modulus (GPa)
6- (ductile, does not fail)-
241053.5
38953.8
58804.0
Source: Adapted from "Unsaturated Polyester Resins: Influence of the Styrene Concentration on the Miscibility and Mechanical Properties"[3]
Qualitative Performance Overview

Table 3: Qualitative Comparison of this compound and Styrene

FeatureThis compound (DAP)Styrene
Volatility & Odor Low volatility, nearly odorless.[2]High volatility, strong characteristic odor.
Thermal Stability Superior heat resistance.[1]Lower thermal stability.
Electrical Properties Excellent electrical insulation.[1]Good electrical insulation.
Dimensional Stability Excellent dimensional stability after forming.[1]Prone to higher shrinkage during curing.
Chemical Resistance Good resistance to acids, alkalis, and solvents.Moderate chemical resistance.
Curing Speed Generally slower, but can be accelerated.Typically faster curing.
Cost HigherLower

Crosslinking Mechanisms

The crosslinking of unsaturated polyester resins with both DAP and styrene proceeds via a free-radical polymerization mechanism. However, the specifics of the reactions differ.

This compound Crosslinking

This compound undergoes a free-radical addition polymerization characterized by a significant degree of intramolecular cyclization. This process, known as cyclopolymerization, leads to a highly crosslinked and dimensionally stable network.

dap_crosslinking cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_crosslinking Crosslinking Initiator Peroxide Initiator Radical Free Radical (R•) Initiator->Radical Heat DAP This compound Monomer Radical->DAP Addition Linear_Radical Linear Propagating Radical DAP->Linear_Radical Crosslinked_Network Crosslinked Polymer Network DAP->Crosslinked_Network Cyclic_Radical Cyclized Radical Linear_Radical->Cyclic_Radical Intramolecular Cyclization Cyclic_Radical->DAP Intermolecular Addition

Caption: Free-radical crosslinking mechanism of this compound.

Styrene Crosslinking

Styrene acts as a reactive diluent and crosslinking agent for unsaturated polyesters. It copolymerizes with the unsaturated sites (e.g., maleate (B1232345) or fumarate (B1241708) groups) along the polyester backbone, forming crosslinks between the polymer chains.

styrene_crosslinking cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking Initiator Peroxide Initiator Radical Free Radical (R•) Initiator->Radical Heat Styrene Styrene Monomer Radical->Styrene Addition Growing_Radical Growing Radical Chain Styrene->Growing_Radical UP_Chain Unsaturated Polyester Chain Crosslinked_Network Crosslinked Polyester Network UP_Chain->Crosslinked_Network Growing_Radical->UP_Chain Copolymerization

Caption: Copolymerization and crosslinking of styrene with unsaturated polyester.

Experimental Protocols

The following are generalized methodologies for the key experiments used to evaluate the performance of crosslinking agents in unsaturated polyester resins.

Resin Preparation and Curing
  • Formulation : An unsaturated polyester prepolymer is mixed with the crosslinking agent (DAP or styrene) at a specified weight ratio (e.g., 70:30 UPR to crosslinker).

  • Initiator and Promoter Addition : A free-radical initiator, such as methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide (BPO), is added to the resin mixture, typically at 1-2% by weight. A promoter, like cobalt naphthenate, may also be added to accelerate curing at room temperature.

  • Casting : The initiated resin is poured into molds of appropriate dimensions for the required tests.

  • Curing : The cast samples are allowed to cure at a specified temperature (e.g., room temperature for 24 hours followed by a post-cure at an elevated temperature, such as 80°C for 3 hours) to ensure complete crosslinking.

Mechanical Testing
  • Flexural Strength and Modulus (ISO 178) : Rectangular specimens are subjected to a three-point bending test using a universal testing machine. The load and deflection are recorded to calculate the flexural strength and modulus.

  • Hardness (ASTM D2583) : The Barcol hardness test is performed by pressing a pointed indenter into the surface of the cured resin. The depth of penetration is measured to determine the hardness value.

Thermal Analysis
  • Heat Deflection Temperature (HDT) (ISO 75) : A standard test bar is subjected to a constant flexural stress while the temperature is increased at a uniform rate. The temperature at which the bar deflects a specified distance is the HDT.

  • Dynamic Mechanical Analysis (DMA) : A small rectangular sample is subjected to an oscillating sinusoidal stress, and the resulting strain is measured. The storage modulus (E'), loss modulus (E''), and tan delta are determined as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[2]

  • Thermogravimetric Analysis (TGA) : The mass of a sample is monitored as it is heated in a controlled atmosphere. This provides information on the thermal stability and decomposition temperature of the material.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Resin_Formulation Resin Formulation (UPR + Crosslinker) Curing Casting and Curing Resin_Formulation->Curing Mechanical Mechanical Testing (Flexural, Hardness) Curing->Mechanical Thermal Thermal Analysis (DMA, TGA, HDT) Curing->Thermal Chemical Chemical Resistance (Solvent Immersion) Curing->Chemical Electrical Electrical Testing (Dielectric Strength) Curing->Electrical Data_Comparison Quantitative Data Comparison Mechanical->Data_Comparison Thermal->Data_Comparison Chemical->Data_Comparison Electrical->Data_Comparison Conclusion Performance Evaluation Data_Comparison->Conclusion

Caption: General workflow for comparing crosslinking agent performance.

Conclusion

The selection of this compound versus styrene as a crosslinking agent involves a trade-off between performance, processing characteristics, and cost. This compound is the preferred choice for applications demanding high thermal stability, excellent electrical insulation, and superior dimensional stability. Its low odor and volatility also make it a more favorable option from an environmental and occupational health perspective. Conversely, styrene remains a popular choice for general-purpose applications where its lower cost and rapid curing are advantageous, and the performance requirements are less stringent. For researchers and drug development professionals, where material purity, stability, and predictable performance are paramount, the benefits offered by this compound may well justify its higher cost.

References

A Comparative Guide to the Thermal Characterization of Diallyl Phthalate (DAP) Resins using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of diallyl phthalate (B1215562) (DAP) resins with common thermosetting alternatives, namely epoxy and phenolic resins. The characterization is based on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document presents supporting experimental data, detailed methodologies, and visual representations of workflows and logical relationships to aid in material selection and characterization.

Introduction to Diallyl Phthalate (DAP) Resins

This compound (DAP) resins are thermosetting polymers known for their exceptional physical properties, making them suitable for a wide range of demanding applications. Key characteristics include excellent electrical insulation, high heat resistance, low moisture absorption, and superior dimensional stability.[1] These properties are retained even under prolonged exposure to high heat and humidity. Consequently, DAP resins are frequently utilized in the manufacturing of electrical connectors, insulators, and other components for the communications, computer, and aerospace industries.

Thermal Analysis Techniques: DSC and TGA

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For thermosetting resins like DAP, DSC is instrumental in determining key curing parameters such as the glass transition temperature (Tg), the heat of reaction (ΔH), the onset of curing temperature, and the peak exothermic temperature. The Tg is particularly important as it indicates the transition from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is crucial for assessing the thermal stability of a material. It provides data on the decomposition temperatures, the amount of volatile content, and the formation of a char residue at elevated temperatures. This information is vital for understanding the material's performance limits in high-temperature environments.

Comparative Thermal Properties of Thermosetting Resins

The following tables summarize the key quantitative data obtained from DSC and TGA analyses of DAP, epoxy, and phenolic resins. These values provide a basis for objective comparison of their thermal performance.

Table 1: DSC Curing Characteristics of Thermosetting Resins

PropertyThis compound (DAP) ResinEpoxy ResinPhenolic Resin
Glass Transition Temperature (Tg) of Cured Resin (°C) 150 - 235[2]Increases with degree of cureNot typically the primary reported parameter
Heat of Reaction (ΔH) (J/g) Dependent on filler contentup to 320~181
Onset of Curing (°C) Not explicitly foundVaries with formulation~130
Peak Curing Temperature (°C) Not explicitly foundVaries with formulation~180

Table 2: TGA Thermal Stability of Thermosetting Resins

PropertyThis compound (DAP) ResinEpoxy ResinPhenolic Resin
Temperature at 5% Weight Loss (°C) ~300~300-350~200-250
Temperature at 10% Weight Loss (°C) ~350~350-400~300-350
Temperature at 50% Weight Loss (°C) ~450~400-500~550-600
Char Yield at 800°C (%) Varies with formulationVaries with formulation~50-60

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible DSC and TGA data. The following protocols are based on widely recognized ASTM standards.

Differential Scanning Calorimetry (DSC) - Based on ASTM D3418
  • Sample Preparation: A small sample of the uncured resin (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. An empty sealed aluminum pan is used as a reference.

  • Test Procedure:

    • The sample and reference are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • A dynamic temperature scan is performed, typically heating the sample from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[3]

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

    • Onset Temperature of Curing: The temperature at which the curing reaction begins, identified by the initial deviation from the baseline.

    • Peak Exothermic Temperature: The temperature at which the rate of reaction is at its maximum.

    • Heat of Reaction (ΔH): The total energy released during the curing process, calculated by integrating the area under the exothermic peak.

    • Glass Transition Temperature (Tg): For a cured sample, a second heating scan is typically performed after cooling from the initial scan. The Tg is observed as a step change in the baseline.[3]

Thermogravimetric Analysis (TGA) - Based on ASTM E1131
  • Sample Preparation: A small sample of the cured resin (typically 10-20 mg) is accurately weighed into a TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The TGA instrument's balance and temperature are calibrated.

  • Test Procedure:

    • The sample pan is placed onto the TGA's microbalance.

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).[4]

    • The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[5]

  • Data Analysis: The TGA curve (weight percent vs. temperature) is analyzed to determine:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Temperatures at Specific Weight Loss Percentages (e.g., T5%, T10%, T50%): Temperatures at which the sample has lost 5%, 10%, and 50% of its initial mass, respectively. These values are used to quantify thermal stability.

    • Char Yield: The percentage of the initial sample mass remaining at the end of the experiment.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for resin characterization and a logical decision-making process for material selection.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Output Resin Uncured/Cured Resin Weighing Accurate Weighing Resin->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation DSC DSC Analysis (ASTM D3418) Encapsulation->DSC TGA TGA Analysis (ASTM E1131) Encapsulation->TGA DSC_Data Tg, ΔH, Onset, Peak Temperature DSC->DSC_Data TGA_Data Decomposition Temps, Char Yield TGA->TGA_Data Comparison Comparative Analysis DSC_Data->Comparison TGA_Data->Comparison Report Characterization Report Comparison->Report

Caption: Experimental workflow for DAP resin characterization.

MaterialSelection Start Application Requirement High_Temp High Thermal Stability? Start->High_Temp Electrical Excellent Electrical Insulation? High_Temp->Electrical Yes Epoxy Epoxy High_Temp->Epoxy No Cost Cost Constraint? Electrical->Cost Yes Electrical->Epoxy No DAP This compound Cost->DAP No Phenolic Phenolic Cost->Phenolic Yes

Caption: Decision tree for thermoset resin selection.

References

A Comparative Guide to Diallyl Phthalate (DAP) Prepolymer Molecular Weight Distribution via SEC/GPC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular weight distribution of prepolymers is crucial for predicting material properties and ensuring performance. This guide provides an objective comparison of diallyl phthalate (B1215562) (DAP) prepolymer molecular weight characteristics with common alternatives, supported by experimental data obtained through Size Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC).

Comparative Analysis of Molecular Weight Distribution

The molecular weight (MW), number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are critical parameters that define the properties of a prepolymer. The following table summarizes these values for DAP prepolymers and its alternatives.

PrepolymerNumber Average MW (Mn) ( g/mol )Weight Average MW (Mw) ( g/mol )Polydispersity Index (PDI)
Diallyl Phthalate (DAP)Varies30,000 - 150,000[1]1.9 - 40.2[2]
Unsaturated Polyester (B1180765) Resin1,000 - 3,000[3]Varies~2.0[3]
Epoxy ResinVariesVariesVaries
Vinyl Ester ResinVariesVariesVaries

Note: Data for Epoxy and Vinyl Ester Resins are highly dependent on the specific grade and formulation.

This compound prepolymers exhibit a wide range of molecular weights and distributions. Acceptable o-DAP prepolymers have been cited with a weight average molecular weight (Mw) between 30,000 and 150,000 g/mol and a correspondingly broad molecular weight distribution (PDI) from 3.0 to 18.0[1]. Other research on synthesized DAP prepolymers has shown an even wider PDI range of 1.9 to 40.2[2]. This broad distribution is a result of the complex polymerization process involving branching and cross-linking reactions.

In comparison, unsaturated polyester resins typically have a lower number-average molecular weight, generally in the range of 1,000 to 3,000 g/mol , and a narrower PDI of around 2.0[3]. The molecular weight of epoxy and vinyl ester resins can vary significantly based on the specific chemistry and intended application.

Experimental Protocol for SEC/GPC Analysis

A standardized protocol is essential for obtaining reproducible and comparable molecular weight data. The following is a typical experimental methodology for the SEC/GPC analysis of thermoset prepolymers.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • SEC/GPC columns suitable for the analysis of organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).

  • A differential refractive index (RI) detector.

2. Sample Preparation:

  • Accurately weigh 10-20 mg of the prepolymer sample.

  • Dissolve the sample in 10 mL of unstabilized tetrahydrofuran (B95107) (THF). Gentle agitation may be required to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

3. Chromatographic Conditions:

  • Mobile Phase: Tetrahydrofuran (THF)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

4. Calibration:

  • Perform calibration using a series of narrow polystyrene standards of known molecular weights.

  • Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

5. Data Analysis:

  • Process the chromatograms using appropriate GPC software.

  • Determine the Mn, Mw, and PDI of the sample relative to the polystyrene calibration curve.

Visualizing the Experimental Workflow

The logical flow of the SEC/GPC analysis can be represented by the following diagram:

GPC_Workflow cluster_prep Sample Preparation cluster_analysis SEC/GPC Analysis cluster_data Data Processing dissolve Dissolve Prepolymer in THF filter Filter Solution (0.45 µm) dissolve->filter inject Inject Sample into GPC System filter->inject separate Separation by Molecular Size in Column inject->separate detect Detect with RI Detector separate->detect calculate Calculate Mn, Mw, and PDI detect->calculate calibrate Generate Calibration Curve with Standards calibrate->calculate

SEC/GPC Experimental Workflow

This guide provides a foundational comparison of the molecular weight distribution of this compound prepolymers against common alternatives. The provided experimental protocol and workflow diagram offer a clear and concise methodology for researchers to conduct their own analyses. It is important to note that the properties of these prepolymers can be significantly influenced by their synthesis conditions and formulations.

References

A Comparative Guide: Real-Time Monitoring of Diallyl Phthalate Curing with FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The curing of diallyl phthalate (B1215562) (DAP) is a critical polymerization process in the manufacturing of high-performance thermosetting plastics used in a variety of demanding applications, including electronics and advanced composites. Precise monitoring of this curing process is essential to ensure optimal material properties. This guide provides a comprehensive comparison of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for real-time monitoring of DAP curing, supported by experimental data and detailed methodologies.

At a Glance: FTIR vs. NMR for DAP Curing Monitoring

FeatureFTIR SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation by specific molecular vibrations, identifying functional groups.Measures the nuclear magnetic resonance of atomic nuclei, providing detailed information about the local chemical environment and molecular structure.[1]
Information Provided Tracks the disappearance of reactive functional groups (e.g., allyl C=C bonds) and the appearance of new bonds.[2]Provides detailed structural information, including bond connectivity, stereochemistry, and the three-dimensional arrangement of atoms. It can also offer insights into molecular motion.[1]
Primary Application in DAP Curing Monitoring the conversion of monomer to polymer by tracking the decrease in intensity of characteristic allyl group absorption bands.Quantifying the degree of polymerization, identifying intermediate species, and characterizing the cross-linked network structure.
Advantages Fast, relatively low-cost, and widely available. Excellent for real-time, in-situ monitoring of chemical reactions.[3]Highly quantitative, provides detailed structural elucidation, and can distinguish between different states of the polymer (e.g., mobile and rigid fractions).
Limitations Less specific for complex mixtures where spectral overlap can occur. Not inherently as quantitative as NMR without careful calibration.Higher cost of instrumentation, lower sensitivity compared to FTIR in some applications, and can be more complex to set up for in-situ measurements of solidifying samples.

Quantitative Analysis of DAP Curing Kinetics

The rate of polymerization and the extent of cure are critical parameters in defining the final properties of the DAP resin. Both FTIR and NMR can be employed to determine these quantitative metrics. The curing of DAP proceeds via the polymerization of its allyl groups.

Key Reaction: The primary reaction to be monitored is the consumption of the allyl double bonds (C=C) as they form single bonds (C-C) in the growing polymer network.

Data Presentation: Kinetic Parameters for Diallyl Phthalate Polymerization

The following table summarizes kinetic data for the polymerization of this compound, providing a basis for understanding the reaction dynamics.

ParameterValueTechnique/System
Overall Activation Energy 26.8 kcal/molInferred from polymerization with Dimethyl 2,2′-azobisisobutyrate (MAIB) / Divinyl Adipate (DVA) initiator system.[2]
Overall Activation Energy (ortho-isomer, thermal) 32 kcal/molThermal polymerization at >200°C.[2]
Overall Activation Energy (meta-isomer, thermal) 27 kcal/molThermal polymerization at >200°C.[2]
Overall Activation Energy (para-isomer, thermal) 28 kcal/molThermal polymerization at >200°C.[2]

Note: The reactivity of this compound isomers in thermal polymerization has been observed to follow the order: meta > para > ortho in the temperature range of 80–230°C.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate monitoring of the DAP curing process.

FTIR Spectroscopy Protocol for Monitoring DAP Curing

This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR for in-situ monitoring.

  • Sample Preparation:

    • Mix the this compound monomer with the desired initiator (e.g., benzoyl peroxide).

    • Apply a small, uniform amount of the DAP resin mixture directly onto the ATR crystal. For strong adhesives, a disposable ATR crystal can be used to avoid damage to the instrument.[3]

  • Instrumentation Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory and a heating element to control the curing temperature.

    • Set the spectral range to scan from 4000 to 650 cm⁻¹.

    • Select a resolution of 4 cm⁻¹ and co-add 16 to 32 scans for a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal at the initial curing temperature.

    • Acquire spectra of the DAP resin at regular time intervals as the temperature is ramped up or held isothermally. Time-course measurement software can be used to automate this process.[4]

  • Spectral Analysis:

    • Monitor the decrease in the absorbance of the characteristic peaks of the allyl group. Key peaks to observe include the C=C stretching vibration around 1645 cm⁻¹ and the =C-H out-of-plane bending vibration around 930 cm⁻¹.

    • To quantify the degree of conversion, normalize the height or area of the decaying allyl peak against an internal reference peak that does not change during the reaction, such as the C=O stretching of the phthalate group at approximately 1725 cm⁻¹ or aromatic C-H peaks.

    • The percent conversion at time t can be calculated using the following formula: Conversion (%) = (1 - (A_allyl(t) / A_ref(t)) / (A_allyl(0) / A_ref(0))) * 100 where A_allyl(t) and A_ref(t) are the absorbances of the allyl and reference peaks at time t, and A_allyl(0) and A_ref(0) are their initial absorbances.

NMR Spectroscopy Protocol for Monitoring DAP Curing

This protocol describes the use of ¹H NMR to monitor the polymerization process.

  • Sample Preparation:

    • Prepare the DAP monomer and initiator mixture.

    • For in-situ monitoring of the liquid-to-solid transition, a specialized NMR setup may be required, such as a wide-bore NMR probe or a single-sided NMR instrument.[3]

    • For offline analysis, the reaction can be quenched at different time points, and the samples can be dissolved in a deuterated solvent (e.g., CDCl₃) for analysis.

  • Instrumentation Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for detailed spectral analysis.

    • Ensure proper shimming of the magnetic field to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at various time points during the curing process.

    • Key signals to monitor in the ¹H NMR spectrum of DAP include the vinyl protons of the allyl group, which typically appear in the range of 5.0-6.5 ppm. The aromatic protons of the phthalate group can serve as an internal reference.

  • Spectral Analysis:

    • The degree of conversion can be determined by integrating the signals of the vinyl protons and comparing them to the integral of the aromatic protons.

    • As the curing progresses, the intensity of the vinyl proton signals will decrease.

    • The conversion can be calculated by the relative decrease in the integral of the vinyl proton signals normalized to the integral of the aromatic proton signals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for monitoring DAP curing using both FTIR and NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 Curing Process cluster_2 FTIR Analysis cluster_3 NMR Analysis cluster_4 Data Comparison & Interpretation DAP_Monomer This compound Monomer Mixing Mixing DAP_Monomer->Mixing Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Mixing Curing Controlled Heating (Isothermal or Ramp) Mixing->Curing FTIR_Setup ATR-FTIR Setup Curing->FTIR_Setup In-situ NMR_Setup NMR Spectrometer Setup Curing->NMR_Setup In-situ or Quenched Samples FTIR_Acquisition Time-Resolved Spectral Acquisition FTIR_Setup->FTIR_Acquisition FTIR_Analysis Monitor Allyl Peak Decay (e.g., 1645 cm⁻¹) FTIR_Acquisition->FTIR_Analysis FTIR_Result Calculate % Conversion vs. Time FTIR_Analysis->FTIR_Result Comparison Compare Kinetic Data & Structural Information FTIR_Result->Comparison NMR_Acquisition Time-Resolved ¹H NMR Acquisition NMR_Setup->NMR_Acquisition NMR_Analysis Monitor Vinyl Proton Signal Decay (5.0-6.5 ppm) NMR_Acquisition->NMR_Analysis NMR_Result Determine Degree of Polymerization & Structure NMR_Analysis->NMR_Result NMR_Result->Comparison

Caption: Workflow for monitoring DAP curing using FTIR and NMR.

Signaling Pathways and Logical Relationships

The choice between FTIR and NMR for monitoring DAP curing depends on the specific information required by the researcher. The following diagram illustrates the decision-making process based on the desired analytical output.

G Start Start: Need to Monitor DAP Curing Decision What is the primary analytical goal? Start->Decision Goal1 Rapid, real-time monitoring of functional group conversion Decision->Goal1 Conversion Rate Goal2 Detailed structural analysis and quantification of cross-linking Decision->Goal2 Structure & Quantification FTIR FTIR Spectroscopy Goal1->FTIR NMR NMR Spectroscopy Goal2->NMR FTIR_Adv Advantages: - Fast - In-situ monitoring - Lower cost FTIR->FTIR_Adv Complementary Use both techniques for a comprehensive understanding FTIR->Complementary NMR_Adv Advantages: - Highly quantitative - Detailed structural information - Can differentiate between mobile and rigid components NMR->NMR_Adv NMR->Complementary

Caption: Decision pathway for selecting FTIR or NMR for DAP curing analysis.

Conclusion

Both FTIR and NMR spectroscopy are invaluable tools for monitoring the curing of this compound. FTIR offers a rapid and convenient method for real-time tracking of the conversion of allyl functional groups, making it ideal for process monitoring and kinetic studies. NMR, on the other hand, provides more detailed structural information and is inherently more quantitative, allowing for a deeper understanding of the polymerization mechanism and the final network structure. The choice between the two techniques, or their complementary use, will depend on the specific research or quality control objectives. For a comprehensive analysis, leveraging the strengths of both methods is highly recommended.

References

Evaluating the Fire Retardant Properties of Glass-Filled Diallyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fire retardant properties of glass-filled Diallyl Phthalate (DAP) against other commonly used flame-retardant polymers. The information presented herein is supported by experimental data from standardized fire safety tests, offering a clear and objective evaluation for material selection in applications where fire resistance is critical.

Comparative Analysis of Fire Retardant Properties

The following tables summarize the key fire retardant properties of glass-filled this compound (DAP) in comparison to glass-filled Polybutylene Terephthalate (PBT), glass-filled Polyethylene Terephthalate (PET), and Phenolic resins. These materials are frequently employed in applications demanding high performance and safety, such as in electronic components, automotive parts, and aerospace.

Table 1: UL 94 Vertical Burning Test and Limiting Oxygen Index (LOI)

MaterialGlass Filler Content (%)UL 94 Rating (3.2 mm)Limiting Oxygen Index (LOI) (%)
This compound (DAP)Not SpecifiedV-0~34[1]
Polybutylene Terephthalate (PBT)30V-0/5VA~20[2]
Polyethylene Terephthalate (PET)30HB[3]21[4]
Phenolic ResinNot SpecifiedV-0, 5V[5]>55[6]

Table 2: Cone Calorimetry Data (Heat Release Characteristics)

MaterialGlass Filler Content (%)Peak Heat Release Rate (pHRR) (kW/m²)Time to Ignition (TTI) (s)Total Heat Release (THR) (MJ/m²)
This compound (DAP)Not SpecifiedData Not AvailableData Not AvailableData Not Available
Polybutylene Terephthalate (PBT)Not Specified~150 - 450~20 - 40~60 - 100
Polyethylene Terephthalate (PET)30Data Not AvailableData Not AvailableData Not Available
Phenolic Resin~60 (E-glass fabric)~60[7]~30 - 50~10 - 20

Note: Cone calorimetry data can vary significantly based on the specific formulation, including the type and amount of flame retardant additives, and the heat flux used during testing. The data for PBT is a representative range from various sources.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and comparison. The following sections outline the standardized test procedures for evaluating the fire retardant properties of polymers.

UL 94 Vertical Burning Test

The UL 94 vertical burning test is a widely used method to assess the flammability of plastic materials.

Specimen Preparation:

  • Specimens are typically rectangular bars with dimensions of 125 ± 5 mm in length, 13 ± 0.5 mm in width, and a thickness not exceeding 13 mm.[8]

  • Two sets of five specimens are conditioned before testing: one set at 23°C and 50% relative humidity for a minimum of 48 hours, and the second set in an air-circulating oven for 168 hours at 70°C, followed by cooling in a desiccator.[8][9]

Apparatus:

  • A laboratory fume hood or chamber.

  • A Bunsen burner with a 20 mm high blue flame.

  • A specimen clamp and stand.

  • A surgical cotton patch placed 300 mm below the specimen.

  • A timer.

Procedure:

  • A specimen is clamped vertically from its upper 6 mm, with its lower end positioned 10 mm above the burner tip.[9]

  • The burner flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed.

  • The afterflame time (t1) is recorded.

  • If the specimen ceases to flame, the flame is immediately reapplied for another 10 seconds.

  • The second afterflame time (t2) and the afterglow time are recorded.

  • Observations are made on whether flaming drips ignite the cotton below.[8][9]

Classification:

  • V-0: Afterflame time for each individual specimen is ≤ 10 seconds, the total afterflame time for any set of 5 specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[9]

  • V-1: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for any set of 5 specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.[9]

  • V-2: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for any set of 5 specimens is ≤ 250 seconds, and flaming drips ignite the cotton.[9]

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Specimen Preparation:

  • Specimens are typically in the form of vertical bars or sheets, with dimensions generally between 70 to 150 mm in length, 6.5 ± 0.5 mm in width, and 3 ± 0.5 mm in thickness.[10]

Apparatus:

  • A heat-resistant glass test column.

  • A specimen holder to position the sample vertically.

  • Gas mixture control system for oxygen and nitrogen.

  • An igniter.

Procedure:

  • The specimen is mounted vertically in the glass column.

  • A mixture of oxygen and nitrogen is introduced into the bottom of the column at a specified flow rate.

  • The top edge of the specimen is ignited with a flame, which is then removed.[10]

  • The burning behavior of the specimen is observed. The test is repeated with different oxygen concentrations.

  • The LOI is the minimum oxygen concentration, in volume percent, at which the specimen sustains burning for a specified period or burns to a specified length.[11]

Cone Calorimetry (ASTM E1354)

The cone calorimeter is a versatile instrument used to study the fire behavior of materials under controlled heat flux conditions. It provides quantitative data on parameters such as heat release rate, time to ignition, and smoke production.[7]

Specimen Preparation:

  • Specimens are typically flat, 100 mm x 100 mm, with a maximum thickness of 50 mm.[7]

  • The sides and bottom of the specimen are wrapped in aluminum foil.

Apparatus:

  • A conical radiant heater that provides a uniform heat flux to the specimen surface.

  • A load cell to measure the mass loss of the specimen during the test.

  • A spark igniter to ignite the pyrolysis gases.

  • An exhaust system with gas analysis equipment to measure oxygen, carbon monoxide, and carbon dioxide concentrations, and a smoke measurement system.

Procedure:

  • The specimen is placed on the load cell under the conical heater.

  • The heater irradiates the specimen at a pre-set heat flux (e.g., 35 or 50 kW/m²).

  • The spark igniter is positioned above the specimen to ignite the evolved flammable gases.

  • The test continues until flaming ceases or for a predetermined duration.

  • Throughout the test, the mass of the specimen, the gas concentrations in the exhaust, and the smoke obscuration are continuously measured.[7]

Key Parameters Measured:

  • Time to Ignition (TTI): The time at which sustained flaming of the specimen begins.

  • Heat Release Rate (HRR): The rate at which energy is released by the burning material, calculated based on oxygen consumption. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Release (THR): The total amount of energy released during the entire test.

  • Mass Loss Rate (MLR): The rate at which the specimen loses mass due to pyrolysis and combustion.

  • Specific Extinction Area (SEA): A measure of the smoke produced per unit mass of the material burned.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the fire retardant properties of a polymer.

Fire_Retardancy_Evaluation_Workflow cluster_prep Material Preparation cluster_testing Fire Retardancy Testing cluster_analysis Data Analysis & Comparison Material Polymer Resin (e.g., Glass-Filled DAP) Processing Compounding & Molding Material->Processing Specimen Test Specimen Preparation Processing->Specimen UL94 UL 94 Vertical Burning Test Specimen->UL94 LOI Limiting Oxygen Index (LOI) Test Specimen->LOI Cone Cone Calorimeter Test Specimen->Cone UL94_Data UL 94 Rating (V-0, V-1, V-2) UL94->UL94_Data LOI_Data LOI Value (%) LOI->LOI_Data Cone_Data pHRR, TTI, THR Cone->Cone_Data Comparison Comparative Analysis UL94_Data->Comparison LOI_Data->Comparison Cone_Data->Comparison

References

A Comparative Guide to the Mechanical Performance of Diallyl Phthalate (DAP)-Based Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of diallyl phthalate (B1215562) (DAP)-based composites against common alternative thermosetting resins, including epoxy and phenolic composites. The information presented herein is supported by experimental data to assist in material selection for applications where mechanical performance is a critical factor.

Comparative Analysis of Mechanical Properties

The selection of a thermosetting resin for composite manufacturing is heavily influenced by the mechanical demands of the intended application. Diallyl phthalate is known for its excellent electrical insulation properties, dimensional stability, and resistance to heat and chemicals.[1] When reinforced, typically with glass fibers, its mechanical properties are significantly enhanced.[2][3]

The following table summarizes the key mechanical properties of DAP-based composites compared to epoxy and phenolic resins. It is important to note that the properties of composites can vary significantly depending on the type and amount of reinforcement, curing conditions, and specific resin formulation.

Table 1: Comparison of Mechanical Properties of Thermoset Composites

Material PropertyThis compound (DAP), NeatThis compound (DAP), Glass-Fiber FilledEpoxy ResinPhenolic Resin
Tensile Strength (MPa) 28[4][5][6]35 - 117[7]20 - 150[7]48[4]
Tensile Modulus (GPa) 1.3 - 13[4][6][7]4.0 - 17.0[7]0.0066 - 3.0[7]3.8[4]
Flexural Strength (MPa) 62[6]11,000 psi (~75.8)[8]--
Flexural Modulus (GPa) -1.4 x 10^6 psi (~9.65)[8]--
Notched Izod Impact Strength (J/m) 14[6]0.85 ft-lb/in (~45.4)[8]--

Note: The values presented are typical ranges and can be influenced by the specific grade of resin, type and content of reinforcement, and processing conditions.

Experimental Protocols

The mechanical properties presented in this guide are determined through standardized testing procedures, primarily those developed by ASTM International. Below are detailed methodologies for the key experiments cited.

Tensile Testing
  • Standard: ASTM D3039/D3039M - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[9][10]

  • Objective: To determine the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.

  • Specimen Preparation:

    • Rectangular flat strip specimens with constant cross-section are prepared.

    • For glass-fiber reinforced DAP, specimens are precisely cut from larger molded panels.

    • Tabs made of a fiberglass-reinforced substrate are often bonded to the ends of the specimen to prevent gripping damage and ensure failure occurs in the gage section.[10]

  • Procedure:

    • The specimen is conditioned in a controlled environment to ensure moisture content uniformity.

    • The width and thickness of the specimen's gage section are measured accurately.

    • The specimen is mounted into the grips of a universal testing machine.

    • A uniaxial tensile load is applied to the specimen at a constant crosshead speed until the specimen fractures.[10]

    • The load and extension are continuously recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum load sustained by the specimen divided by the original cross-sectional area.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the original gage length at the point of fracture.

Flexural Testing
  • Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

  • Objective: To measure the flexural strength and flexural modulus of the composite material.

  • Specimen Preparation:

    • Rectangular bar specimens of a specific length, width, and thickness are used.

  • Procedure:

    • The specimen is placed on two supports (a three-point bending setup).[11]

    • A load is applied to the center of the specimen at a constant crosshead speed.[12]

    • The load and the corresponding deflection at the center are recorded until the specimen breaks or reaches a specified strain.[13]

  • Calculations:

    • Flexural Strength: The maximum stress at the outer surface of the specimen at the moment of break.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

Impact Testing (Notched Izod)
  • Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.

  • Objective: To determine the impact resistance or toughness of a material by measuring the energy absorbed during fracture.

  • Specimen Preparation:

    • A rectangular bar specimen is prepared with a V-notch machined into it to create a stress concentration point.

  • Procedure:

    • The notched specimen is clamped in a vertical position in the Izod impact testing machine.

    • A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.

    • The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after breaking the specimen.

  • Calculation:

    • The impact strength is calculated in Joules per meter (J/m) of the notch width.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in mechanical testing and material selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Material_Selection Material Selection (e.g., DAP Composite) Molding Molding/Curing Material_Selection->Molding Machining Machining to ASTM Dimensions Molding->Machining Conditioning Environmental Conditioning Machining->Conditioning Tensile_Test Tensile Test (ASTM D3039) Conditioning->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Conditioning->Flexural_Test Impact_Test Impact Test (ASTM D256) Conditioning->Impact_Test Data_Acquisition Load vs. Displacement Data Tensile_Test->Data_Acquisition Flexural_Test->Data_Acquisition Property_Calc Calculation of Mechanical Properties (Strength, Modulus, etc.) Impact_Test->Property_Calc Direct Energy Reading Stress_Strain Stress-Strain Curve Generation Data_Acquisition->Stress_Strain Stress_Strain->Property_Calc Comparison Comparison Property_Calc->Comparison Comparative Analysis

Caption: Experimental workflow for mechanical property assessment.

Material_Selection_Tree start Application Requirements q1 High Electrical Insulation Required? start->q1 q2 High Temperature Resistance (>150°C)? q1->q2 No dap Consider this compound (DAP) Composite q1->dap Yes q3 High Mechanical Strength (Tensile/Flexural)? q2->q3 No phenolic Consider Phenolic Composite q2->phenolic Yes q4 High Impact Resistance? q3->q4 No epoxy Consider Epoxy Composite q3->epoxy Yes q4->epoxy Yes other Evaluate Other Resins q4->other No

Caption: Decision tree for thermoset composite material selection.

References

Assessing the Electrical Insulation Properties of Cured Diallyl Phthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cured Diallyl Phthalate (B1215562) (DAP) resins are well-regarded for their excellent electrical insulating properties, which are notably stable even under conditions of high heat and humidity.[1][2] These thermosetting ester resins exhibit high insulation resistance, low electrical losses, and superior dimensional stability, making them a material of choice for demanding electrical and electronic applications.[1][2][3] This guide provides a comparative analysis of the electrical insulation properties of cured Diallyl Phthalate against other common thermosetting resins, namely Epoxy, Silicone, and Phenolic resins. The information is intended for researchers, scientists, and professionals in fields requiring high-performance insulating materials.

Comparative Performance Data

The electrical insulation properties of thermosetting resins can vary based on their specific formulation, the type and amount of filler used (e.g., glass or mineral), and the curing conditions. The following tables summarize key electrical properties for a general comparison.

Table 1: Dielectric Strength, Volume Resistivity, and Arc Resistance

Material Type (Filler)Dielectric Strength (kV/mm)Volume Resistivity (Ω·cm)Arc Resistance (seconds)
This compound (Glass-Filled) 13.8 - 15.7[3][4]> 10¹³ - 10¹⁵[3][5]130[4]
This compound (Mineral/Synth. Fiber) 16[5]10¹⁵[5]Not specified
Epoxy ~16 - 19.7[3][6]10¹² - 10¹⁶[3]Not specified
Silicone 11.8 - 19.7[3]> 10¹³ - 10¹⁵[3]Not specified
Phenolic ~18.1[7]10¹¹[7]Not specified

Table 2: Dielectric Constant, Dissipation Factor, and CTI

Material Type (Filler)Dielectric Constant (@ 1 MHz)Dissipation Factor (@ 1 MHz)Comparative Tracking Index (CTI) (V)
This compound (Glass-Filled) 3.8[3][4]0.012[3][4]> 500[8]
This compound (Specific Grade AM-3800) Not specifiedNot specified800[9][10]
Epoxy ≤ 6.0[3]≤ 0.05[3]Not specified
Silicone Not specifiedNot specifiedNot specified
Phenolic Not specifiedNot specifiedNot specified

Experimental Protocols

The data presented in this guide is based on standardized testing methods to ensure objective and comparable results. The primary standards are provided by organizations like ASTM International and the International Electrotechnical Commission (IEC).[11]

1. Dielectric Strength

  • Standard: ASTM D149 or IEC 60243-1.[11]

  • Methodology: This test measures a material's ability to withstand a high voltage before electrical breakdown occurs. A sample of the material is placed between two electrodes, and the voltage is increased at a controlled rate until the material fails and a puncture is observed.[11] The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample.[12] The test can be performed under various environmental conditions, such as a range of temperatures, to simulate end-use applications.[11]

2. Volume and Surface Resistivity

  • Standard: ASTM D257 or IEC 62631-3-1 / IEC 62631-3-2.[11]

  • Methodology: This test determines a material's resistance to leakage current.

    • Volume Resistivity: Measures the resistance to an electrical current flowing through the bulk of the material.[11] It is defined as the electrical resistance between the opposite faces of a unit cube of the material.

    • Surface Resistivity: Measures the resistance to current flow along the surface of the material.[11][12] Resistivity is calculated from the applied voltage and the measured current.[11]

3. Arc Resistance

  • Standard: ASTM D495.

  • Methodology: This test assesses the ability of an insulating material to resist the formation of a conductive path on its surface when exposed to a high-voltage, low-current arc. The time in seconds until a conductive path is formed is recorded as the arc resistance.[12]

4. Dielectric Constant (Relative Permittivity) and Dissipation Factor

  • Standard: ASTM D150 or IEC 62631-2-1.[11]

  • Methodology:

    • Dielectric Constant: This property measures a material's ability to store electrical energy in an electric field.[11][12] It is the ratio of the capacitance of a capacitor with the material as the dielectric to the capacitance of the same capacitor with a vacuum as the dielectric.

    • Dissipation Factor (tan δ): This indicates the energy lost as heat within the insulating material. A low dissipation factor is desirable for efficient insulation.

5. Comparative Tracking Index (CTI)

  • Standard: IEC 60112 or ASTM D3638.[11]

  • Methodology: The CTI test evaluates the resistance of an insulating material to tracking. Tracking is the formation of a conductive path on the surface of the insulator due to the combined effects of electrical stress and surface contamination. The test involves applying drops of a conductive solution to the material's surface between two electrodes while a voltage is applied. The CTI value is the maximum voltage at which the material withstands 50 drops without tracking.[11]

Logical Comparison Workflow

The following diagram illustrates the logical process for assessing and comparing the electrical insulation properties of this compound against its alternatives.

G cluster_materials Materials for Comparison cluster_properties Electrical Insulation Properties cluster_protocols Standardized Test Protocols DAP This compound (DAP) Evaluation Comparative Evaluation DAP->Evaluation Epoxy Epoxy Resins Epoxy->Evaluation Silicone Silicone Resins Silicone->Evaluation Phenolic Phenolic Resins Phenolic->Evaluation DS Dielectric Strength ASTM ASTM Standards (e.g., D149, D257) DS->ASTM IEC IEC Standards (e.g., 60243, 60112) DS->IEC VR Volume Resistivity VR->ASTM VR->IEC AR Arc Resistance AR->ASTM DC Dielectric Constant DC->ASTM DC->IEC DF Dissipation Factor DF->ASTM CTI Comparative Tracking Index CTI->IEC Evaluation->DS Evaluation->VR Evaluation->AR Evaluation->DC Evaluation->DF Evaluation->CTI

Caption: Workflow for comparing electrical insulation properties.

References

A Comparative Guide to Diallyl Phthalate and Other Common Phthalate Esters: DEHP and DBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and toxicological profiles of Diallyl phthalate (B1215562) (DAP) against two other widely used phthalate esters: Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). The information presented is supported by experimental data to facilitate informed decisions in research and development.

Physicochemical and Toxicological Properties at a Glance

The following tables summarize the key physical, chemical, and toxicological properties of DAP, DEHP, and DBP for easy comparison.

Table 1: Physical and Chemical Properties

PropertyDiallyl phthalate (DAP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
CAS Number 131-17-9[1]117-81-784-74-2[2]
Molecular Formula C₁₄H₁₄O₄[1]C₂₄H₃₈O₄[3]C₁₆H₂₂O₄[2]
Molecular Weight 246.28 g/mol [4]390.57 g/mol [3]278.35 g/mol [2][5]
Appearance Colorless, oily liquid[6]Colorless, oily liquid[7][8]Colorless to light yellow, oily liquid[2]
Boiling Point 290 °C[9]384 °C[8]340 °C[2][5]
Melting Point -70 °C[1]-55 °C[8]-35 °C[2]
Density 1.120 g/cm³ at 20 °C[1]0.986 g/cm³ at 20 °C[8]1.04-1.05 g/cm³ at 20 °C[2]
Water Solubility Insoluble[6]Insoluble[7]Insoluble[2]
Log Kₒw 3.237.6[8]~4

Table 2: Acute Toxicity Data

EndpointThis compound (DAP)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
Oral LD₅₀ (Rat) 656-891 mg/kg[10][11]26,000-33,700 mg/kg8,000-20,000 mg/kg
Dermal LD₅₀ (Rabbit) 3,300 mg/kg[10]25,000 mg/kg>20,000 mg/kg
Inhalation LC₅₀ (Rat) 5,200 mg/m³ (1h)[12]No data availableNo data available

Performance and Applications

DAP, DEHP, and DBP, while all belonging to the phthalate family, exhibit distinct properties that dictate their primary applications.

  • This compound (DAP) is primarily used as a cross-linking agent and in the production of thermosetting plastics.[1][13] Its prepolymers are valued for their excellent electrical insulation properties, heat resistance, and dimensional stability, making them suitable for demanding applications in electronics, aerospace, and automotive industries.[1][13]

  • Di(2-ethylhexyl) phthalate (DEHP) has been one of the most widely used general-purpose plasticizers for polyvinyl chloride (PVC), imparting flexibility and durability.[7] It finds applications in a vast array of consumer products, including vinyl upholstery, flooring, and medical devices such as intravenous bags and tubing.[7]

  • Dibutyl phthalate (DBP) is another common plasticizer for PVC and is also used in adhesives, printing inks, and as a solvent for dyes.[2][5] It is known for its efficiency in softening polymers.

Comparative Toxicology and Biological Effects

The toxicological profiles of these phthalates are a critical consideration for their use.

This compound (DAP) exhibits moderate acute oral toxicity and is a known skin sensitizer.[10][11] Its toxicity is believed to be mediated by its metabolite, allyl alcohol, which is a potent hepatotoxicant.[11]

Di(2-ethylhexyl) phthalate (DEHP) is recognized as an endocrine disruptor with anti-androgenic effects.[14][15] Exposure to DEHP has been linked to reproductive and developmental toxicity, including testicular atrophy and reduced sperm production in animal studies.[15] The United States Environmental Protection Agency has classified DEHP as a probable human carcinogen.

Dibutyl phthalate (DBP) is also an endocrine disruptor with anti-androgenic properties.[16] It has been shown to cause reproductive and developmental toxicity in animal models.[17]

Experimental Protocols

The following are generalized protocols for key toxicological assessments, based on OECD guidelines, which are commonly used to evaluate the safety of chemicals like phthalates.

Acute Oral Toxicity (LD₅₀) - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.

  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The procedure is sequential, with a group of three animals used in each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The LD₅₀ is determined based on the mortality rate at different dose levels.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for in vivo testing of skin sensitization potential.

  • Animals: Mice are used for this assay.

  • Test Substance Application: The test substance is applied to the ears of the mice for three consecutive days.

  • Proliferation Measurement: On day 6, the proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by injecting a radiolabeled substance (e.g., ³H-methyl thymidine) and measuring its incorporation into the DNA of proliferating cells.

  • Stimulation Index: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result for skin sensitization.[1]

Reproductive and Developmental Toxicity - OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) & 416 (Two-Generation Reproduction Toxicity Study)

These studies are designed to assess the effects of a substance on reproductive function and development.

  • Animals: Rats are commonly used.

  • Exposure: The test substance is administered to the animals before and during mating, throughout gestation, and during lactation. In a two-generation study, the offspring (F1 generation) are also exposed and their reproductive performance is assessed.

  • Endpoints: A wide range of endpoints are evaluated, including fertility, gestation length, litter size, pup viability, and growth. The reproductive organs of the parents and offspring are examined for any abnormalities. Developmental toxicity endpoints include fetal malformations and variations.

Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemicals.[2][3][4][6][18]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that leave them unable to synthesize an essential amino acid (e.g., histidine) are used.[2][4]

  • Exposure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[2]

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting effects of DEHP and DBP are primarily mediated through their interaction with nuclear receptors and subsequent alteration of gene expression.

DEHP and DBP Anti-Androgenic Signaling Pathway

DEHP and DBP can act as antagonists to the androgen receptor (AR). This interference with androgen signaling is a key mechanism underlying their reproductive toxicity.

DEHP_DBP_Androgen_Pathway cluster_Cell Target Cell (e.g., Leydig, Sertoli) DEHP_DBP DEHP / DBP AR Androgen Receptor (AR) DEHP_DBP->AR Antagonizes/ Inhibits Binding ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to Testosterone Testosterone Testosterone->AR Binds and Activates Gene_Expression Altered Gene Expression (↓ Steroidogenesis, ↓ Spermatogenesis) ARE->Gene_Expression Regulates Reproductive_Toxicity Reproductive Toxicity Gene_Expression->Reproductive_Toxicity DBP_Apoptosis_Pathway DBP DBP PTEN PTEN DBP->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Sertoli Cell Apoptosis mTOR->Apoptosis Inhibits AR_Antagonism_Workflow start Start cell_culture Culture AR-responsive cells (e.g., MDA-kb2) start->cell_culture treatment Treat cells with Testosterone (agonist) +/- Test Compound (e.g., DAP, DEHP, DBP) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation reporter_assay Measure reporter gene activity (e.g., Luciferase assay) incubation->reporter_assay data_analysis Analyze data and determine IC₅₀ for antagonism reporter_assay->data_analysis end End data_analysis->end

References

Navigating Phthalate Analysis: A Comparative Guide to Gas Chromatography Methods for Polymer Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of phthalates in polymers is a critical concern due to regulatory scrutiny and potential health risks. This guide provides an objective comparison of common gas chromatography (GC) methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

Phthalates, a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of polymers, have come under increasing scrutiny due to their potential endocrine-disrupting properties. Consequently, regulatory bodies worldwide have established stringent limits on their presence in various products, including medical devices, toys, and food packaging. For quality control and safety assessment, robust and reliable analytical methods for the quantification of phthalates in polymer matrices are essential. Gas chromatography, often coupled with mass spectrometry (GC-MS), stands as the gold standard for this application. This guide delves into a comparison of the most prevalent GC-based techniques: traditional solvent extraction followed by GC-MS, and the more recent advancement of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Method Comparison: Solvent Extraction vs. Pyrolysis

The choice of analytical method for phthalate (B1215562) determination in polymers hinges on a variety of factors, including the type of polymer, the specific phthalates of interest, required sensitivity, sample throughput, and laboratory resources. The two primary approaches, solvent-based extraction followed by GC-MS and direct analysis via Py-GC-MS, present distinct advantages and limitations.

Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a conventional and well-established technique. This approach involves dissolving the polymer sample in a suitable solvent, often followed by precipitation of the polymer and subsequent analysis of the extract containing the phthalates. Common extraction techniques include ultrasonic extraction and Soxhlet extraction.[1][2]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) offers a more direct and rapid alternative. This method involves the thermal decomposition of the polymer sample in an inert atmosphere, which liberates the phthalates for direct introduction into the GC-MS system.[3][4] This technique eliminates the need for solvents and complex sample preparation steps.[3][5]

The following table summarizes the key performance characteristics of these methods based on available experimental data.

ParameterSolvent Extraction - GC-MSPyrolysis - GC-MS (Py-GC-MS)Gas Chromatography - Electron Capture Detector (GC-ECD)
Sample Preparation Multi-step: Dissolution, precipitation, filtration, dilution.[6] Can be automated.[6]Minimal: Direct introduction of the polymer sample.[3]Multi-step: Ultrasonic extraction with a solvent like methylene (B1212753) chloride.[1]
Time per Sample Longer due to extraction steps (can be hours).[5]Rapid (e.g., <10 minutes per sample).[5]Longer due to extraction and purification steps.[7]
Solvent Usage Significant amounts of organic solvents required.[5]Solvent-free, offering a "green" approach.[5]Requires organic solvents for extraction.[7]
Limit of Detection (LOD) Generally low, in the µg/mL to ng/g range.[1][8]Dependent on the system, can be comparable to solvent extraction methods.Lower than GC-MS for certain phthalates, in the µg/mL range.[1][9]
Limit of Quantification (LOQ) In the range of 54.1 to 76.3 ng/g.[8]Data not consistently reported, but expected to be low.In the range of 2.97 to 4.29 µg/mL.[1][9]
Recovery 76-122% depending on the phthalate and matrix.[1][8]Not applicable in the same sense as extraction.76-100%.[1][9]
Precision (%RSD) 1.8-19%.[1][8]5.67-7.85%.[5]0.6-19%.[1][9]
Polymer Applicability Wide range, including PVC, PE, PS.[1]Suitable for a variety of polymers.Demonstrated for PE, PVC, PS.[1]
Throughput Lower.High.[5]Lower.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the compared methods.

Solvent Extraction using Dissolution-Precipitation followed by GC-MS

This method is widely applicable to polymers like polyvinyl chloride (PVC).[6]

a. Sample Preparation:

  • Weigh approximately 0.2 g of the polymer sample into a vial.

  • Add 10 mL of tetrahydrofuran (B95107) (THF) to dissolve the sample. Vortex for 30 minutes.[10]

  • Add 10 mL of n-hexane to precipitate the polymer. Vortex for 5 minutes.[6]

  • Filter the solution through a 0.45 µm PTFE syringe filter.[6]

  • Transfer an aliquot of the filtrate to an autosampler vial for GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5%-phenyl/95%-dimethylpolysiloxane capillary column.[10]

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method is suitable for rapid screening of phthalates in various polymers.[3]

a. Sample Preparation:

  • Cut a small piece of the polymer sample (approximately 0.1-0.5 mg).

  • Place the sample into a pyrolysis sample cup.

b. Py-GC-MS Conditions:

  • Pyrolyzer: Frontier EGA/PY-3030D or equivalent.

  • Pyrolysis Temperature: Programmed from 100 °C to 320 °C to thermally desorb phthalates.[11]

  • GC System: Agilent 7890B or equivalent

  • Column: A non-polar column such as a DB-5MS is typically used.

  • Inlet Temperature: 320 °C

  • Oven Program: A temperature gradient is used to separate the thermally desorbed compounds. For example, start at 40°C, hold for 2 minutes, then ramp at 20°C/min to 320°C and hold for 10 minutes.

  • Carrier Gas: Helium.

  • MS System: Agilent 5977A or equivalent, operated in scan mode for identification and SIM mode for quantification.

Ultrasonic Extraction followed by Gas Chromatography-Electron Capture Detector (GC-ECD)

This method provides an alternative to GC-MS, particularly for halogenated compounds, but can also detect phthalates.[1][7]

a. Sample Preparation:

  • Cut the polymer sample into small pieces (<4 mm²).[7]

  • Weigh approximately 10 g of the sample into a flask.[7]

  • Add 75 mL of methylene chloride.[7]

  • Sonicate for 1 hour in an ultrasonic bath.[7]

  • Filter the extract.

  • The extract may require a cleanup step, for example, using a silica (B1680970) gel column, to remove interferences.[7]

b. GC-ECD Conditions:

  • GC System: PerkinElmer Clarus 500 or equivalent with an electron capture detector.[9]

  • Column: Elite-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).[9]

  • Injector Temperature: 250°C.[9]

  • Oven Program: Start at 40°C (hold for 3 min), ramp at 20°C/min to 310°C (hold for 9 min).[9]

  • Detector Temperature: 320°C.

  • Carrier Gas: Nitrogen or Argon/Methane.

Workflow for Phthalate Determination in Polymers

The general process for analyzing phthalates in polymers, from sample receipt to final data analysis, can be visualized as follows:

Phthalate_Analysis_Workflow General Workflow for Phthalate Determination in Polymers cluster_prep Sample Preparation cluster_extraction Phthalate Extraction / Liberation cluster_analysis Analysis cluster_data Data Processing Sample Polymer Sample Prep Size Reduction (Cutting/Grinding) Sample->Prep Solvent_Extraction Solvent Extraction (e.g., Ultrasonic, Soxhlet) Prep->Solvent_Extraction Solvent Addition Pyrolysis Pyrolysis / Thermal Desorption Prep->Pyrolysis Direct Introduction GC_Separation Gas Chromatography (Separation) Solvent_Extraction->GC_Separation Inject Extract Pyrolysis->GC_Separation Transfer Volatiles Detection Detection (MS, ECD) GC_Separation->Detection Identification Phthalate Identification Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: A flowchart of the analytical workflow for determining phthalates in polymers.

Conclusion

The choice between solvent extraction-GC-MS and Py-GC-MS for phthalate analysis in polymers depends on the specific requirements of the laboratory.

  • Solvent extraction-GC-MS remains a robust and validated method, offering excellent sensitivity and accuracy. It is particularly well-suited for method development and when the highest level of quantitative precision is required. However, it is more time-consuming and labor-intensive, and involves the use of significant quantities of organic solvents.

  • Py-GC-MS presents a compelling alternative, especially for high-throughput screening applications.[3][5] Its primary advantages are speed, minimal sample preparation, and the elimination of solvent use, making it a more environmentally friendly and cost-effective option.[5] While quantitative performance is good, it may require more specialized equipment and expertise.

  • GC-ECD can be a viable option when MS is not available, offering good sensitivity for certain phthalates. However, it is less specific than MS and may be more susceptible to interferences, often necessitating more rigorous sample cleanup procedures.[1][9]

Ultimately, for laboratories focused on routine quality control with a high volume of samples, the efficiency and "green" credentials of Py-GC-MS are highly attractive. For research and development, or in situations where the utmost accuracy for a wide range of phthalates is paramount, the well-established solvent extraction-GC-MS methods continue to be the benchmark.

References

A Comparative Guide to the Healing Efficiency of Diallyl Phthalate in Self-Healing Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of self-healing materials offers a paradigm shift in material design, promising extended lifetimes and enhanced durability for a wide range of applications. Among the various healing agents, Diallyl Phthalate (DAP) has emerged as a promising candidate, particularly for high-temperature applications. This guide provides an objective comparison of the healing efficiency of DAP in self-healing composites against a prominent alternative, dicyclopentadiene (B1670491) (DCPD), supported by experimental data. Detailed methodologies and visual representations of the underlying mechanisms and workflows are presented to aid researchers in their evaluation and application of these technologies.

Data Presentation: Performance Comparison of Healing Agents

The healing efficiency of a self-healing composite is a critical metric, typically defined as the ratio of the fracture toughness of the healed material to that of the virgin material. The following tables summarize the quantitative data on the healing efficiency of DAP and DCPD in various composite systems.

Table 1: Healing Efficiency of this compound (DAP) Based Self-Healing Composites

Matrix MaterialHealing Agent SystemDamage TypeHealing ConditionsHealing Efficiency (1st Cycle)Healing Efficiency (2nd Cycle)Reference
EpoxyDAP resin and peroxide-based curing agent in ceramic macrocapsulesQuasi-static compressionAmbientUp to 69%58%[1][2]
DAPDAP resin and peroxide-based curing agent in ceramic macrocapsulesQuasi-static compressionAmbient63.5%56%[1][2]

Table 2: Healing Efficiency of Dicyclopentadiene (DCPD) Based Self-Healing Composites

Matrix MaterialHealing Agent SystemDamage TypeHealing ConditionsHealing EfficiencyReference
EpoxyMicroencapsulated DCPD with Grubbs' catalystFracture48 hours at room temperatureUp to 90%
EpoxyMicroencapsulated DCPD with 2.5 wt% Grubbs' catalystFractureNot specified52 ± 8%
EpoxyMicroencapsulated DCPD (5 wt%) with 2.5 wt% Grubbs' catalystFractureNot specified85 ± 5%
EpoxyMicroencapsulated endo-DCPD with 0.25 wt% wax-protected catalystFracture~10 hours~70%
EpoxyMicroencapsulated exo-DCPD with 0.25 wt% wax-protected catalystFracture~30 minutes~35%

Experimental Protocols: Evaluating Healing Efficiency

A standardized methodology is crucial for the accurate assessment and comparison of self-healing capabilities. The following protocol outlines a typical procedure for evaluating the healing efficiency of a self-healing composite using a fracture mechanics approach.

Protocol: Tapered Double Cantilever Beam (TDCB) Fracture Testing

  • Specimen Preparation:

    • Fabricate TDCB specimens from the self-healing composite material according to established standards.

    • Embed microcapsules containing the healing agent (e.g., DAP and peroxide initiator) and a catalyst (if required) within the polymer matrix during fabrication.

    • Create a pre-crack at the tapered end of the specimen to guide the initial fracture.

  • Virgin Fracture Test:

    • Mount the TDCB specimen in a universal testing machine.

    • Apply a tensile load at a constant displacement rate to propagate the crack along the length of the specimen.

    • Record the load-displacement data until the specimen is fully fractured.

    • Calculate the virgin fracture toughness (KIc,virgin) from the critical load required for crack propagation.

  • Healing Cycle:

    • Carefully bring the fractured surfaces back into contact.

    • Allow the specimen to heal under specified conditions (e.g., ambient temperature and pressure for a set duration). The release of the healing agent from the ruptured microcapsules and its subsequent polymerization will bond the crack faces.

  • Healed Fracture Test:

    • After the designated healing time, re-mount the healed specimen in the testing machine.

    • Repeat the tensile loading procedure to fracture the healed specimen.

    • Record the load-displacement data for the healed specimen.

    • Calculate the healed fracture toughness (KIc,healed) from the critical load.

  • Calculation of Healing Efficiency (η):

    • Calculate the healing efficiency using the following formula: η = (KIc,healed / KIc,virgin) x 100%

Mandatory Visualization

To elucidate the processes involved in evaluating and achieving self-healing, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Fracture Testing cluster_analysis Data Analysis Prep1 Fabricate TDCB Specimen Prep2 Embed Microcapsules Prep1->Prep2 Prep3 Create Pre-crack Prep2->Prep3 Test1 Virgin Fracture Test Prep3->Test1 Heal Healing Cycle Test1->Heal Analysis1 Calculate Virgin Fracture Toughness Test1->Analysis1 Test2 Healed Fracture Test Heal->Test2 Analysis2 Calculate Healed Fracture Toughness Test2->Analysis2 Analysis3 Calculate Healing Efficiency Analysis1->Analysis3 Analysis2->Analysis3

Caption: Experimental workflow for evaluating healing efficiency.

Self_Healing_Mechanism cluster_damage Damage Event cluster_release Healing Agent Release cluster_polymerization Polymerization and Healing Damage Crack Propagation in Composite Matrix Rupture Microcapsule Rupture Damage->Rupture Release DAP and Initiator Released into Crack Plane Rupture->Release Initiation Initiator Decomposition (RO•) Release->Initiation Propagation1 RO• + DAP -> RO-DAP• Initiation->Propagation1 Propagation2 RO-DAP• + n(DAP) -> RO-(DAP)n-DAP• Propagation1->Propagation2 Termination Crosslinked Polymer Network Propagation2->Termination Healed Healed Termination->Healed Crack Healed

Caption: Capsule-based self-healing mechanism with DAP.

References

Safety Operating Guide

Diallyl phthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of diallyl phthalate (B1215562) is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage diallyl phthalate waste in accordance with safety and regulatory standards. Adherence to these guidelines is essential due to the chemical's potential health and environmental hazards.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] The following are critical safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves, a lab coat or protective clothing, and a suitable respirator if ventilation is inadequate.[2][3][4]

  • Ventilation: Handle this compound waste in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors or dust.[2][5]

  • Avoid Contact: Prevent contact with skin and eyes and avoid breathing in any dust, mists, or vapors.[3][5][6]

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, and open flames, as it may be combustible at high temperatures.[2][7]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must comply with all federal, state, and local environmental regulations.[2][8]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, absorbent paper, containers).

  • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions. It is incompatible with strong acids, strong bases, and strong oxidizing agents.[2][6]

Step 2: Containment and Labeling

  • Place all this compound waste into a suitable, closed, and clearly labeled container.[3]

  • The label should clearly read "Hazardous Waste," "this compound," and include any other identifiers required by your institution and local regulations.

  • For spills, absorb liquids with an inert material (e.g., sand, absorbent pads) and sweep solids into the container, minimizing dust.[2][3][7] Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[9]

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][7]

  • Ensure the storage area is away from incompatible materials.[2]

Step 4: Arrange for Professional Disposal

  • This compound is classified as an environmentally hazardous substance that is very toxic to aquatic life with long-lasting effects.[3][6][10] Do not dispose of it down the drain or in regular trash.[3][6]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3]

  • Chemical waste generators are responsible for correctly classifying the waste according to hazardous waste regulations (e.g., US EPA 40 CFR Part 261).[6][11]

Environmental Toxicity Data

The high toxicity of this compound to aquatic organisms underscores the importance of preventing its release into the environment.

MetricValueSpeciesReference
LC50 (96h)0.23 mg/LRainbow Trout (Oncorhynchus mykiss)[10]
EC50 (48h)5.5 mg/LWater Flea (Daphnia)[10]

Experimental Protocols

Accidental Spill Clean-up Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Prevent the spill from spreading and entering drains or waterways.[2][3][6]

  • Absorb/Collect:

    • For liquid spills, use absorbent paper or an inert absorbent material to soak up the chemical.[3][7][9]

    • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, minimizing dust generation.[2][4]

  • Decontaminate: Wash the contaminated surface area with 60-70% ethanol, followed by a thorough wash with soap and water.[9]

  • Dispose: Place all contaminated materials (absorbent pads, PPE, etc.) into a sealed, labeled hazardous waste container for disposal.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DiallylPhthalateDisposal cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal start Waste Generated (this compound) assess Assess Waste Type (Liquid, Solid, Contaminated Debris) start->assess start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Place Waste in a Compatible, Sealed Container ppe->contain ppe->contain label_waste Label Container: 'Hazardous Waste - this compound' contain->label_waste store Store in Designated Secondary Containment Area label_waste->store label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Waste Manifested & Removed for Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Diallyl phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Diallyl Phthalate (B1215562)

Date of Compilation: 2025-12-16

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diallyl Phthalate (DAP) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

This compound is an oily liquid that can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin sensitization upon repeated contact.[2] Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate these risks.

Occupational Exposure Limits

It is crucial to maintain workplace concentrations of this compound below established occupational exposure limits. The following table summarizes the limits from various regulatory agencies. Note that for mineral-filled or solid forms of this compound, exposure limits for the other components may also be relevant.[3]

AgencyExposure Limit TypeValueNotes
ACGIHTWA0.025 mg/m³For respirable fraction of mineral fillers in some DAP products.[3]
OSHAPEL (TWA)10 mg/m³ / (%SiO2+2)For mineral fillers in some DAP products.[3]

TWA : Time-Weighted Average over an 8-hour workday. PEL : Permissible Exposure Limit. ACGIH : American Conference of Governmental Industrial Hygienists. OSHA : Occupational Safety and Health Administration.

Personal Protective Equipment (PPE) Selection

A thorough risk assessment should be conducted to determine the necessary PPE for any procedure involving this compound. The following provides guidance on selecting appropriate PPE.

Selection of the correct glove material is critical to prevent skin contact. While specific breakthrough time data for this compound is limited in publicly available resources, recommendations can be made based on data for chemically similar phthalates and general guidance from safety data sheets. One source specifically recommends PVC gloves.[4]

Disclaimer: The following table is based on data for chemically similar compounds (e.g., Dibutyl Phthalate, Dioctyl Phthalate) and should be used as a guide. It is strongly recommended to obtain specific glove manufacturer data for this compound or conduct in-house testing for critical applications.

Glove MaterialBreakthrough Time (General Recommendation)Permeation Resistance (General Recommendation)Notes
Butyl Rubber> 480 minutes (for Dibutyl Phthalate)ExcellentRecommended for prolonged contact or immersion.
Nitrile Rubber> 480 minutes (for Dibutyl Phthalate)ExcellentGood for general laboratory use and splash protection.[5]
PVCRecommended in SDSGoodOne specific SDS for this compound recommends PVC gloves.[4]
Natural LatexFairFair to PoorNot recommended for prolonged contact with phthalates.[5]

Always inspect gloves for signs of degradation before and during use. Change gloves immediately if they are contaminated or show signs of damage.

  • Safety Glasses: Wear chemical safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Face Shield: In addition to safety glasses, use a face shield when there is a potential for splashing or spraying of this compound.[1]

  • Laboratory Coat: A standard laboratory coat should be worn to protect personal clothing.

  • Chemical Resistant Apron/Suit: For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or complete suit may be necessary.[1]

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. When engineering controls are not sufficient, or during emergency situations, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. Some sources specify a combination cartridge such as type ABEK.[1] For higher concentrations, a full-face supplied-air respirator may be necessary.[1]

  • Fit Testing: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, including fit testing, must be in place when respirators are used.[6]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is essential for laboratory safety.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area is clean and a chemical fume hood is functioning correctly.

    • Have spill cleanup materials readily available.

  • Handling:

    • Conduct all work with this compound in a well-ventilated area, preferably a chemical fume hood.[7]

    • Avoid generating aerosols or mists.[7]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Properly dispose of all waste materials, including contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

This compound and materials contaminated with it must be disposed of as hazardous waste.[1][7]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a separate, clearly labeled hazardous waste container.[8]

  • Disposal Protocol: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for specific disposal procedures. Follow all local, state, and federal regulations for hazardous waste disposal.[3][9]

Methodologies and Visualizations

Experimental Protocol for Glove Permeation Testing (General Methodology)

While specific experimental data for this compound is not provided, the standard methodology for testing the chemical resistance of protective clothing, including gloves, is outlined in ASTM F739 - Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact.

Objective: To determine the breakthrough time and permeation rate of a chemical through a protective material.

Apparatus:

  • A permeation test cell that holds the protective material as a barrier between a challenge liquid (this compound) and a collection medium (gas or liquid).

  • A system for circulating the collection medium.

  • A sensitive analytical instrument (e.g., gas chromatograph, photoionization detector) to detect the chemical in the collection medium.[10][11]

Procedure (Simplified):

  • A sample of the glove material is clamped into the permeation cell.

  • This compound is introduced on one side of the material.

  • A collection medium (e.g., nitrogen gas) is passed over the other side of the material and continuously monitored by the analytical instrument.

  • Breakthrough Time: The time from the initial contact of the chemical with the material until it is first detected in the collection medium at a specified rate (e.g., 0.1 µg/cm²/min).[11]

  • Permeation Rate: The rate at which the chemical passes through the material after breakthrough occurs.

Logical Workflow for PPE Selection, Use, and Disposal

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

PPE_Workflow_DAP PPE Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase A Review SDS and Conduct Risk Assessment B Select Appropriate PPE (Gloves, Eye/Face, Body, Respiratory) A->B Identify Hazards C Inspect PPE for Damage Before Use B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D Proceed if PPE is intact E Handle this compound D->E F Monitor for Spills and Contamination E->F G Decontaminate Work Area F->G After completing work H Properly Remove PPE (Avoid Self-Contamination) G->H I Segregate Contaminated Waste (Liquid vs. Solid) H->I J Dispose of as Hazardous Waste (Follow EHS Guidelines) I->J

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.